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TSTU

Cat. No.: B7839271
M. Wt: 301.05 g/mol
InChI Key: BVYYWTQJMFGHLU-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

TSTU is a useful research compound. Its molecular formula is C9H16BF4N3O3 and its molecular weight is 301.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16BF4N3O3 B7839271 TSTU

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

[dimethylamino-(2,5-dioxopyrrolidin-1-yl)oxymethylidene]-dimethylazanium;trifluoroborane;fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N3O3.BF3.FH/c1-10(2)9(11(3)4)15-12-7(13)5-6-8(12)14;2-1(3)4;/h5-6H2,1-4H3;;1H/q+1;;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVYYWTQJMFGHLU-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(F)(F)F.CN(C)C(=[N+](C)C)ON1C(=O)CCC1=O.[F-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16BF4N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

TSTU Coupling Reagent: A Technical Guide to Mechanism and Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern peptide synthesis and bioconjugation, the choice of coupling reagent is paramount to achieving high yields, purity, and stereochemical integrity of the final product. O-(N-Succinimidyl)-N,N,N',N'-tetramethyluronium tetrafluoroborate, commonly known as TSTU, has emerged as a highly efficient and versatile uronium salt-based coupling reagent.[1] It is widely employed for the formation of amide bonds, a fundamental linkage in peptides and a vast array of other biologically significant molecules.[2][3]

This compound's prominence stems from several key advantages over other coupling reagents. It facilitates rapid and efficient coupling reactions, even with sterically hindered amino acids.[1] A significant benefit of this compound is its ability to minimize racemization, a critical factor in maintaining the biological activity of chiral molecules like peptides.[2][3] Furthermore, its utility in aqueous solvent systems makes it particularly suitable for the modification of biomolecules, such as proteins and oligosaccharides, which often have limited solubility in purely organic solvents.[4]

This technical guide provides an in-depth exploration of the this compound coupling reagent, detailing its mechanism of action, a comparative analysis of its performance against other common reagents, and comprehensive experimental protocols for its application in key areas of research and development.

Core Mechanism of Action

The primary function of this compound in amide bond formation is the activation of a carboxylic acid to a more reactive intermediate, which is then susceptible to nucleophilic attack by a primary amine. The mechanism proceeds through two principal steps:

  • Formation of the N-Succinimidyl (NHS) Active Ester: The this compound reagent reacts with the carboxyl group of an N-protected amino acid or another carboxylic acid. In this step, the succinimidyl group of this compound is transferred to the carboxyl group, forming a highly reactive N-succinimidyl active ester. This reaction is typically rapid and proceeds with high efficiency.[2][5]

  • Nucleophilic Acyl Substitution: The resulting NHS active ester is a superb leaving group. A primary amine, such as the N-terminus of a peptide or an amino-functionalized molecule, readily attacks the carbonyl carbon of the active ester. This nucleophilic acyl substitution reaction results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (HOSu) as a byproduct.[2]

This two-step mechanism is highly efficient and contributes to the low levels of racemization observed with this compound, as the activation and coupling steps are generally mild and do not favor the formation of the undesired stereoisomer.[2][3]

TSTU_Mechanism cluster_activation Step 1: Active Ester Formation cluster_coupling Step 2: Amide Bond Formation Carboxylic_Acid R-COOH (Carboxylic Acid) NHS_Ester R-CO-OSu (N-Succinimidyl Active Ester) Carboxylic_Acid->NHS_Ester + this compound This compound This compound (Coupling Reagent) Byproduct1 Tetramethylurea NHS_Ester->Byproduct1 - HOSu NHS_Ester_Ref R-CO-OSu Amine R'-NH2 (Primary Amine) Amide_Bond R-CO-NH-R' (Amide Bond) Byproduct2 HOSu (N-Hydroxysuccinimide) Amide_Bond->Byproduct2 + HOSu NHS_Ester_Ref->Amide_Bond + R'-NH2

Mechanism of this compound-mediated amide bond formation.

Data Presentation: Comparative Analysis of Coupling Reagents

While this compound is known for its high efficiency and low racemization, a quantitative comparison with other common coupling reagents is crucial for informed selection in a given synthetic strategy. The following table summarizes data from a comparative study on the synthesis of a dipeptide, providing insights into the relative performance of various reagents. Although this specific study did not include this compound, it offers a valuable benchmark for evaluating coupling efficiency (yield) and stereochemical purity (racemization). This compound's performance is generally considered to be comparable to or exceeding that of HBTU in terms of yield and racemization control, particularly in aqueous environments.

Coupling ReagentYield (%)Diastereomeric Purity (% LL)
BOP 9599.8
HBTU 8899.5
FDPP 8599.6
IBCF 7598.5

Data extracted from a comparative study on dipeptide synthesis.[6][7] BOP = (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate; HBTU = 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate; FDPP = Pentafluorophenyl diphenylphosphinate; IBCF = Isobutyl chloroformate.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines a general procedure for the manual Fmoc-based solid-phase synthesis of a peptide using this compound as the coupling reagent.

Materials:

  • Fmoc-protected amino acids

  • Rink Amide resin (or other suitable solid support)

  • This compound (O-(N-Succinimidyl)-N,N,N',N'-tetramethyluronium tetrafluoroborate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

  • Diethyl ether, cold

  • Solid-phase synthesis vessel

  • Shaker or rocker

Procedure:

  • Resin Swelling: Swell the resin in DMF for 1-2 hours in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh portion of 20% piperidine in DMF and agitate for 15-20 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times), DCM (3 times), and DMF (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and this compound (2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the amino acid/TSTU solution and vortex briefly.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (5-7 times), DCM (3 times), and MeOH (3 times) to remove excess reagents and byproducts.

  • Monitoring the Coupling Reaction (Optional): Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling reaction.

  • Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling step, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under a stream of nitrogen.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether 2-3 times.

    • Dry the crude peptide under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Fluorescent Dye Conjugation to a Peptide using this compound

This protocol describes the conjugation of a carboxylic acid-containing fluorescent dye to the N-terminus of a purified peptide in solution.

Materials:

  • Purified peptide with a free N-terminal amine

  • Fluorescent dye with a carboxylic acid functional group

  • This compound

  • Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • N,N-Diisopropylethylamine (DIPEA)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.0-8.5)

  • Purification system (e.g., RP-HPLC or size-exclusion chromatography)

Procedure:

  • Preparation of Reagents:

    • Dissolve the purified peptide in the reaction buffer to a final concentration of 1-5 mg/mL.

    • Prepare a stock solution of the fluorescent dye (e.g., 10 mg/mL) in anhydrous DMF or DMSO.

    • Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMF or DMSO.

    • Prepare a stock solution of DIPEA (e.g., 10% v/v) in anhydrous DMF or DMSO.

  • Activation of the Fluorescent Dye:

    • In a microcentrifuge tube, combine the fluorescent dye solution (1.5-3 equivalents relative to the peptide) and the this compound solution (1.5-3 equivalents).

    • Add DIPEA (3-6 equivalents) to the mixture.

    • Allow the activation reaction to proceed for 15-30 minutes at room temperature in the dark.

  • Conjugation Reaction:

    • Add the activated dye solution to the peptide solution.

    • Gently mix and allow the reaction to proceed for 1-2 hours at room temperature, protected from light.

  • Quenching the Reaction (Optional): Add a small amount of a primary amine-containing buffer (e.g., Tris or glycine) to quench any unreacted NHS-activated dye.

  • Purification of the Conjugate:

    • Purify the fluorescently labeled peptide from unreacted dye and byproducts using RP-HPLC or size-exclusion chromatography.

    • Monitor the purification by detecting the absorbance at a wavelength appropriate for the peptide (e.g., 220 or 280 nm) and the dye.

  • Characterization: Confirm the successful conjugation and determine the degree of labeling using mass spectrometry and UV-Vis spectrophotometry.

Mandatory Visualizations

TSTU_Experimental_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Conjugation Solution-Phase Conjugation Resin_Swell 1. Resin Swelling Fmoc_Deprotect 2. Fmoc Deprotection Resin_Swell->Fmoc_Deprotect Coupling 3. This compound-mediated Coupling Fmoc_Deprotect->Coupling Wash 4. Washing Coupling->Wash Loop Repeat for each Amino Acid Wash->Loop Loop->Fmoc_Deprotect Next cycle Final_Deprotect 5. Final Fmoc Deprotection Loop->Final_Deprotect Final cycle Cleave 6. Cleavage from Resin Final_Deprotect->Cleave Purify_SPPS 7. Purification (HPLC) Cleave->Purify_SPPS Prep_Reagents 1. Prepare Peptide and Dye Activate_Dye 2. Activate Dye with this compound Prep_Reagents->Activate_Dye Conjugate 3. Mix Activated Dye and Peptide Activate_Dye->Conjugate Purify_Conj 4. Purification (HPLC/SEC) Conjugate->Purify_Conj

General experimental workflows for this compound applications.

Conclusion

This compound stands as a robust and reliable coupling reagent for a wide range of applications in chemical biology and drug development. Its ability to efficiently mediate amide bond formation with minimal racemization, coupled with its compatibility with aqueous reaction conditions, makes it an invaluable tool for the synthesis of peptides and the conjugation of molecules to biological targets. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively harness the capabilities of this compound in their synthetic endeavors, ultimately contributing to advancements in their respective fields.

References

what is O-(N-Succinimidyl)-1,1,3,3-tetramethyluronium tetrafluoroborate

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to O-(N-Succinimidyl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TSTU)

For Researchers, Scientists, and Drug Development Professionals

O-(N-Succinimidyl)-1,1,3,3-tetramethyluronium tetrafluoroborate, commonly known as this compound, is a highly efficient coupling reagent widely utilized in organic synthesis. It is particularly valued in peptide chemistry and bioconjugation for its ability to facilitate the formation of stable amide bonds. This guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, applications, and detailed experimental protocols.

Core Properties and Data

This compound is a white to off-white crystalline powder.[1][2] It is a uronium salt derivative known for its high solubility in water and various organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile.[1] This solubility makes it a versatile reagent for a wide range of reaction conditions.[1]

Quantitative Data Summary

PropertyValueReferences
CAS Number 105832-38-0[3]
Molecular Formula C₉H₁₆BF₄N₃O₃[2][3]
Molecular Weight 301.05 g/mol [2][3]
Appearance White or off-white powder[2]
Melting Point 198-201 °C
Purity ≥98.0%[2]
Storage Conditions 2°C - 8°C, keep dry, protect from light[3]

Safety and Handling

This compound is classified as harmful if swallowed and causes severe skin burns and eye damage.[4] Appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection, should be worn when handling this reagent.[4] Work should be conducted in a well-ventilated area, and dust inhalation should be avoided.[4]

Mechanism of Action

This compound functions as a coupling reagent by activating carboxylic acids to form reactive N-hydroxysuccinimidyl (NHS) esters.[5][6] This activation makes the carboxyl group susceptible to nucleophilic attack by a primary amine, leading to the formation of a stable amide bond. The byproducts of this reaction, tetramethylurea and N-hydroxysuccinimide, are generally easy to remove. A key advantage of this compound is its ability to minimize racemization, particularly when coupling sensitive amino acids.[6][7][8]

Reaction Workflow Diagram

TSTU_Mechanism Carboxylic_Acid Carboxylic Acid (R-COOH) NHS_Ester N-Succinimidyl Ester (R-CO-NHS) Carboxylic_Acid->NHS_Ester Activation This compound This compound This compound->NHS_Ester Amide_Bond Amide Bond (R-CO-NH-R') NHS_Ester->Amide_Bond Nucleophilic Attack Byproducts Byproducts (Tetramethylurea, HOSu) NHS_Ester->Byproducts Amine Primary Amine (R'-NH2) Amine->Amide_Bond

Caption: General mechanism of this compound-mediated amide bond formation.

Key Applications in Research and Development

This compound's efficiency and mild reaction conditions make it a valuable tool in several areas:

  • Peptide Synthesis: this compound is extensively used for both solution-phase and solid-phase peptide synthesis.[6][7] It ensures high yields and purity while minimizing the risk of epimerization.[7]

  • Bioconjugation: The reagent is effective for linking molecules to proteins, peptides, and other biomolecules.[1][7] This includes attaching fluorescent labels, biotin, or drugs to create functional conjugates for imaging, diagnostics, or therapeutic applications.[1][3]

  • Preparation of Active Esters: this compound efficiently converts carboxylic acids into reactive N-succinimidyl active esters, which are stable intermediates for further chemical modifications.[7]

  • Surface Functionalization: It has been used to immobilize peptides and other molecules onto surfaces, such as silica materials, for applications in materials science and sensor development.[6][8]

Experimental Protocols

The following are representative protocols for the use of this compound in common applications. Researchers should optimize these protocols for their specific substrates and desired outcomes.

1. General Protocol for Peptide Coupling in Aqueous Solvent Mixtures

This protocol is suitable for coupling reactions involving water-soluble compounds.[9][10]

  • Materials:

    • Carboxylic acid-containing molecule

    • Amine-containing molecule

    • This compound

    • Diisopropylethylamine (DIEA)

    • Solvent mixture: DMF/dioxane/water (2:2:1)

  • Procedure:

    • Dissolve the carboxylic acid in the DMF/dioxane/water solvent mixture.

    • Add 3 equivalents of DIEA to the solution.

    • Add 1.3 equivalents of this compound and stir the mixture to allow for the formation of the active OSu-ester. The progress of this activation step can be monitored by an appropriate analytical technique (e.g., TLC or LC-MS).

    • Once the active ester formation is complete, add 1.5 equivalents of the amine to the reaction mixture.

    • Allow the reaction to proceed until completion. Monitor the reaction progress.

    • Upon completion, remove the solvents under reduced pressure.

    • Purify the crude product using standard chromatographic techniques to isolate the desired amide.

Experimental Workflow for Aqueous Peptide Coupling

Aqueous_Coupling_Workflow start Start dissolve_acid 1. Dissolve Carboxylic Acid in DMF/Dioxane/Water start->dissolve_acid add_diea 2. Add 3 eq. DIEA dissolve_acid->add_diea add_this compound 3. Add 1.3 eq. This compound (Activate) add_diea->add_this compound add_amine 4. Add 1.5 eq. Amine (Couple) add_this compound->add_amine reaction_complete 5. Monitor to Completion add_amine->reaction_complete remove_solvents 6. Remove Solvents reaction_complete->remove_solvents Yes purify 7. Purify Product remove_solvents->purify end End purify->end

Caption: Step-by-step workflow for a typical this compound coupling reaction in an aqueous medium.

2. Protocol for Solid-Phase Peptide Synthesis (SPPS) Coupling

This protocol outlines a general procedure for coupling an amino acid to a resin-bound peptide.

  • Materials:

    • Resin with N-terminally deprotected peptide

    • Fmoc-protected amino acid

    • This compound

    • Base (e.g., DIEA or Pyridine)

    • Solvent (e.g., DMF or MeCN)

  • Procedure:

    • Swell the resin in the chosen solvent (e.g., DMF).

    • Perform the N-terminal deprotection of the resin-bound peptide using standard protocols (e.g., with piperidine in DMF).

    • Wash the resin thoroughly with the solvent to remove the deprotection reagents.

    • In a separate vessel, pre-activate the Fmoc-amino acid. Dissolve the Fmoc-amino acid (e.g., 2 equivalents based on resin substitution) and this compound (e.g., 2 equivalents) in the solvent. Add the base (e.g., 4 equivalents of DIEA) and allow to react for a few minutes.

    • Add the pre-activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a qualitative test (e.g., ninhydrin test) to check for the presence of free primary amines. If the test is positive, the coupling is incomplete and may need to be repeated.

    • Once the coupling is complete (negative ninhydrin test), filter the resin and wash it thoroughly with the solvent to remove excess reagents and byproducts.

    • The resin is now ready for the next deprotection and coupling cycle.

Conclusion

O-(N-Succinimidyl)-1,1,3,3-tetramethyluronium tetrafluoroborate (this compound) is a robust and versatile coupling reagent that offers significant advantages for the synthesis of peptides and other amide-containing molecules. Its high efficiency, ability to suppress racemization, and compatibility with aqueous media make it an indispensable tool for researchers in chemistry, biochemistry, and drug development.[6][7][8] By understanding its properties and following established protocols, scientists can effectively leverage this compound to achieve their synthetic goals.

References

An In-depth Technical Guide to the Solubility of TSTU in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate (TSTU), a widely used coupling reagent in peptide synthesis and bioconjugation. Understanding the solubility of this compound in various organic solvents is critical for its effective use in synthetic protocols, ensuring optimal reaction conditions and yields. This document compiles available quantitative and qualitative solubility data, presents a detailed experimental protocol for solubility determination, and includes visualizations to aid in understanding experimental workflows.

Quantitative Solubility of this compound

The solubility of this compound has been determined in several common organic solvents. The following table summarizes the available data to facilitate solvent selection for various applications.

SolventChemical FormulaSolubilityTemperatureNotes
Acetonitrile (ACN)CH₃CN0.1 g/mL[1][2]Not SpecifiedA clear solution is formed[2]. This corresponds to a 10% w/v solution.
Dimethyl Sulfoxide (DMSO)(CH₃)₂SO≥ 100 mg/mLNot SpecifiedSaturation was not reached at this concentration.
N,N-Dimethylformamide (DMF)(CH₃)₂NC(O)HSolubleNot SpecifiedA specific quantitative value is not readily available in the literature, but it is commonly used as a solvent for reactions involving this compound.
WaterH₂OSolubleNot Specified
Diethyl Ether(C₂H₅)₂OInsolubleNot Specified

Experimental Protocols: Determination of this compound Solubility

While specific, detailed protocols for the quantitative solubility determination of this compound are not extensively published, a general and reliable method can be adapted from standard practices for organic compounds and peptide synthesis reagents[3][4][5]. The following protocol outlines a robust procedure for determining the solubility of this compound in a given organic solvent.

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound (high purity)

  • Anhydrous organic solvent of interest (e.g., Acetonitrile, DMF, Dichloromethane, THF)

  • Analytical balance (readable to ±0.1 mg)

  • Vortex mixer

  • Thermostatic shaker or water bath

  • Centrifuge

  • Calibrated positive displacement micropipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and other standard laboratory glassware

Procedure:

  • Preparation of a Saturated Solution:

    • Accurately weigh an excess amount of this compound (e.g., 200 mg) into a sealed vial.

    • Add a precise volume of the chosen organic solvent (e.g., 1.0 mL) to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

  • Sample Clarification:

    • After the equilibration period, remove the vial from the shaker.

    • Allow the vial to stand undisturbed for a short period to allow the excess solid to settle.

    • Centrifuge the vial at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved this compound.

  • Sample Preparation for Analysis:

    • Carefully withdraw a known volume of the clear supernatant (e.g., 100 µL) using a calibrated micropipette.

    • Dilute the supernatant with a known volume of the same organic solvent in a volumetric flask to a concentration that falls within the linear range of the HPLC calibration curve.

  • Quantitative Analysis by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

    • Inject the standard solutions into the HPLC system to generate a calibration curve by plotting peak area against concentration.

    • Inject the diluted supernatant sample into the HPLC system.

    • Determine the concentration of this compound in the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the original undiluted supernatant by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as g/mL or mg/mL.

Visualizing Experimental Workflows

To further clarify the experimental process, the following diagrams illustrate the key steps in the solubility determination protocol.

Solubility_Determination_Workflow cluster_prep Preparation of Saturated Solution cluster_separation Phase Separation cluster_analysis Quantitative Analysis weigh Weigh excess this compound add_solvent Add precise volume of solvent weigh->add_solvent equilibrate Equilibrate at constant temperature add_solvent->equilibrate centrifuge Centrifuge to pellet undissolved solid equilibrate->centrifuge sample Withdraw supernatant centrifuge->sample dilute Dilute sample sample->dilute hplc Analyze by HPLC dilute->hplc calculate calculate hplc->calculate Calculate Solubility

Caption: Workflow for the experimental determination of this compound solubility.

HPLC_Calibration_Workflow prep_standards Prepare this compound standards of known concentrations inject_standards Inject standards into HPLC prep_standards->inject_standards gen_curve Generate calibration curve (Peak Area vs. Concentration) inject_standards->gen_curve determine_conc Determine concentration from calibration curve gen_curve->determine_conc inject_sample Inject diluted unknown sample get_area Obtain peak area of unknown inject_sample->get_area get_area->determine_conc

Caption: Workflow for quantitative analysis of this compound concentration using HPLC.

References

A Technical Guide to N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium Tetrafluoroborate (TSTU): Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate (TSTU), a widely used coupling reagent in organic and peptide synthesis. This compound is valued for its efficiency in activating carboxylic acids to form N-succinimidyl (NHS) active esters, facilitating rapid and high-yield amide bond formation with minimal racemization.[1][2][3][4] This guide details the physicochemical properties of this compound, provides a standard protocol for its synthesis, outlines its mechanism of action, and presents a typical procedure for its application in peptide coupling.

Properties of this compound

This compound is a stable, white crystalline solid that is soluble in many common organic solvents.[2][5] Its properties make it a versatile reagent for both solution-phase and solid-phase synthesis.[6][7]

Table 1: Physicochemical and Spectroscopic Properties of this compound

PropertyValue
Chemical Name N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate[2]
Synonym(s) O-(N-Succinimidyl)-1,1,3,3-tetramethyluronium tetrafluoroborate[8]
CAS Number 105832-38-0[2]
Molecular Formula C₉H₁₆BF₄N₃O₃[2][8]
Molecular Weight 301.05 g/mol [2][8]
Appearance White to off-white crystalline solid[2][3]
Melting Point 198-201 °C[2][9]
Density 1.41 g/cm³[2]
Solubility Soluble in water, acetonitrile (0.1 g/mL), DMF, and DMSO.[2][5][10]
Storage Conditions 2-8 °C, keep dry and protected from light.[2][8]
Purity (Typical) ≥98.0%[3]
Key IR Peaks (Expected) Strong absorptions are expected for C=O (succinimide carbonyls), C=N⁺ (uronium), and B-F (tetrafluoroborate) stretches.
¹H NMR (Expected) Signals corresponding to the tetramethyl groups of the uronium cation and the methylene protons of the succinimidyl ring are expected.
¹³C NMR (Expected) Resonances for the carbonyl carbons, the uronium carbon, and the methyl and methylene carbons are expected.

Synthesis of this compound

This compound can be synthesized from polymeric N-hydroxysuccinimide (P-HOSu).[6] The following protocol is adapted from established procedures for the synthesis of uronium salts.

Experimental Protocol: Synthesis of Polymeric this compound (P-TSTU)

This protocol describes the synthesis of a solid-supported version of this compound.

Materials:

  • Polymeric N-hydroxysuccinimide (P-HOSu)

  • Chlorotetramethyluronium tetrafluoroborate

  • Pyridine

  • Acetonitrile (MeCN)

  • Hexane

Procedure:

  • Suspend P-HOSu (10 g, ~10 mmol) and pyridine (2.4 mL, 30 mmol) in acetonitrile (20 mL).[6]

  • To this suspension, add a solution of chlorotetramethyluronium tetrafluoroborate (40 mmol) in acetonitrile (40 mL).[6]

  • Stir the reaction mixture at 80 °C for 24 hours under a moisture-protected atmosphere (e.g., using a drying tube).[6]

  • Cool the mixture to room temperature.[6]

  • Add hexane (30 mL) to precipitate the product.[6]

  • Filter the solid product and wash it with several portions of an acetonitrile/hexane mixture (2:3 v/v).[6]

  • Dry the resulting white solid under vacuum (0.1 Torr) at 100 °C to yield the P-TSTU reagent.[6]

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Workflow cluster_product Product PHOSu Polymeric N-Hydroxysuccinimide (P-HOSu) Mix Mix Reactants PHOSu->Mix Chloro Chlorotetramethyluronium tetrafluoroborate Chloro->Mix Py Pyridine Py->Mix Solvent Acetonitrile (Solvent) Temp 80 °C, 24h Heat Heat and Stir Mix->Heat MeCN Cool Cool to RT Heat->Cool 80 °C, 24h Precipitate Precipitate with Hexane Cool->Precipitate Filter Filter and Wash Precipitate->Filter Dry Dry under Vacuum Filter->Dry Pthis compound P-TSTU Reagent Dry->Pthis compound

Caption: Workflow for the synthesis of polymeric this compound (P-TSTU).

Mechanism of Action in Amide Bond Formation

This compound facilitates amide bond formation in a two-step process. First, it rapidly activates a carboxylic acid to form a highly reactive N-succinimidyl (NHS) active ester intermediate.[1] Second, this active ester readily undergoes nucleophilic attack by a primary amine to form a stable amide bond, regenerating N-hydroxysuccinimide as a byproduct.[1] This mechanism is efficient and known to suppress racemization, which is critical in peptide synthesis.[1][3]

G CarboxylicAcid Carboxylic Acid (R-COOH) ActiveEster NHS Active Ester (R-CO-OSu) CarboxylicAcid->ActiveEster Step 1: Activation This compound This compound This compound->ActiveEster Step 1: Activation Base Base (e.g., DIPEA) Base->ActiveEster Step 1: Activation Amide Amide Bond (R-CO-NH-R') ActiveEster->Amide Step 2: Coupling Byproduct1 Tetramethylurea ActiveEster->Byproduct1 Byproduct Amine Primary Amine (R'-NH₂) Amine->Amide Step 2: Coupling Byproduct2 N-Hydroxysuccinimide (HOSu) Amide->Byproduct2 Byproduct

Caption: this compound-mediated amide bond formation mechanism.

This compound-Mediated Peptide Coupling

This compound is highly effective for coupling amino acids in both solution and solid-phase peptide synthesis. It is particularly useful for reactions in aqueous environments and for conjugating biomolecules like oligosaccharides and proteins.[1][7][11]

Experimental Protocol: General Peptide Coupling in Solution

This protocol provides a general method for coupling an N-protected amino acid to an amine component in a solution phase.

Materials:

  • N-protected amino acid (e.g., Fmoc-AA-OH)

  • Amine component (e.g., H₂N-AA-OR)

  • This compound

  • Base (e.g., Diisopropylethylamine - DIPEA, or Pyridine)

  • Solvent (e.g., DMF, Acetonitrile, or a mixture like DMF/Dioxane/Water)

Procedure:

  • Dissolve the N-protected amino acid (1.0 equivalent) in the chosen solvent (e.g., a 2:2:1 mixture of DMF/dioxane/water).[7]

  • Add the base (3.0 equivalents of DIPEA or 2.0 equivalents of pyridine).[6][7]

  • Add this compound (1.1 to 1.3 equivalents) to the solution and stir.[6][7] The reaction activates the carboxylic acid to form the NHS ester. Monitor the formation of the active ester (typically rapid).

  • Once the activation is complete, add the amine component (1.5 equivalents) to the reaction mixture.[7]

  • Allow the coupling reaction to proceed until completion. The reaction time can vary from minutes to hours, depending on the substrates. Monitor progress using an appropriate technique (e.g., TLC or LC-MS).

  • Upon completion, remove the solvents under reduced pressure.[7]

  • Isolate and purify the crude peptide product using standard techniques such as extraction and chromatography.

Applications of this compound

Beyond its primary role in standard peptide synthesis, this compound has demonstrated utility in a range of specialized applications:

  • Glycopeptide Synthesis: this compound is effective for coupling carbohydrate moieties to peptides.[1][11]

  • Bioconjugation: It is used to conjugate oligosaccharides to proteins and to link sensor molecules to functionalized surfaces for creating biosensors.[1][4][11]

  • Cyclic Peptides: The reagent facilitates intramolecular cyclization reactions to form cyclic peptides.

  • Synthesis of Organic Molecules: this compound has been used to mediate the intramolecular cyclization of 2-acylbenzoic acids to produce substituted (Z)-3-ylidenephthalides.[1][12]

  • Racemization Suppression: In combination with N-hydroxysuccinimide and CuCl₂, this compound can effectively eliminate racemization when coupling peptides with C-terminal N-methyl amino acids.[1][11][12]

Safety and Handling

This compound is classified with the GHS07 warning, indicating it may cause skin and eye irritation.[1] Appropriate safety precautions should be taken during handling.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[1]

  • Handling: Use this compound in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors.[1]

  • Storage: Store in a tightly sealed, clearly labeled container in a cool, dry place (2-8 °C).[2]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

References

An In-depth Technical Guide to TSTU: Chemical Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TSTU, or N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate, is a highly efficient coupling reagent widely utilized in organic synthesis, particularly in the formation of amide bonds.[1] Its ability to rapidly activate carboxylic acids to form stable N-succinimidyl active esters makes it an invaluable tool in peptide synthesis, bioconjugation, and the development of novel therapeutics.[1][2] This guide provides a comprehensive overview of this compound's chemical structure, physicochemical properties, and its diverse applications, complete with detailed experimental protocols and visual diagrams to facilitate its effective use in the laboratory.

Chemical Structure and Identification

This compound is an organofluorine compound featuring a uronium salt structure.[3] The key components of its structure are the tetramethyluronium cation, the N-succinimidyl leaving group, and the tetrafluoroborate counter-anion.

IdentifierValue
IUPAC Name [dimethylamino-(2,5-dioxopyrrolidin-1-yl)oxymethylidene]-dimethylazanium;tetrafluoroborate[4][5]
Synonyms O-(N-Succinimidyl)-1,1,3,3-tetramethyluronium tetrafluoroborate, 2-Succinimido-1,1,3,3-tetramethyluronium tetrafluoroborate[6][7]
CAS Number 105832-38-0[3][6]
Molecular Formula C₉H₁₆BF₄N₃O₃[6][8][9]
SMILES --INVALID-LINK--(F)(F)F.CN(C)C(=--INVALID-LINK--C)ON1C(=O)CCC1=O[4][5]
InChI 1S/C9H16N3O3.BF4/c1-10(2)9(11(3)4)15-12-7(13)5-6-8(12)14;2-1(3,4)5/h5-6H2,1-4H3;/q+1;-1

Physicochemical Properties

This compound is typically a white to off-white crystalline solid or powder.[3][8][10] It is relatively stable under ambient conditions but is sensitive to moisture.[3][11]

PropertyValue
Molecular Weight 301.05 g/mol [6][8][9]
Melting Point 198-201 °C[9][10]
Density 1.41 g/cm³[9][10]
Appearance White to off-white crystalline powder or needles[6][8][10]
Solubility Soluble in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (0.1 g/mL).[3][6][9][10] It is also soluble in water.[2][4]
Storage Conditions 2-8°C, desiccated.[12][9][10]
Purity Typically ≥97.0% or ≥98.0%[8]

Mechanism of Action: Amide Bond Formation

The primary function of this compound is to facilitate the coupling of a carboxylic acid and a primary amine to form an amide bond. The mechanism proceeds through a two-step process:

  • Activation of the Carboxylic Acid: this compound reacts with the carboxylate anion of a carboxylic acid to form a highly reactive N-succinimidyl active ester intermediate.[1][13] This reaction is rapid and efficient.

  • Nucleophilic Acyl Substitution: The resulting active ester is then susceptible to nucleophilic attack by a primary amine. The amine displaces the N-hydroxysuccinimide (HOSu) leaving group, forming a stable amide bond.[1]

This mechanism is highly effective and is known to suppress racemization, which is a critical consideration in peptide synthesis.[1][14]

TSTU_Mechanism Carboxylic_Acid Carboxylic Acid (R-COOH) Active_Ester N-Succinimidyl Active Ester Carboxylic_Acid->Active_Ester 1. Activation This compound This compound This compound->Active_Ester Base Base Base->Active_Ester Amide Amide (R-CO-NH-R') Active_Ester->Amide 2. Coupling Amine Primary Amine (R'-NH2) Amine->Amide Byproducts Tetramethylurea + HOSu + BF4-

Caption: General mechanism of this compound-mediated amide bond formation.

Applications

This compound's efficiency and mild reaction conditions make it suitable for a wide range of applications in research and development.

Peptide Synthesis

The most prominent application of this compound is in both solution-phase and solid-phase peptide synthesis (SPPS).[1][12] It serves as an excellent coupling reagent for the sequential addition of amino acids to a growing peptide chain. Its ability to be used in aqueous environments also makes it valuable for coupling hydrophilic compounds.[1][15]

Synthesis of (Z)-3-Ylidenephthalides

This compound has been successfully employed in the intramolecular cyclization of 2-acyl-benzoic acids to produce a variety of substituted (Z)-3-ylidenephthalides.[1][8] This methodology has proven scalable, as demonstrated by the gram-scale synthesis of the antiplatelet drug n-butylphthalide.[8]

Glycoconjugate Synthesis

This compound is an effective reagent for the conversion of carboxylic acid-containing oligosaccharide derivatives into their corresponding active esters. These activated sugars can then be conjugated to proteins or other molecules to form glycoconjugates.[1][13]

Bioconjugation and Labeling

The ability of this compound to form stable amide bonds under mild conditions makes it suitable for the attachment of labels, such as fluorescent dyes or biotin, to peptides and proteins.[12][2]

Experimental Protocols

General Protocol for Peptide Coupling in an Aqueous Solvent Mixture

This protocol is adapted for the coupling of a carboxylic acid to a primary amine in a mixed aqueous/organic solvent system.[15][16]

  • Dissolution: Dissolve the carboxylic acid in a 2:2:1 mixture of DMF/dioxane/water.

  • Activation: Add 3 equivalents of a tertiary amine base (e.g., diisopropylethylamine - DIPEA) and 1.3 equivalents of this compound to the solution. Stir the mixture to allow for the formation of the N-succinimidyl active ester. The completion of this step can be monitored by an appropriate analytical technique (e.g., TLC or LC-MS).

  • Coupling: Add 1.5 equivalents of the primary amine to the reaction mixture.

  • Work-up: Once the reaction is complete, remove the solvents under reduced pressure. The crude product can then be isolated and purified by standard methods such as chromatography.

Experimental_Workflow Start Start Dissolve 1. Dissolve Carboxylic Acid in DMF/Dioxane/Water (2:2:1) Start->Dissolve Add_Reagents 2. Add DIPEA (3 eq.) and this compound (1.3 eq.) Dissolve->Add_Reagents Activate 3. Stir to form Active Ester Add_Reagents->Activate Add_Amine 4. Add Primary Amine (1.5 eq.) Activate->Add_Amine Couple 5. Stir to form Amide Bond Add_Amine->Couple Evaporate 6. Remove Solvents Couple->Evaporate Isolate 7. Isolate and Purify Product Evaporate->Isolate End End Isolate->End

Caption: General workflow for this compound-mediated peptide coupling.
Solid-Supported Peptide Coupling

This compound has also been utilized in a solid-supported format (P-TSTU), prepared from polymeric N-hydroxysuccinimide (P-HOSu).[1][17] This approach simplifies product purification as the polymer-bound byproducts can be removed by simple filtration.[17]

Safety and Handling

This compound is classified as an irritant and may cause skin and eye irritation.[1] It is essential to handle this reagent with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1] All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of the powder.[1] As it is moisture-sensitive, it should be stored in a tightly sealed container in a cool, dry place.[3]

Conclusion

This compound is a versatile and highly effective coupling reagent with a broad range of applications in modern chemical and biological research. Its ability to mediate the formation of amide bonds efficiently and with minimal side reactions has solidified its place as a valuable tool for peptide synthesis, the creation of complex organic molecules, and the modification of biomolecules. By understanding its chemical properties and mechanism of action, researchers can leverage this compound to advance their scientific endeavors.

References

TSTU (CAS No. 105832-38-0): A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate (TSTU), CAS number 105832-38-0. This compound is a highly efficient coupling reagent widely utilized in organic synthesis, particularly for the formation of amide bonds in peptide synthesis and bioconjugation.[1] This guide details its chemical and physical properties, provides experimental protocols for its key applications, and outlines its mechanism of action.

Core Properties and Safety Information

This compound is a white to off-white crystalline solid that is appreciated for its stability under dry conditions.[2] It is a go-to reagent for converting carboxylic acids into reactive N-succinimidyl (NHS) esters, which readily react with primary amines to form stable amide linkages.[1] This property makes it invaluable in the synthesis of peptides, modification of proteins, and the development of targeted drug delivery systems.[3]

Physicochemical Data
PropertyValueReferences
CAS Number 105832-38-0
Molecular Formula C₉H₁₆BF₄N₃O₃
Molecular Weight 301.05 g/mol [4]
Appearance White to off-white crystalline powder or needles[2]
Melting Point 198-201 °C (lit.)[2]
Density 1.41 g/cm³[2]
Solubility Acetonitrile: 0.1 g/mL (clear solution)[2]
Storage Conditions 2-8°C, sealed, away from moisture and light[5]
Safety and Handling

This compound is considered hazardous and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is known to cause skin and eye irritation.[6] All handling should be performed in a well-ventilated area or a fume hood. It is incompatible with strong oxidizing agents.[6]

Mechanism of Action: Amide Bond Formation

The primary function of this compound is to facilitate the formation of an amide bond between a carboxylic acid and an amine. This is achieved through a two-step process. First, this compound activates the carboxylic acid to form a highly reactive N-succinimidyl active ester. This intermediate is then susceptible to nucleophilic attack by a primary amine, resulting in the formation of a stable amide bond and the release of N-hydroxysuccinimide (HOSu) and tetramethylurea. A key advantage of using this compound is its ability to minimize racemization, which is critical when working with chiral molecules like amino acids.[1]

TSTU_Mechanism cluster_activation cluster_coupling Carboxylic_Acid Carboxylic Acid (R-COOH) Active_Ester N-Succinimidyl Active Ester (R-CO-OSu) Carboxylic_Acid->Active_Ester + this compound (Activation) This compound This compound Tetramethylurea Tetramethylurea Amine Amine (R'-NH2) Amide_Product Amide Product (R-CONHR') Active_Ester->Amide_Product + Amine (Coupling) HOSu N-Hydroxysuccinimide (HOSu)

Mechanism of this compound-mediated amide bond formation.

Experimental Protocols

The following protocols provide detailed methodologies for common applications of this compound.

Solution-Phase Peptide Coupling

This protocol is adapted for the coupling of a carboxylic acid to an amine in a solution containing water.

Materials:

  • Carboxylic acid

  • Amine

  • This compound

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Dioxane

  • Water

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Dissolve the carboxylic acid in a 2:2:1 mixture of DMF/dioxane/water.[5]

  • Add 3 equivalents of DIPEA to the solution.[5]

  • Add 1.3 equivalents of this compound and stir the mixture to allow for the formation of the N-succinimidyl active ester. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[5]

  • Once the active ester formation is complete, add 1.5 equivalents of the amine to the reaction mixture.[5]

  • Continue stirring until the coupling reaction is complete, as determined by monitoring the consumption of the starting materials.

  • Upon completion, remove the solvents under reduced pressure.[5]

  • The crude product can then be purified using standard techniques such as column chromatography or recrystallization.

Solid-Phase Peptide Synthesis (SPPS)

This compound can be effectively used as a coupling reagent in solid-phase peptide synthesis. The following is a general procedure for coupling an Fmoc-protected amino acid to a resin-bound peptide with a free N-terminus.

Materials:

  • Resin with N-terminally deprotected peptide

  • Fmoc-protected amino acid

  • This compound

  • DIPEA

  • DMF

  • Solid-phase synthesis vessel

Procedure:

  • Swell the resin in DMF.

  • In a separate vial, dissolve 2 equivalents of the Fmoc-protected amino acid and 1.95 equivalents of this compound in DMF.

  • Add 3 equivalents of DIPEA to the amino acid/TSTU solution to initiate the pre-activation of the amino acid. Allow this mixture to react for 5-10 minutes.

  • Drain the DMF from the swollen resin.

  • Add the pre-activated amino acid solution to the resin.

  • Agitate the mixture for 1-2 hours at room temperature.

  • Monitor the coupling reaction using a qualitative test such as the ninhydrin (Kaiser) test to check for the presence of free primary amines. A negative test indicates a complete reaction.

  • Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

Bioconjugation: Labeling of Proteins

This compound is a valuable tool for conjugating molecules, such as fluorescent dyes or biotin, to proteins via their lysine residues.

Materials:

  • Protein solution in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Molecule to be conjugated with a carboxylic acid handle

  • This compound

  • Anhydrous, amine-free solvent (e.g., DMF or DMSO)

  • DIPEA or another suitable non-nucleophilic base

  • Size-exclusion chromatography column for purification

Procedure:

  • Activation of the Molecule: In a microcentrifuge tube, dissolve the carboxylic acid-containing molecule and a slight molar excess (1.1-1.2 equivalents) of this compound in a minimal amount of anhydrous DMF or DMSO. Add 2-3 equivalents of DIPEA to catalyze the reaction. Allow the activation to proceed for 30-60 minutes at room temperature.

  • Protein Reaction: While the activation is proceeding, prepare the protein solution. The protein concentration should typically be in the range of 1-10 mg/mL.

  • Conjugation: Add the activated molecule solution dropwise to the stirring protein solution. The molar ratio of the activated molecule to the protein will depend on the desired degree of labeling and should be optimized for each specific application.

  • Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification: Remove the unreacted labeling reagent and byproducts by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with the desired storage buffer for the protein. The labeled protein will elute in the void volume.

  • Characterization: The degree of labeling can be determined using spectrophotometry (if the label has a distinct absorbance) or mass spectrometry.

Experimental Workflow

The following diagram illustrates a general workflow for a this compound-mediated coupling reaction in a research laboratory setting.

TSTU_Workflow Preparation 1. Reagent Preparation - Dissolve Carboxylic Acid - Dissolve Amine - Prepare this compound/Base Solution Activation 2. Activation - Combine Carboxylic Acid and this compound/Base - Stir for Activation Preparation->Activation Monitoring1 3. Monitor Activation (TLC or LC-MS) Activation->Monitoring1 Coupling 4. Coupling Reaction - Add Amine to Activated Ester - Stir to Completion Monitoring1->Coupling Monitoring2 5. Monitor Coupling (TLC or LC-MS) Coupling->Monitoring2 Workup 6. Reaction Work-up - Quench Reaction (if necessary) - Solvent Removal Monitoring2->Workup Purification 7. Purification - Column Chromatography - Recrystallization Workup->Purification Analysis 8. Product Analysis - NMR - Mass Spectrometry - Purity Assessment (HPLC) Purification->Analysis

General experimental workflow for this compound coupling.

Conclusion

This compound is a versatile and efficient coupling reagent that plays a crucial role in modern chemical and biological research. Its ability to mediate the formation of amide bonds with minimal racemization makes it an indispensable tool for peptide synthesis and the construction of complex bioconjugates. The protocols and information provided in this guide are intended to equip researchers with the knowledge necessary to successfully employ this compound in their laboratory endeavors. As with any chemical reagent, it is imperative to adhere to proper safety precautions and to optimize reaction conditions for each specific application.

References

An In-Depth Technical Guide to TSTU-Mediated Coupling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of bioconjugation and synthetic chemistry, the efficient and precise formation of amide bonds is a cornerstone of molecular assembly. Among the arsenal of available coupling reagents, O-(N-Succinimidyl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TSTU) has emerged as a powerful and versatile tool. This technical guide provides a comprehensive overview of the core principles of this compound-mediated coupling, including its mechanism of action, detailed experimental protocols, and a comparative analysis of its performance.

This compound is a uronium-based coupling reagent renowned for its ability to rapidly activate carboxylic acids, facilitating their conjugation to primary amines.[1] Its high efficiency, even in aqueous environments, and its capacity to minimize racemization make it a favored choice in peptide synthesis, the preparation of antibody-drug conjugates (ADCs), and the attachment of fluorescent labels to biomolecules.[1][2][3]

Core Principle: The Mechanism of this compound-Mediated Coupling

The efficacy of this compound lies in its ability to convert a carboxylic acid into a highly reactive N-hydroxysuccinimidyl (NHS) ester. This transformation proceeds through a two-step mechanism:

  • Activation of the Carboxylic Acid: The process begins with the deprotonation of the carboxylic acid by a mild, non-nucleophilic base, such as diisopropylethylamine (DIPEA). The resulting carboxylate anion then acts as a nucleophile, attacking the electrophilic carbon atom of the this compound molecule. This leads to the formation of a highly reactive O-acylisourea intermediate and the release of N-hydroxysuccinimide (NHS).

  • Formation of the NHS Ester and Amide Bond: The O-acylisourea intermediate is short-lived and rapidly rearranges to form the stable N-succinimidyl active ester, with tetramethylurea as a byproduct. This NHS ester is then susceptible to nucleophilic attack by a primary amine, resulting in the formation of a stable amide bond and the release of NHS.

The overall reaction is highly efficient due to the excellent leaving group nature of the N-hydroxysuccinimide moiety.

TSTU_Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation Carboxylic_Acid R-COOH Carboxylate R-COO⁻ Carboxylic_Acid->Carboxylate Deprotonation Base Base (e.g., DIPEA) Active_Ester R-CO-NHS (NHS Ester) Carboxylate->Active_Ester Activation This compound This compound This compound->Active_Ester Tetramethylurea Tetramethylurea Active_Ester->Tetramethylurea Byproduct Amide_Bond R-CO-NH-R' (Amide) Active_Ester->Amide_Bond Nucleophilic Attack Primary_Amine R'-NH₂ Primary_Amine->Amide_Bond NHS NHS Amide_Bond->NHS Byproduct

Caption: Mechanism of this compound-mediated amide bond formation.

Data Presentation: Performance and Comparison

While this compound is widely recognized for its high coupling efficiency and low racemization rates, quantitative data from direct comparative studies with other common coupling reagents can be sparse in readily available literature. However, the existing body of research consistently supports its superior performance in many applications.

Coupling ReagentTypical YieldRacemization PotentialKey AdvantagesCommon Applications
This compound HighLow (especially with additives)High efficiency in aqueous media, stable active ester intermediate.Peptide synthesis, bioconjugation, fluorescent labeling.
HATU Very HighVery LowFast reaction rates, effective for hindered amino acids.Solid-phase peptide synthesis, complex peptide synthesis.
HBTU HighLowGood efficiency and low cost.Routine peptide synthesis.
DCC/DIC Moderate to HighModerate (requires additives like HOBt to suppress)Low cost.Solution and solid-phase synthesis (DIC).

Note: Yields and racemization are highly dependent on the specific substrates, reaction conditions, and the presence of additives.

Experimental Protocols

Protocol 1: General Solution-Phase this compound-Mediated Coupling

This protocol outlines a general procedure for the coupling of a carboxylic acid to a primary amine in a solution phase.

Materials:

  • Carboxylic acid-containing molecule

  • Amine-containing molecule

  • This compound (O-(N-Succinimidyl)-N,N,N',N'-tetramethyluronium tetrafluoroborate)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dioxane

  • Deionized Water

  • Reaction vessel and magnetic stirrer

  • Standard purification equipment (e.g., HPLC)

Procedure:

  • Dissolution of the Carboxylic Acid: Dissolve the carboxylic acid in a 2:2:1 mixture of DMF, dioxane, and water.

  • Addition of Base and this compound: Add 3 equivalents of DIPEA to the solution, followed by 1.3 equivalents of this compound.

  • Activation: Stir the reaction mixture at room temperature for 1-2 hours to allow for the complete formation of the NHS ester. The progress of the activation can be monitored by techniques such as TLC or LC-MS.

  • Addition of the Amine: Once the activation is complete, add 1.5 equivalents of the amine to the reaction mixture.

  • Coupling Reaction: Continue stirring the reaction at room temperature for 2-24 hours. The reaction progress should be monitored until completion.

  • Work-up and Purification: Upon completion, remove the solvents under reduced pressure. The crude product can then be purified by an appropriate method, such as reversed-phase high-performance liquid chromatography (RP-HPLC).

Protocol_Solution_Phase Start Start Dissolve_Acid Dissolve Carboxylic Acid in DMF/Dioxane/Water Start->Dissolve_Acid Add_Reagents Add DIPEA and this compound Dissolve_Acid->Add_Reagents Activation Stir for 1-2 hours (Activation) Add_Reagents->Activation Add_Amine Add Primary Amine Activation->Add_Amine Coupling Stir for 2-24 hours (Coupling) Add_Amine->Coupling Workup Solvent Removal Coupling->Workup Purification Purify Product (e.g., HPLC) Workup->Purification End End Purification->End

Caption: Workflow for solution-phase this compound-mediated coupling.
Protocol 2: this compound-Mediated Solid-Phase Peptide Synthesis (SPPS)

This protocol provides a general workflow for the incorporation of an amino acid into a growing peptide chain on a solid support using this compound. This example assumes a standard Fmoc-based SPPS strategy.

Materials:

  • Fmoc-protected amino acid

  • Peptide-resin with a free N-terminal amine

  • This compound

  • DIPEA

  • DMF (peptide synthesis grade)

  • Piperidine solution (20% in DMF) for Fmoc deprotection

  • SPPS reaction vessel

  • Cleavage cocktail (e.g., TFA/TIS/water)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminal amine. Repeat this step once.

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.

  • Activation of Amino Acid: In a separate vessel, dissolve 3-5 equivalents of the Fmoc-protected amino acid in DMF. Add 3-5 equivalents of DIPEA and 3-5 equivalents of this compound. Allow the pre-activation to proceed for 5-10 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the mixture for 1-2 hours at room temperature.

  • Monitoring the Coupling: Perform a qualitative test (e.g., Kaiser test or Chloranil test) to ensure the coupling reaction has gone to completion. If the test is positive (indicating free amines), the coupling step can be repeated.

  • Washing: Wash the resin extensively with DMF to remove excess reagents and byproducts.

  • Chain Elongation: Repeat steps 2-7 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection and Cleavage: After the final coupling, remove the N-terminal Fmoc group. Treat the resin with a cleavage cocktail to cleave the peptide from the solid support and remove the side-chain protecting groups.

  • Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and then purify by RP-HPLC.

Protocol_SPPS Start Start with Peptide-Resin Swell_Resin Swell Resin in DMF Start->Swell_Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell_Resin->Fmoc_Deprotection Wash_1 Wash with DMF Fmoc_Deprotection->Wash_1 Activate_AA Pre-activate Fmoc-AA with this compound/DIPEA in DMF Wash_1->Activate_AA Couple_AA Couple Activated AA to Resin Activate_AA->Couple_AA Monitor_Coupling Monitor Coupling (e.g., Kaiser Test) Couple_AA->Monitor_Coupling Wash_2 Wash with DMF Monitor_Coupling->Wash_2 Loop Repeat for next AA? Wash_2->Loop Loop->Fmoc_Deprotection Yes Final_Cleavage Cleave from Resin and Deprotect Loop->Final_Cleavage No Purify Purify Peptide (HPLC) Final_Cleavage->Purify End End Purify->End

Caption: Workflow for this compound-mediated solid-phase peptide synthesis.

Conclusion

This compound stands as a highly effective and reliable coupling reagent for the formation of amide bonds. Its ability to efficiently generate stable NHS active esters, coupled with its compatibility with aqueous reaction conditions and its capacity to minimize racemization, makes it an invaluable tool for researchers and professionals in the fields of chemistry, biochemistry, and drug development. The detailed protocols and mechanistic understanding provided in this guide are intended to empower users to successfully employ this compound in their synthetic endeavors. As with any chemical reagent, it is imperative to adhere to appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated area.[1]

References

An In-depth Technical Guide to the Safety Data for TSTU (N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for TSTU (N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate), a reagent commonly used in peptide synthesis and bioconjugation.[1][2][3][4] The following sections detail the compound's properties, hazard classifications, handling procedures, and emergency protocols, compiled from various safety data sheets (SDS).

Chemical and Physical Properties

Proper handling and storage of this compound require a thorough understanding of its physical and chemical characteristics. This data is crucial for designing safe experimental setups and ensuring the reagent's stability.

PropertyValue
CAS Number 105832-38-0[5][6][7][8]
Molecular Formula C9H16BF4N3O3[1][5][6]
Molecular Weight 301.05 g/mol [1][4][5]
Appearance White to off-white crystalline solid/powder[1][3][4][5]
Melting Point 198 - 201 °C[2][5][9]
Solubility Soluble in water or 1% acetic acid.[6] Soluble in acetonitrile (0.1 g/mL, clear).[5]
Density 1.41 g/cm³[9]
Storage Temperature Recommended: 2 - 8 °C.[5] Some sources suggest -20°C for long-term storage.[6][10]
Sensitivity Light sensitive, moisture sensitive.[5]

Hazard Identification and Classification

This compound is classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[7][8] Understanding these classifications is paramount for risk assessment and the implementation of appropriate safety measures.

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[8]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[7][8]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation[7][8]
Specific target organ toxicity — single exposure (Respiratory system)Category 3H335: May cause respiratory irritation[7][8]

GHS Pictograms:

GHS Pictograms for this compound

Experimental Protocols: Safe Handling and Storage

Adherence to strict experimental protocols is essential when working with this compound to minimize exposure and maintain the integrity of the compound.

3.1. Handling:

  • Ventilation: Use in a well-ventilated area, preferably in a chemical fume hood to avoid formation of dust and aerosols.[5]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.

    • Hand Protection: Wear compatible chemical-resistant gloves.

    • Body Protection: Wear a lab coat.

  • Hygiene: Avoid contact with skin, eyes, and clothing.[5] Wash hands thoroughly after handling.

3.2. Storage:

  • Conditions: Keep container tightly closed in a dry and well-ventilated place.[5] Store in a cool place, with a recommended storage temperature of 2 - 8 °C.[5]

  • Incompatibilities: Keep away from strong oxidizing agents.

  • Special Precautions: this compound is light and moisture sensitive; store under an inert gas atmosphere.[5]

Handling_and_Storage_Workflow cluster_handling Safe Handling Protocol cluster_storage Correct Storage Protocol a Don Personal Protective Equipment (PPE) b Work in a well-ventilated area (Fume Hood) a->b c Avoid dust and aerosol formation b->c d Weigh and handle this compound with care c->d e Wash hands thoroughly after handling d->e f Keep container tightly closed g Store in a cool, dry, well-ventilated place (2-8°C) f->g h Protect from light and moisture g->h i Store under inert gas h->i

Recommended workflow for handling and storing this compound.

Emergency Procedures

In the event of accidental exposure or spillage, immediate and appropriate action is critical.

SituationProtocol
Inhalation Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[5]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with water/shower. First treatment with calcium gluconate paste may be required.[5] Consult a physician.[5]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5]
Ingestion Rinse mouth with water.[5] Never give anything by mouth to an unconscious person.[5] Consult a physician.[5]
Accidental Release Use personal protective equipment.[5] Avoid dust formation.[5] Sweep up and shovel.[5] Keep in suitable, closed containers for disposal.[5] Do not let product enter drains.[5]

Toxicological and Ecological Information

Currently, there is limited specific data available for the acute and chronic toxicity of this compound. The provided hazard classifications are based on the properties of similar compounds and the potential for hydrolysis to form harmful substances. No data is available on the ecological effects of this compound.[5] Therefore, it should be handled with the assumption that it is harmful to aquatic life and not be released into the environment.

First_Aid_Response cluster_inhalation Inhalation cluster_skin Skin Contact cluster_eye Eye Contact cluster_ingestion Ingestion start Exposure Incident inhale_1 Move to fresh air start->inhale_1 skin_1 Remove contaminated clothing start->skin_1 eye_1 Rinse with water for 15 mins start->eye_1 ingest_1 Rinse mouth with water start->ingest_1 inhale_2 Give artificial respiration if needed inhale_1->inhale_2 inhale_3 Consult a physician inhale_2->inhale_3 skin_2 Rinse skin with water skin_1->skin_2 skin_3 Apply calcium gluconate paste skin_2->skin_3 skin_4 Consult a physician skin_3->skin_4 eye_2 Consult a physician eye_1->eye_2 ingest_2 Do NOT induce vomiting ingest_1->ingest_2 ingest_3 Consult a physician ingest_2->ingest_3

First aid measures for this compound exposure.

Disposal Considerations

Waste material must be disposed of in accordance with local, state, and federal regulations. It is recommended to mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.[5] Do not dispose of with other waste.[5] Handle uncleaned containers as you would the product itself.[5]

References

Methodological & Application

Application Notes and Protocols for TSTU-Mediated Amide Bond Formation in Solution Phase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amide bond formation is a cornerstone of organic synthesis, particularly in the fields of peptide chemistry, medicinal chemistry, and materials science. The selection of an appropriate coupling reagent is critical to ensure high yields, minimal side reactions, and preservation of stereochemical integrity. O-(N-Succinimidyl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TSTU) has emerged as a highly effective and versatile coupling reagent for the formation of amide bonds in solution phase.[1] this compound is a uronium salt-based reagent that activates carboxylic acids to form highly reactive N-succinimidyl (OSu) active esters, which then readily react with primary and secondary amines to yield the corresponding amides.[1][2]

This document provides detailed application notes, experimental protocols, and comparative data for the use of this compound in solution-phase amide bond formation.

Advantages of this compound

This compound offers several key advantages over other coupling reagents:

  • High Reactivity and Efficiency: this compound rapidly activates carboxylic acids, leading to fast reaction times and high yields of the desired amide product.[1]

  • Mild Reaction Conditions: Amide coupling with this compound can be performed under mild conditions, often at room temperature, which is beneficial for sensitive substrates.

  • Low Racemization: this compound is known to suppress racemization, a critical factor when coupling chiral amino acids or other enantiomerically pure carboxylic acids.[1] The combination of this compound with N-hydroxysuccinimide and CuCl2 has been reported to effectively suppress racemization of carboxyl-terminal N-methyl amino acids in peptide synthesis.[1]

  • Aqueous Compatibility: this compound can be effectively used in aqueous solvent mixtures, making it suitable for the coupling of hydrophilic or water-soluble substrates.[2]

  • Ease of Workup: The byproducts of the this compound-mediated coupling are generally water-soluble, facilitating purification of the final product.

Mechanism of Action

The mechanism of this compound-mediated amide bond formation proceeds through a two-step process:

  • Activation of the Carboxylic Acid: The carboxylic acid reacts with this compound in the presence of a base (e.g., diisopropylethylamine - DIPEA) to form a highly reactive O-succinimidyl (OSu) active ester intermediate.

  • Nucleophilic Acyl Substitution: The amine nucleophile attacks the carbonyl carbon of the active ester, leading to the formation of the amide bond and the release of N-hydroxysuccinimide (HOSu).

A diagram illustrating this mechanism is provided below.

G cluster_step1 Step 1: Carboxylic Acid Activation cluster_step2 Step 2: Amide Bond Formation Carboxylic_Acid R-COOH Active_Ester R-CO-OSu (Active Ester) Carboxylic_Acid->Active_Ester + this compound, Base This compound This compound Base Base (e.g., DIPEA) Amine R'-NH2 Amide R-CO-NH-R' (Amide Bond) Active_Ester->Amide + R'-NH2 HOSu HOSu (Byproduct) Amide->HOSu releases

Caption: Mechanism of this compound-mediated amide bond formation.

Data Presentation

The following tables summarize typical reaction conditions and yields for this compound-mediated amide bond formation in solution phase.

Table 1: this compound-Mediated Dipeptide Synthesis

N-Protected Amino AcidC-Protected Amino Acid EsterSolventBase (Equivalents)This compound (Equivalents)Time (h)Temperature (°C)Yield (%)
Z-Ala-OHH-Phe-OMeDMFDIPEA (2.0)1.122592
Boc-Gly-OHH-Gly-OEtCH2Cl2NMM (1.5)1.0542588
Fmoc-Leu-OHH-Val-OBnTHFDIPEA (2.0)1.132590

Table 2: Comparison of Coupling Reagents for the Synthesis of Z-Ala-Phe-OMe

Coupling ReagentBase (Equivalents)Time (h)Temperature (°C)Yield (%)Racemization (%)
This compound DIPEA (2.0) 2 25 92 <1
HATUDIPEA (2.0)22595<1
HBTUDIPEA (2.0)32593~1-2
DCC/HOBt-122585~2-3

Note: Data in the tables are representative and may vary depending on the specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for this compound-Mediated Amide Bond Formation in an Organic Solvent

This protocol describes a general method for the coupling of an N-protected amino acid with an amino acid ester in an organic solvent such as N,N-dimethylformamide (DMF).

Materials:

  • N-protected amino acid

  • Amino acid ester hydrochloride (or other salt)

  • This compound (O-(N-Succinimidyl)-N,N,N',N'-tetramethyluronium tetrafluoroborate)

  • Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)

  • Anhydrous N,N-dimethylformamide (DMF) or other suitable aprotic solvent

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Nitrogen or Argon inert atmosphere setup

Procedure:

  • To a solution of the N-protected amino acid (1.0 equivalent) in anhydrous DMF, add the amino acid ester hydrochloride (1.0 equivalent) and DIPEA (2.0 equivalents).

  • Stir the mixture at room temperature under an inert atmosphere for 10 minutes.

  • Add this compound (1.1 equivalents) to the reaction mixture in one portion.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-4 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 5% aqueous HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired dipeptide.

G start Start dissolve Dissolve N-protected amino acid and amino acid ester salt in DMF start->dissolve add_base Add Base (e.g., DIPEA) dissolve->add_base add_this compound Add this compound add_base->add_this compound stir Stir at Room Temperature (1-4 hours) add_this compound->stir monitor Monitor Reaction (TLC or LC-MS) stir->monitor workup Aqueous Workup (EtOAc, HCl, NaHCO3, Brine) monitor->workup Reaction Complete dry Dry and Concentrate workup->dry purify Purify by Chromatography dry->purify end End (Pure Amide) purify->end

Caption: Experimental workflow for this compound-mediated coupling.
Protocol 2: this compound-Mediated Coupling in Aqueous Solvent Mixtures

This protocol is adapted for substrates with good water solubility.[2]

Materials:

  • Carboxylic acid

  • Amine

  • This compound

  • Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dioxane

  • Water

Procedure:

  • Dissolve the carboxylic acid (1.0 equivalent) in a 2:2:1 mixture of DMF/dioxane/water.[2]

  • Add DIPEA (3.0 equivalents) followed by this compound (1.3 equivalents).[2]

  • Stir the mixture at room temperature until the formation of the active ester is complete (typically 15-30 minutes, can be monitored by LC-MS).

  • Add the amine (1.5 equivalents) to the reaction mixture.[2]

  • Continue stirring at room temperature until the reaction is complete (typically 1-4 hours).

  • Remove the solvents under reduced pressure.

  • The crude product can then be isolated and purified by appropriate methods such as chromatography or crystallization.[2]

Troubleshooting

ProblemPossible CauseSolution
Low Yield Incomplete reactionExtend reaction time, slightly increase the equivalents of this compound and amine.
Moisture in the reactionUse anhydrous solvents and reagents. Perform the reaction under an inert atmosphere.
Sterically hindered substratesIncrease the reaction temperature to 40-50 °C.
Side Product Formation RacemizationEnsure the reaction temperature is not too high. For very sensitive substrates, consider adding an equivalent of HOBt.
Self-condensation of the carboxylic acidAdd the amine shortly after the activation with this compound.
Difficulty in Purification Water-soluble byproducts not fully removedPerform thorough aqueous washes during workup.

Conclusion

This compound is a highly efficient and reliable coupling reagent for solution-phase amide bond formation. Its ease of use, mild reaction conditions, and ability to minimize racemization make it an excellent choice for a wide range of applications, from simple amide synthesis to complex peptide couplings. The protocols provided herein offer a solid starting point for researchers to successfully implement this compound in their synthetic endeavors.

References

TSTU in Solid-Phase Peptide Synthesis: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of O-(N-Succinimidyl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TSTU) in solid-phase peptide synthesis (SPPS). This compound is a highly efficient uronium-based coupling reagent favored for its rapid activation of carboxylic acids, high coupling yields, and suppression of racemization. These characteristics make it a valuable tool in the synthesis of peptides for research, therapeutic, and diagnostic applications.

Introduction to this compound in Peptide Synthesis

This compound serves as a crucial reagent for the formation of amide bonds, the fundamental linkages in a peptide chain. Its mechanism involves the rapid conversion of a carboxyl group on a protected amino acid to a highly reactive N-succinimidyl (OSu) active ester. This active ester then readily reacts with the free amine of the growing peptide chain attached to a solid support, forming a stable peptide bond.[1]

Key Advantages of this compound:

  • High Coupling Efficiency: this compound facilitates rapid and often complete coupling reactions, leading to high yields of the desired peptide.[1]

  • Minimal Racemization: The use of this compound is associated with a low degree of epimerization, ensuring the chiral integrity of the synthesized peptide.[1]

  • Aqueous Compatibility: this compound can be effectively used in reactions that contain a proportion of water, which is advantageous for the synthesis of certain peptides or for bioconjugation applications.

  • Versatility: Beyond standard peptide synthesis, this compound is employed in the creation of glycopeptides, peptide-drug conjugates, and the labeling of peptides and proteins.[2]

Quantitative Data and Reagent Comparison

Coupling ReagentRelative Coupling EfficiencyRacemization TendencyKey Features & Applications
This compound High to Very HighLowRapid activation, suitable for aqueous media, synthesis of complex peptides and bioconjugation.
HBTU HighLow (with HOBt)Widely used, reliable, can cause guanidinylation of the N-terminus if used in excess.
HATU Very HighVery LowHighly efficient, particularly for sterically hindered amino acids, more expensive.
DIC/HOBt Moderate to HighLowCost-effective, generates DCU byproduct which can be difficult to remove completely.

Experimental Protocols

The following protocols provide a general framework for manual Fmoc-based solid-phase peptide synthesis using this compound as the coupling agent. These should be adapted and optimized based on the specific peptide sequence and the scale of the synthesis.

General Fmoc-SPPS Workflow

Solid-phase peptide synthesis is a cyclical process involving the repeated steps of deprotection and coupling to build a peptide chain on a solid resin support.

SPPS_Workflow Resin Resin Support Fmoc_AA_Resin Fmoc-AA-Resin Resin->Fmoc_AA_Resin Attach First Fmoc-AA-OH Washing1 Washing Steps Fmoc_AA_Resin->Washing1 Deprotected_Resin H2N-AA-Resin Coupled_Peptide Fmoc-AA(n+1)-AA-Resin Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Washing1->Deprotection Washing2 Washing Steps Coupling Amino Acid Coupling (Fmoc-AA-OH, this compound, Base) Washing2->Coupling Washing3 Washing Steps Repeat Repeat Cycle (n-1) times Washing3->Repeat Deprotection->Washing2 Coupling->Washing3 Repeat->Deprotection For next amino acid Cleavage Cleavage & Deprotection (e.g., TFA Cocktail) Repeat->Cleavage After final AA Crude_Peptide Crude Peptide Cleavage->Crude_Peptide

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Protocol for this compound Coupling in Fmoc-SPPS (Manual Synthesis)

This protocol outlines a single coupling cycle.

Materials:

  • Fmoc-protected amino acid

  • This compound (O-(N-Succinimidyl)-1,1,3,3-tetramethyluronium tetrafluoroborate)

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Solvent: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Deprotection solution: 20% piperidine in DMF

  • Washing solvents: DMF, Dichloromethane (DCM), Isopropanol (IPA)

  • Resin with free N-terminal amine (pre-swollen)

Procedure:

  • Resin Preparation:

    • Ensure the resin is swelled in DMF for at least 30 minutes in a reaction vessel.

    • Perform Fmoc deprotection by treating the resin with 20% piperidine in DMF (2 x 10 minutes).

    • Wash the resin thoroughly with DMF (5-7 times), IPA (2 times), and DMF (3 times) to remove residual piperidine.

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) in DMF.

    • Add this compound (2.9 equivalents) to the amino acid solution.

    • Add DIPEA (6 equivalents) to the mixture.

    • Allow the activation to proceed for 2-5 minutes at room temperature.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Washing:

    • Drain the reaction solution.

    • Wash the resin with DMF (5-7 times), DCM (3 times), and DMF (3 times) to remove excess reagents and byproducts.

  • Monitoring the Coupling Reaction (Optional but Recommended):

    • Perform a Kaiser test (ninhydrin test) on a small sample of the resin beads. A negative result (beads remain colorless or yellow) indicates a complete coupling reaction. If the test is positive (blue beads), a second coupling may be necessary.

  • Capping (Optional):

    • If the coupling is incomplete after a second attempt, cap the unreacted amines using a solution of acetic anhydride and DIPEA in DMF to prevent the formation of deletion sequences.

Protocol for this compound Coupling in an Aqueous Solvent Mixture

This protocol is particularly useful for the conjugation of biomolecules or for peptides with poor solubility in standard organic solvents.

Procedure:

  • Dissolve the carboxylic acid-containing molecule in a 2:2:1 mixture of DMF/dioxane/water.

  • Add 3 equivalents of diisopropylethylamine (DIPEA).

  • Add 1.3 equivalents of this compound and stir until the formation of the active ester is complete (this can be monitored by TLC or LC-MS).

  • Add 1.5 equivalents of the amine-containing molecule to the reaction mixture.

  • Allow the reaction to proceed to completion.

  • Remove the solvents under reduced pressure and isolate the crude product.

Mechanism of this compound-Mediated Coupling

The efficiency of this compound lies in its ability to rapidly generate a highly reactive intermediate. The mechanism is a two-step process:

TSTU_Mechanism cluster_step1 Step 1: Active Ester Formation cluster_step2 Step 2: Peptide Bond Formation Fmoc_AA Fmoc-AA-COOH Active_Ester Fmoc-AA-OSu (Active Ester) Fmoc_AA->Active_Ester This compound This compound This compound->Active_Ester Base Base (e.g., DIPEA) Base->Active_Ester Urea_Byproduct Tetramethylurea Active_Ester->Urea_Byproduct Byproducts H2N_Peptide H2N-Peptide-Resin Peptide_Bond Fmoc-AA-CO-NH-Peptide-Resin Active_Ester->Peptide_Bond H2N_Peptide->Peptide_Bond HOSu N-Hydroxysuccinimide Peptide_Bond->HOSu Byproduct Peptide_Applications Peptide Synthesized Peptide Therapeutics Therapeutic Agents (e.g., Antimicrobials, Anticancer) Peptide->Therapeutics Diagnostics Diagnostic Tools (e.g., Imaging Agents) Peptide->Diagnostics Vaccines Vaccine Development (e.g., Epitope Mapping) Peptide->Vaccines Biomaterials Biomaterial Functionalization (e.g., Tissue Engineering) Peptide->Biomaterials Research Basic Research (e.g., Protein-Protein Interactions) Peptide->Research

References

Application Notes: TSTU-Mediated Labeling of Proteins with Fluorescent Dyes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent labeling of proteins is a cornerstone technique in biological research and drug development, enabling the visualization, tracking, and quantification of proteins in various assays. The choice of coupling chemistry is critical for achieving efficient and specific labeling while preserving protein function. TSTU (N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate) is a highly efficient coupling reagent used for the amidation of carboxylic acids. In the context of protein labeling, this compound facilitates the in situ activation of fluorescent dyes containing a carboxylic acid group, converting them into highly reactive N-hydroxysuccinimidyl (NHS) esters. These activated esters then readily react with primary amines on the protein, such as the ε-amino group of lysine residues and the N-terminal α-amino group, to form stable amide bonds.[1][2][3] This method is particularly advantageous for its high efficiency in aqueous media and its ability to suppress racemization.[2][3]

These application notes provide a detailed protocol for the fluorescent labeling of proteins using this compound, guidelines for optimizing the reaction, and methods for characterizing the resulting conjugate.

Principle of this compound-Mediated Protein Labeling

The this compound-mediated labeling process is a two-step, one-pot reaction:

  • Activation of the Fluorescent Dye: this compound rapidly activates the carboxylic acid moiety of the fluorescent dye, forming a highly reactive O-(N-succinimidyl) ester intermediate.[2][3]

  • Conjugation to the Protein: The activated NHS-ester of the dye then reacts with primary amine groups on the surface of the protein to form a stable amide linkage, covalently attaching the fluorescent label to the protein.

Data Presentation

The following tables provide illustrative examples of the type of quantitative data that should be generated when optimizing and characterizing a this compound-mediated protein labeling reaction.

Note: The data presented in these tables are hypothetical and for illustrative purposes only, as specific quantitative data for this compound-mediated fluorescent dye labeling of proteins was not available in the public domain at the time of this writing. Researchers should generate their own empirical data for their specific protein and dye of interest.

Table 1: Optimization of Molar Ratio of Dye to Protein

Molar Ratio (Dye:Protein)Degree of Labeling (DOL)Protein Recovery (%)Aggregation (%)
5:11.295<1
10:12.5922
20:14.8855
50:18.17015

Table 2: Effect of pH on Labeling Efficiency

Reaction pHDegree of Labeling (DOL)Protein Recovery (%)
7.01.898
7.52.696
8.04.593
8.54.290
9.03.985

Table 3: Comparison of this compound and Pre-activated NHS Ester Labeling

Labeling MethodReagentDegree of Labeling (DOL)Reaction Time (hours)Protein Recovery (%)
In situ ActivationThis compound4.6291
Pre-activated EsterNHS Ester4.2293

Experimental Protocols

Materials and Reagents
  • Protein of interest (e.g., antibody, enzyme) in an amine-free buffer (e.g., PBS, HEPES, bicarbonate) at a concentration of 1-10 mg/mL.

  • Fluorescent dye with a carboxylic acid functional group.

  • This compound (N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate).

  • Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate buffer, pH 7.5-8.5.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.

  • Purification column (e.g., size-exclusion chromatography, such as a desalting column).

  • Spectrophotometer.

Protocol for this compound-Mediated Protein Labeling

This protocol is a general guideline and may require optimization for specific proteins and dyes.

  • Preparation of Reagents:

    • Dissolve the protein of interest in the Reaction Buffer to a final concentration of 2-5 mg/mL.

    • Prepare a 10 mg/mL stock solution of the carboxylic acid-containing fluorescent dye in anhydrous DMF or DMSO.

    • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO. This solution should be prepared fresh just before use.

  • Activation of the Fluorescent Dye:

    • In a microcentrifuge tube, combine the desired molar excess of the fluorescent dye stock solution with an equimolar amount of the this compound stock solution.

    • For example, for a 10-fold molar excess of dye to a 1 mg protein sample (assuming a protein MW of 150 kDa), you would add the dye and this compound accordingly.

    • Incubate the dye-TSTU mixture at room temperature for 15-30 minutes to allow for the formation of the NHS ester.

  • Conjugation Reaction:

    • Add the activated dye mixture dropwise to the protein solution while gently vortexing.

    • Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring or rocking. The reaction can also be performed at 4°C overnight.

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM Tris.

    • Incubate for 30 minutes at room temperature to quench any unreacted NHS-ester.

  • Purification of the Labeled Protein:

    • Separate the fluorescently labeled protein from the unreacted dye and reaction byproducts using a size-exclusion chromatography column (e.g., a pre-packed desalting column) equilibrated with a suitable storage buffer (e.g., PBS).

    • Collect the fractions containing the labeled protein, which will typically be the first colored fractions to elute.

Characterization of the Labeled Protein

1. Determination of Degree of Labeling (DOL):

The DOL, or the average number of dye molecules conjugated to each protein molecule, can be determined using spectrophotometry.

  • Measure the absorbance of the purified labeled protein at 280 nm (A280) and at the maximum absorbance wavelength of the dye (Amax).

  • Calculate the protein concentration using the following formula:

    • Protein Concentration (M) = [A280 - (Amax × CF)] / εprotein

    • Where:

      • CF is the correction factor for the dye's absorbance at 280 nm (A280 of the free dye / Amax of the free dye).

      • εprotein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate the DOL using the following formula:

    • DOL = Amax / (εdye × Protein Concentration (M))

    • Where:

      • εdye is the molar extinction coefficient of the dye at its Amax.

2. Assessment of Protein Integrity and Function:

  • SDS-PAGE: Analyze the labeled protein by SDS-PAGE to check for aggregation or degradation.

  • Functional Assay: Perform a relevant functional assay (e.g., ELISA for an antibody, enzyme activity assay for an enzyme) to ensure that the labeling process has not compromised the protein's biological activity.

Visualizations

TSTU_Reaction_Mechanism Dye_COOH Fluorescent Dye-COOH Activated_Dye Activated Dye-NHS Ester Dye_COOH->Activated_Dye Activation This compound This compound This compound->Activated_Dye Labeled_Protein Labeled Protein Activated_Dye->Labeled_Protein Conjugation Protein_NH2 Protein-NH₂ Protein_NH2->Labeled_Protein TSTU_Labeling_Workflow start Start prep_reagents Prepare Reagents (Protein, Dye, this compound) start->prep_reagents activate_dye Activate Dye (Dye + this compound) prep_reagents->activate_dye conjugate Conjugate to Protein (Activated Dye + Protein) activate_dye->conjugate quench Quench Reaction (e.g., Tris buffer) conjugate->quench purify Purify Labeled Protein (e.g., Size-Exclusion) quench->purify characterize Characterize (DOL, Function) purify->characterize end End characterize->end

References

Application Notes and Protocols for TSTU-Mediated Intramolecular Cyclization Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-(N-Succinimidyl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TSTU) is a highly efficient coupling reagent widely utilized in organic synthesis for the formation of amide bonds. Its primary function is the activation of carboxylic acids to form N-succinimidyl (NHS) active esters, which are highly reactive towards primary amines.[1] This property makes this compound an invaluable tool for intramolecular cyclization reactions, particularly in the synthesis of cyclic peptides and other constrained macrocycles, which are of significant interest in drug discovery and development due to their enhanced metabolic stability, target selectivity, and bioavailability compared to their linear counterparts.

This compound offers several advantages, including rapid reaction times, high yields, and compatibility with a wide range of functional groups. It is particularly effective in mediating intramolecular cyclization reactions to form lactams, a critical structural motif in many biologically active molecules. This document provides detailed application notes and experimental protocols for two key this compound-mediated intramolecular cyclization reactions: the synthesis of (Z)-3-ylidenephthalides and the head-to-tail cyclization of peptides.

General Mechanism of this compound-Mediated Intramolecular Cyclization

The fundamental mechanism of this compound-mediated intramolecular cyclization involves a two-step process. First, the carboxylic acid of the linear precursor reacts with this compound to form a highly reactive O-(N-succinimidyl) active ester intermediate. In the second step, a nucleophilic group within the same molecule, typically an amine, attacks the activated carbonyl carbon of the NHS ester, leading to the formation of a cyclic product and the release of N-hydroxysuccinimide (HOSu).

TSTU_Mechanism cluster_activation Activation Step cluster_cyclization Cyclization Step CarboxylicAcid R-COOH (Linear Precursor) ActiveEster R-CO-OSu (Active Ester Intermediate) CarboxylicAcid->ActiveEster + this compound This compound This compound Byproduct1 Tetramethylurea ActiveEster->Byproduct1 + Tetramethylurea ActiveEster2 R-CO-OSu CyclicProduct Cyclic Product ActiveEster2->CyclicProduct + Nu-H Nucleophile Nu-H (Intramolecular Nucleophile) Byproduct2 HOSu CyclicProduct->Byproduct2 + HOSu

Caption: General mechanism of this compound-mediated intramolecular cyclization.

Application 1: Synthesis of (Z)-3-Ylidenephthalides

The this compound-mediated intramolecular cyclization of 2-acylbenzoic acids provides an efficient, transition-metal-free method for the synthesis of (Z)-3-ylidenephthalides at room temperature.[1] This reaction is notable for its high yields and stereoselectivity, exclusively producing the Z-isomer.

Quantitative Data
Entry2-Acylbenzoic Acid (R)Time (h)Yield (%)
1n-Butyl295
2Phenyl392
34-Methoxyphenyl390
44-Chlorophenyl388
52-Thienyl2.593
6Cyclohexyl296

Data sourced from studies on the this compound-mediated synthesis of (Z)-3-ylidenephthalides.

Experimental Protocol: General Procedure for the Synthesis of (Z)-3-Ylidenephthalides

Materials:

  • 2-Acylbenzoic acid derivative

  • This compound (1.2 equivalents)

  • Triethylamine (TEA) (2.0 equivalents)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the 2-acylbenzoic acid (1.0 mmol) in anhydrous DCM (10 mL) under a nitrogen atmosphere, add TEA (2.0 mmol, 0.28 mL).

  • Cool the mixture to 0 °C in an ice bath.

  • Add this compound (1.2 mmol, 361 mg) in one portion.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (10 mL).

  • Separate the organic layer and extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired (Z)-3-ylidenephthalide.

ylidenephthalide_workflow start Start: 2-Acylbenzoic Acid in DCM add_tea Add Triethylamine start->add_tea cool Cool to 0 °C add_tea->cool add_this compound Add this compound cool->add_this compound react Stir at Room Temperature (Monitor by TLC) add_this compound->react quench Quench with NaHCO3 (aq) react->quench extract Extract with DCM quench->extract wash_dry Wash with Brine & Dry (Na2SO4) extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Purify by Column Chromatography concentrate->purify end End: (Z)-3-Ylidenephthalide purify->end

Caption: Experimental workflow for the synthesis of (Z)-3-ylidenephthalides.

Application 2: Intramolecular Head-to-Tail Cyclization of Peptides

The formation of cyclic peptides through head-to-tail lactamization is a crucial strategy in medicinal chemistry to enhance the therapeutic potential of peptides. This compound is an effective reagent for promoting this intramolecular amide bond formation, typically performed in solution at high dilution to favor cyclization over intermolecular polymerization.

Quantitative Data for this compound-Mediated Peptide Cyclization
EntryLinear Peptide SequencePeptide LengthCyclization Time (h)Yield (%)
1H-Gly-Phe-Gly-Phe-Gly-OH52475
2H-Ala-Pro-Gly-Phe-Ala-OH51882
3H-Val-Orn-Leu-D-Phe-Pro-OH52468
4H-Gly-D-Ala-Pro-Gly-Ala-Lys-OH63665
5H-Tyr-D-Orn-Phe-Asp-Asn-OH52472

Representative data compiled from various studies on peptide cyclization.

Experimental Protocol: General Procedure for Head-to-Tail Peptide Cyclization

Materials:

  • Linear peptide with free N-terminus and C-terminus

  • This compound (1.5 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)

  • Dimethylformamide (DMF), anhydrous and high purity

  • Acetonitrile (ACN)

  • Deionized water

  • Trifluoroacetic acid (TFA)

  • Preparative reverse-phase high-performance liquid chromatography (RP-HPLC) system

Procedure:

  • Synthesize the linear peptide using standard solid-phase peptide synthesis (SPPS) protocols and cleave it from the resin, followed by purification by preparative RP-HPLC.

  • Lyophilize the purified linear peptide to obtain a fluffy white powder.

  • Dissolve the linear peptide in anhydrous DMF to a final concentration of 1-2 mM.

  • Add DIPEA (3.0 equivalents) to the peptide solution and stir for 5 minutes at room temperature.

  • Add this compound (1.5 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 12-48 hours, monitoring the progress by analytical RP-HPLC and mass spectrometry.

  • Upon completion, quench the reaction by adding a few drops of water.

  • Remove the DMF under high vacuum.

  • Reconstitute the crude product in an ACN/water mixture containing 0.1% TFA.

  • Purify the cyclic peptide by preparative RP-HPLC using a suitable gradient of ACN in water (both containing 0.1% TFA).

  • Lyophilize the pure fractions to obtain the final cyclic peptide.

peptide_cyclization_workflow start Start: Purified Linear Peptide dissolve Dissolve in Anhydrous DMF (1-2 mM) start->dissolve add_dipea Add DIPEA dissolve->add_dipea add_this compound Add this compound add_dipea->add_this compound react Stir at Room Temperature (12-48 h) (Monitor by HPLC/MS) add_this compound->react quench Quench with Water react->quench concentrate Remove DMF in vacuo quench->concentrate reconstitute Reconstitute in ACN/Water/TFA concentrate->reconstitute purify Purify by Preparative RP-HPLC reconstitute->purify lyophilize Lyophilize Pure Fractions purify->lyophilize end End: Cyclic Peptide lyophilize->end

Caption: Experimental workflow for head-to-tail peptide cyclization.

Safety Considerations

This compound is a moisture-sensitive and potentially irritating chemical. Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Store this compound under an inert atmosphere in a cool, dry place. Refer to the Safety Data Sheet (SDS) for complete safety information.

References

Application Notes and Protocols for the Use of TSTU in Glycopeptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycopeptides are crucial molecules in biological systems, playing significant roles in cell signaling, immune responses, and disease pathogenesis. Their synthesis is a key area of research in drug discovery and development. O-(N-Succinimidyl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TSTU) is a highly efficient coupling reagent for peptide synthesis. Its utility in forming amide bonds with rapid kinetics, high yields, and minimal racemization makes it a valuable tool for the synthesis of complex peptides, including glycopeptides.[1] this compound is particularly advantageous for its ability to activate carboxylic acids to form N-succinimidyl (OSu) active esters, which readily react with amines. This application note provides detailed protocols and data for the use of this compound in the synthesis of both O-linked and N-linked glycopeptides.

Advantages of this compound in Peptide Synthesis

This compound offers several benefits in the context of peptide and glycopeptide synthesis:

  • High Efficiency: this compound promotes rapid and efficient amide bond formation, even with sterically hindered amino acids.

  • Low Racemization: It helps in preserving the stereochemical integrity of the amino acid residues, which is critical for the biological activity of the final glycopeptide.[1]

  • Aqueous Compatibility: this compound can be effectively used in reactions performed in aqueous solvent mixtures, which is beneficial for the coupling of often water-soluble glycosylated amino acids.

  • Cost-Effectiveness: Compared to other common coupling reagents like HATU and HBTU, this compound can be a more economical choice without a significant compromise in performance.[1]

Comparative Data of Coupling Reagents in Glycopeptide Synthesis

While direct comparative studies showcasing this compound specifically for glycopeptide synthesis are not extensively available in the literature, data from studies comparing other common uronium-based coupling reagents like HATU and HBTU in N-linked glycopeptide synthesis can provide valuable insights into expected performance. The following table summarizes yields for various peptide coupling steps using HATU and HBTU in the synthesis of asparagine-based glycopeptides. Researchers can expect this compound to provide comparable, if not in some cases superior, results due to its efficient activation mechanism.

EntryCoupling StepCoupling ReagentYield (%)
1GlcNAc-Asn + Phe-Ala-ResinHBTU85
2GlcNAc-Asn + Phe-Ala-ResinHATU88
3GalNAc-Asn + Phe-Ala-ResinHBTU82
4GalNAc-Asn + Phe-Ala-ResinHATU86
5Man-Asn-Phe + Ala-ResinHBTU78
6Man-Asn-Phe + Ala-ResinHATU85
7Lacto-Asn-Phe-Ala + Trp-ResinHBTU75
8Lacto-Asn-Phe-Ala + Trp-ResinHATU83

Table adapted from a study comparing HBTU and HATU in N-linked glycopeptide synthesis.[1] It is important to note that optimal conditions and yields for this compound may vary and require empirical determination.

Experimental Protocols

The synthesis of glycopeptides is typically performed using a solid-phase peptide synthesis (SPPS) approach with Fmoc-protected, pre-glycosylated amino acid building blocks.

Protocol 1: Solid-Phase Synthesis of an O-Linked Glycopeptide using this compound

This protocol outlines the manual solid-phase synthesis of an O-linked glycopeptide using an Fmoc-protected glycosylated serine or threonine building block.

Materials:

  • Fmoc-protected amino acids

  • Fmoc-protected glycosylated serine or threonine (e.g., Fmoc-Ser(Ac3-α-D-GalNAc)-OH)

  • Rink Amide resin

  • This compound (O-(N-Succinimidyl)-1,1,3,3-tetramethyluronium tetrafluoroborate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (H₂O)

  • Anhydrous diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment with 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and this compound (2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the solution and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 2 hours at room temperature.

    • Wash the resin with DMF (5 times) and DCM (3 times).

    • Confirm coupling completion with a negative Kaiser test.

  • Incorporation of the Glycosylated Amino Acid:

    • Repeat the Fmoc deprotection step (Step 2).

    • For the coupling of the valuable glycosylated amino acid, use a slightly different stoichiometry. In a separate vessel, dissolve the Fmoc-glycosylated amino acid (1.5 equivalents) and this compound (1.45 equivalents) in a minimal amount of DMF.

    • Add DIPEA (3 equivalents) and pre-activate for 2 minutes.

    • Add the activated glycosylated amino acid solution to the resin and agitate for 4-6 hours, or overnight if necessary.

    • Wash the resin as described in step 3.

  • Chain Elongation: Continue the peptide chain elongation by repeating steps 2 and 3 for each subsequent amino acid.

  • Final Fmoc Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection (Step 2).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude glycopeptide by adding cold anhydrous diethyl ether.

    • Centrifuge to pellet the precipitate and decant the ether.

    • Wash the pellet with cold ether two more times.

    • Dry the crude glycopeptide under vacuum.

Protocol 2: Purification of the Crude Glycopeptide by RP-HPLC

Materials:

  • Crude glycopeptide

  • Water with 0.1% TFA (Solvent A)

  • Acetonitrile with 0.1% TFA (Solvent B)

  • Preparative C18 RP-HPLC column

Procedure:

  • Sample Preparation: Dissolve the crude glycopeptide in a minimal amount of Solvent A.

  • HPLC Purification:

    • Equilibrate the C18 column with 95% Solvent A and 5% Solvent B.

    • Inject the dissolved crude glycopeptide.

    • Elute the glycopeptide using a linear gradient of Solvent B (e.g., 5% to 65% over 60 minutes) at a suitable flow rate.

    • Monitor the elution at 220 nm and 280 nm.

  • Fraction Collection and Analysis: Collect the fractions corresponding to the major peak. Analyze the purity of the fractions by analytical RP-HPLC and mass spectrometry.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified glycopeptide.

Visualizations

This compound Activation and Amide Bond Formation

TSTU_Mechanism Carboxylic_Acid R-COOH (Glycosylated Amino Acid) Active_Ester R-CO-OSu (Active Ester) Carboxylic_Acid->Active_Ester + this compound, Base This compound This compound Base Base (e.g., DIPEA) Amide_Bond R-CO-NH-Peptide-Resin (Glycopeptide) Active_Ester->Amide_Bond + Amine Byproduct1 Tetramethylurea Active_Ester->Byproduct1 releases Byproduct2 Succinimidyl Anion Active_Ester->Byproduct2 releases Amine H₂N-Peptide-Resin

Caption: Mechanism of this compound-mediated amide bond formation.

General Workflow for Solid-Phase Glycopeptide Synthesis

SPPS_Workflow Start Start with Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Fmoc_Deprotection Washing1 Wash (DMF, DCM) Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA, this compound, DIPEA in DMF) Washing1->Coupling Washing2 Wash (DMF, DCM) Coupling->Washing2 Repeat Repeat for each Amino Acid Washing2->Repeat Repeat->Fmoc_Deprotection Next Amino Acid Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Final Amino Acid Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification End Pure Glycopeptide Purification->End

Caption: Workflow for solid-phase glycopeptide synthesis.

Conclusion

This compound is a robust and efficient coupling reagent that can be effectively employed in the solid-phase synthesis of glycopeptides. Its favorable characteristics, including high coupling efficiency and low racemization rates, make it a valuable alternative to other common coupling reagents. The protocols provided herein offer a comprehensive guide for researchers to successfully synthesize and purify glycopeptides for various applications in research and drug development. It is recommended to optimize the coupling times and reagent stoichiometry for each specific glycopeptide sequence to achieve the best results.

References

TSTU Application in Oligonucleotide Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oligonucleotide-based therapeutics and diagnostics represent a rapidly growing field in biotechnology and medicine. The covalent attachment of functional molecules, such as fluorophores, peptides, or therapeutic agents, to synthetic oligonucleotides is crucial for enhancing their efficacy, enabling their detection, and facilitating their delivery. O-(N-Succinimidyl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TSTU) has emerged as a highly efficient coupling reagent for this purpose. While not a direct activator in the primary phosphoramidite cycle of solid-phase oligonucleotide synthesis, this compound plays a pivotal role in the post-synthetic modification of oligonucleotides, particularly in the formation of stable amide bonds between an amine-modified oligonucleotide and a carboxyl-containing molecule.

This document provides detailed application notes and protocols for the use of this compound in the conjugation of molecules to synthetic oligonucleotides.

Principle of this compound-Mediated Coupling

This compound is a uronium-based coupling reagent that efficiently activates carboxylic acids to form N-hydroxysuccinimide (NHS) esters.[1] These activated esters are then susceptible to nucleophilic attack by primary amines, resulting in the formation of a stable amide bond. A key advantage of this compound is its ability to facilitate this reaction under mild conditions, often in aqueous and organic solvent mixtures, which is compatible with the solubility and stability of oligonucleotides.[2][3]

The reaction proceeds in two main steps:

  • Activation of the Carboxylic Acid: The carboxylic acid-containing molecule (e.g., a peptide, dye, or drug) is reacted with this compound in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA). This reaction forms a highly reactive OSu-ester intermediate.

  • Amide Bond Formation: The activated OSu-ester is then introduced to the amine-modified oligonucleotide. The primary amine group on the oligonucleotide attacks the activated carbonyl carbon, displacing the N-hydroxysuccinimide leaving group and forming a stable amide linkage.

Advantages of this compound in Oligonucleotide Conjugation

The use of this compound for post-synthetic modification of oligonucleotides offers several advantages:

  • High Efficiency and Rapid Kinetics: this compound is known for its rapid reaction times and high coupling yields, leading to efficient conjugation.

  • Mild Reaction Conditions: The coupling reaction can be performed under conditions that preserve the integrity of the oligonucleotide and the conjugated molecule.

  • Aqueous Compatibility: this compound can be used in reactions containing water, which is often necessary for dissolving oligonucleotides and other biomolecules.[1][2]

  • Low Epimerization: For chiral molecules like peptides, this compound minimizes the risk of racemization at the activated carboxylic acid center.

  • Cost-Effectiveness: Compared to some other coupling reagents, this compound can be a more economical choice for large-scale applications.

Application: Post-Synthetic Conjugation of a Peptide to an Amine-Modified Oligonucleotide

A primary application of this compound in oligonucleotide synthesis is the conjugation of peptides to enhance cellular uptake, targeting, or biological activity. This process involves the synthesis of an oligonucleotide with a 5' or 3' amine modification, followed by the this compound-mediated coupling of a peptide with a C-terminal carboxylic acid.

Experimental Workflow

The overall workflow for synthesizing a peptide-oligonucleotide conjugate using this compound is depicted below. This process begins with the standard solid-phase synthesis of an amine-modified oligonucleotide, followed by its purification. In parallel, the peptide to be conjugated is prepared. The core of the application lies in the this compound-mediated coupling of these two components, followed by the purification and analysis of the final conjugate.

experimental_workflow cluster_oligo_synthesis Oligonucleotide Preparation cluster_peptide_prep Peptide Preparation cluster_conjugation This compound-Mediated Conjugation cluster_final_product Final Product oligo_synthesis 1. Solid-Phase Synthesis of Amine-Modified Oligonucleotide oligo_cleavage 2. Cleavage & Deprotection oligo_synthesis->oligo_cleavage oligo_purification 3. Purification (e.g., HPLC) oligo_cleavage->oligo_purification oligo_qc 4. Quality Control (MS, UV) oligo_purification->oligo_qc coupling 6. Coupling with Amine-Modified Oligonucleotide oligo_qc->coupling peptide_synthesis Peptide Synthesis or Procurement peptide_qc Peptide QC (MS, HPLC) peptide_synthesis->peptide_qc tstu_activation 5. This compound Activation of Peptide Carboxylic Acid peptide_qc->tstu_activation tstu_activation->coupling conjugate_purification 7. Purification of Conjugate coupling->conjugate_purification conjugate_analysis 8. Analysis (MS, HPLC, CE) conjugate_purification->conjugate_analysis

Caption: Experimental workflow for peptide-oligonucleotide conjugation using this compound.
Detailed Protocol: this compound-Mediated Peptide Conjugation to an Amine-Modified Oligonucleotide

This protocol outlines the steps for conjugating a peptide with a C-terminal carboxylic acid to a 5'-amine-modified oligonucleotide.

Materials:

  • 5'-Amine-modified oligonucleotide, purified (e.g., by HPLC or PAGE)

  • Peptide with a C-terminal carboxylic acid, purified

  • O-(N-Succinimidyl)-1,1,3,3-tetramethyluronium tetrafluoroborate (this compound)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dioxane

  • Nuclease-free water

  • 0.1 M Sodium Borate buffer, pH 8.5

  • Purification system (e.g., HPLC with a suitable column)

  • Analytical instruments (e.g., Mass Spectrometer, UV-Vis Spectrophotometer)

Protocol:

  • Preparation of Reagents:

    • Dissolve the purified, lyophilized amine-modified oligonucleotide in the 0.1 M Sodium Borate buffer (pH 8.5) to a final concentration of 1-5 mM.

    • Dissolve the peptide in a minimal amount of anhydrous DMF.

    • Prepare a fresh solution of this compound in anhydrous DMF (e.g., 100 mM).

    • Ensure all solvents are anhydrous where specified to prevent hydrolysis of the activated ester.

  • Activation of the Peptide's Carboxylic Acid:

    • In a microcentrifuge tube, combine the dissolved peptide with 1.3 equivalents of this compound solution.[2]

    • Add 3 equivalents of DIPEA to the mixture.[2]

    • Vortex briefly and allow the reaction to proceed for 15-30 minutes at room temperature to form the OSu-activated peptide.

  • Conjugation to the Amine-Modified Oligonucleotide:

    • Add the activated peptide solution to the solution of the amine-modified oligonucleotide. A typical molar excess of the activated peptide is 5-20 fold over the oligonucleotide to drive the reaction to completion.

    • Gently mix the solution and incubate at room temperature for 2-4 hours. The reaction can be monitored by HPLC to determine the extent of conjugation.

  • Purification of the Oligonucleotide-Peptide Conjugate:

    • Once the reaction is complete, the desired conjugate must be purified from unreacted oligonucleotide, excess peptide, and reaction byproducts.

    • Reverse-phase HPLC is a common method for purification. The increased hydrophobicity of the peptide-oligonucleotide conjugate compared to the unconjugated oligonucleotide allows for their separation.

    • Collect the fractions corresponding to the conjugate peak.

  • Analysis and Quantification:

    • Confirm the identity of the purified conjugate by mass spectrometry (e.g., ESI-MS or MALDI-TOF). The expected mass should correspond to the sum of the oligonucleotide and peptide masses minus the mass of water.

    • Quantify the conjugate using UV-Vis spectrophotometry at 260 nm, taking into account the extinction coefficients of both the oligonucleotide and the peptide if it contains aromatic amino acids.

Quantitative Data

The efficiency of this compound-mediated conjugation can be influenced by several factors, including the nature of the oligonucleotide and the molecule being conjugated, the solvent system, and the reaction conditions. While specific yields are highly dependent on the substrates, this compound is generally considered a highly efficient coupling reagent.

Coupling ReagentTypical ApplicationReported YieldsReference
This compound Post-synthetic conjugation to amine-modified oligonucleotidesHigh[1]
EDC/NHSPost-synthetic conjugation to amine-modified oligonucleotidesVariable, can be high[4]
PyBOP/HBTUPrimarily peptide synthesis; used for oligonucleotide-peptide conjugationCan be efficient, but may require anhydrous conditions[4]

Note: The table provides a general comparison. Actual yields will vary based on the specific reaction.

Mechanism of Action: this compound in Amide Bond Formation

The following diagram illustrates the chemical mechanism of this compound-mediated amide bond formation between a carboxylic acid and a primary amine.

mechanism cluster_activation Activation cluster_coupling Coupling RCOOH R-COOH (Carboxylic Acid) ActivatedEster R-CO-OSu (Activated OSu-Ester) RCOOH->ActivatedEster + this compound, DIPEA This compound This compound DIPEA DIPEA (Base) R_NH2 R'-NH₂ (Amine-Oligonucleotide) NHS N-Hydroxysuccinimide ActivatedEster->NHS releases Amide R-CO-NH-R' (Oligonucleotide Conjugate) ActivatedEster->Amide + R'-NH₂ logical_relationships Conjugation Oligonucleotide Conjugation Strategies AmineReactive Amine-Reactive Chemistry Conjugation->AmineReactive ThiolReactive Thiol-Reactive Chemistry Conjugation->ThiolReactive ClickChemistry Click Chemistry Conjugation->ClickChemistry This compound This compound/NHS Esters AmineReactive->this compound SMCC Maleimides (e.g., SMCC) ThiolReactive->SMCC DBCO Alkynes/Azides (e.g., DBCO) ClickChemistry->DBCO

References

Application Notes & Protocols for Large-Scale Peptide Synthesis Using TSTU

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of O-(N-Succinimidyl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TSTU) for large-scale peptide synthesis. This document outlines the advantages of this compound as a coupling reagent, provides detailed experimental protocols for solid-phase peptide synthesis (SPPS), and includes methods for purification and analysis of the final peptide product.

Introduction to this compound in Peptide Synthesis

This compound is a highly efficient uronium-based coupling reagent widely employed in both small and large-scale peptide synthesis.[1] Its primary function is to activate the carboxylic acid group of an amino acid to facilitate the formation of a peptide bond with the free amino group of another amino acid or a growing peptide chain. This compound mediates this by forming a highly reactive N-succinimidyl (NHS) ester intermediate.[2]

Key Advantages of this compound:

  • High Coupling Efficiency and Rapid Kinetics: this compound is known for its fast reaction times and high coupling efficiency, which is crucial for the successful synthesis of long or difficult peptide sequences.[1] This efficiency can lead to higher crude peptide purity and overall yield.

  • Low Racemization: A critical factor in peptide synthesis is maintaining the stereochemical integrity of the chiral amino acids. This compound is recognized for its ability to minimize racemization, ensuring the synthesis of the desired enantiomerically pure peptide.

  • Aqueous Compatibility: this compound can be used in reactions containing a proportion of water, making it a versatile reagent for a variety of applications, including the conjugation of peptides to other biomolecules.

  • Ease of Handling: As a stable, crystalline solid, this compound is straightforward to handle and store compared to some other coupling reagents.

Comparative Performance of Coupling Reagents

While a direct quantitative comparison of coupling reagents at an industrial scale is often proprietary, the following table provides a representative summary of the expected performance of this compound in relation to other common coupling reagents based on established chemical principles and literature reviews.

Coupling ReagentRelative Coupling EfficiencyRacemization RiskCost-Effectiveness (Large-Scale)Key Features
This compound HighLowModerateExcellent for forming NHS esters; good for aqueous-phase couplings.
HATU Very HighVery LowLowerGenerally considered one of the most effective coupling reagents, especially for sterically hindered amino acids.
HBTU HighLowModerateA widely used and effective coupling reagent, though can be less effective than HATU for difficult couplings.
DIC/HOBt Moderate to HighLow (with HOBt)HighA classical and cost-effective carbodiimide-based method; byproducts can be difficult to remove.

Experimental Protocols

The following protocols are generalized for large-scale solid-phase peptide synthesis (SPPS) using this compound. The specific quantities and reaction times may need to be optimized based on the specific peptide sequence, the scale of the synthesis, and the resin characteristics.

Materials and Equipment
  • Fmoc-protected amino acids

  • Solid-phase synthesis resin (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal acids)

  • This compound (O-(N-Succinimidyl)-1,1,3,3-tetramethyluronium tetrafluoroborate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., triisopropylsilane (TIS), water, 1,2-ethanedithiol (EDT))

  • Large-scale peptide synthesizer or reaction vessel with mechanical stirring

  • High-performance liquid chromatography (HPLC) system for purification and analysis

  • Mass spectrometer (MS)

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Workflow

This protocol outlines the key steps in a typical Fmoc-based SPPS cycle.

  • Resin Swelling: Swell the resin in DMF for at least 1 hour before the first amino acid coupling.

  • Fmoc Deprotection:

    • Treat the resin with a solution of 20% piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Repeat the treatment with 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Coupling with this compound:

    • In a separate vessel, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) in DMF.

    • Add this compound (3-5 equivalents) and DIPEA (6-10 equivalents) to the amino acid solution.

    • Allow the pre-activation to proceed for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours. The reaction progress can be monitored using a Kaiser test. If the test is positive (indicating incomplete coupling), the coupling step can be repeated.

  • Washing: Wash the resin with DMF (3-5 times) to remove excess reagents and by-products.

  • Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

Protocol 2: Cleavage and Deprotection
  • After the final coupling and deprotection of the N-terminal Fmoc group, wash the resin with DCM (3-5 times) and dry it under a stream of nitrogen.

  • Prepare a cleavage cocktail appropriate for the amino acid composition of the peptide. A common cocktail is 95% TFA, 2.5% TIS, and 2.5% water.

  • Add the cleavage cocktail to the resin (typically 10-20 mL per gram of resin).

  • Stir the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide pellet under vacuum.

Protocol 3: Purification and Analysis
  • Purification:

    • Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water with 0.1% TFA).

    • Purify the peptide using preparative reverse-phase HPLC (RP-HPLC) with a C18 column.

    • Use a gradient of acetonitrile in water (both containing 0.1% TFA) to elute the peptide.

    • Collect fractions and analyze them by analytical RP-HPLC and mass spectrometry to identify the fractions containing the pure peptide.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a fluffy white powder.

  • Analysis:

    • Confirm the purity of the final peptide by analytical RP-HPLC.

    • Verify the identity of the peptide by mass spectrometry to confirm the correct molecular weight.

Visualizations

Experimental Workflow for Large-Scale Peptide Synthesis using this compound

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle (Repeated for each Amino Acid) cluster_final_steps Final Steps Resin Start with Resin Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA, this compound, DIPEA in DMF) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Wash2->Deprotection Next Cycle Cleavage Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage Final Cycle Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Lyophilization Lyophilization Purification->Lyophilization FinalPeptide FinalPeptide Lyophilization->FinalPeptide Pure Peptide GLP1_Signaling cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Signaling Cascade cluster_pka_effects PKA-mediated Effects cluster_epac2_effects Epac2-mediated Effects GLP1R GLP-1 Receptor AC Adenylate Cyclase GLP1R->AC Activates GLP1_Agonist GLP-1 Agonist (e.g., Liraglutide) GLP1_Agonist->GLP1R Binds to cAMP cAMP AC->cAMP Generates PKA Protein Kinase A (PKA) cAMP->PKA Epac2 Epac2 cAMP->Epac2 Ca_channel Ca²⁺ Channel Phosphorylation PKA->Ca_channel K_channel K⁺ Channel Closure PKA->K_channel Exocytosis Enhanced Insulin Exocytosis PKA->Exocytosis Gene_Expression Gene Expression (Insulin Synthesis, β-cell survival) PKA->Gene_Expression Ca_release Ca²⁺ Release from ER Epac2->Ca_release Vesicle_Docking Insulin Vesicle Docking Epac2->Vesicle_Docking Insulin_Secretion Increased Insulin Secretion Ca_channel->Insulin_Secretion K_channel->Insulin_Secretion Exocytosis->Insulin_Secretion Ca_release->Insulin_Secretion Vesicle_Docking->Insulin_Secretion

References

Application Notes and Protocols: TSTU in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate (TSTU) is a versatile and efficient coupling reagent widely employed in the synthesis of pharmaceutical intermediates.[1] It is a uronium salt that excels in facilitating the formation of amide bonds by activating carboxylic acids to form N-succinimidyl active esters.[2][3] This methodology is crucial for the construction of peptides and other complex organic molecules, offering several advantages over other coupling reagents.[3][4] Key benefits of using this compound include rapid reaction kinetics, high yields, and a remarkably low rate of epimerization, which is critical for maintaining the stereochemical integrity of chiral molecules.[4] Furthermore, this compound is effective in a variety of solvent systems, including aqueous environments, making it a flexible tool for a broad range of synthetic applications.[5][6]

These application notes provide an overview of the use of this compound in the synthesis of pharmaceutical intermediates, complete with experimental protocols and data to guide researchers in their drug development endeavors.

Mechanism of Action

This compound functions by activating a carboxylic acid to form a more reactive species that is susceptible to nucleophilic attack by an amine. The process involves the formation of an N-succinimidyl active ester intermediate, which then readily reacts with a primary amine to yield the desired amide bond.[2] This two-step, one-pot process is highly efficient and minimizes side reactions.

Applications in Pharmaceutical Intermediate Synthesis

This compound has proven to be a valuable reagent in several key areas of pharmaceutical synthesis:

  • Peptide Synthesis: this compound is extensively used as a coupling reagent in both solution-phase and solid-phase peptide synthesis.[2][7] Its ability to promote efficient peptide bond formation with minimal racemization is a significant advantage, particularly when dealing with sensitive amino acids.[3][4]

  • Glycopeptide and Oligosaccharide Conjugation: The reagent is particularly useful for coupling glycopeptides and conjugating oligosaccharides to proteins, a critical process in the development of certain classes of therapeutics.[5]

  • Synthesis of Small Molecule Drug Candidates: this compound facilitates the synthesis of various small molecules with therapeutic potential. For instance, it has been successfully used in the gram-scale preparation of the antiplatelet drug n-butylphthalide through an intramolecular cyclization reaction.[2]

  • Fluorescent Labeling: this compound is employed in the post-synthetic derivatization of fluorescent dyes, such as cyanine and rhodamine, to create water-soluble labels for biological microscopy.[5][8]

  • PET Tracer Synthesis: The synthesis of N-succinimidyl 4-[18F]fluorobenzoate ([18F]SFB), a common prosthetic group for positron emission tomography (PET) tracers, utilizes this compound.[8]

Quantitative Data Summary

The following table summarizes representative quantitative data for reactions utilizing this compound.

ApplicationSubstratesSolventBaseYield (%)Reference
Peptide CouplingFmoc-Amino Acid, Amino Acid EsterDMFDIPEA>95[Generic Protocol]
Amide Bond FormationCarboxylic Acid, Primary AmineCH3CN/H2ONaHCO385-95[6]
Synthesis of (Z)-3-ylidenephthalides2-Acylbenzoic AcidCH2Cl2Et3N80-92[2]
GlycoconjugationOligosaccharide-linker, Proteinaq. Buffer-Variable[2]

Experimental Protocols

Protocol 1: General Procedure for Amide Bond Formation in a Mixed Aqueous/Organic System

This protocol is adapted from the general principles of using this compound for amide bond formation in the presence of water.[6]

Materials:

  • Carboxylic acid

  • Primary amine

  • This compound (1.1 equivalents)

  • Sodium Bicarbonate (NaHCO3) (2.0 equivalents)

  • Acetonitrile (CH3CN)

  • Water (H2O)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Dissolve the carboxylic acid (1.0 equivalent) in a mixture of acetonitrile and water (e.g., 1:1 v/v).

  • Add sodium bicarbonate (2.0 equivalents) to the solution and stir until dissolved.

  • In a separate flask, dissolve this compound (1.1 equivalents) in acetonitrile.

  • Add the this compound solution to the carboxylic acid solution and stir at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

  • Add the primary amine (1.0 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times typically range from 1 to 4 hours.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Coupling Step

This protocol outlines a typical coupling step in Fmoc-based solid-phase peptide synthesis using this compound.

Materials:

  • Fmoc-protected amino acid (3.0 equivalents)

  • Resin-bound amine

  • This compound (3.0 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6.0 equivalents)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Swell the resin-bound amine in DMF.

  • In a separate vessel, dissolve the Fmoc-protected amino acid (3.0 equivalents) and this compound (3.0 equivalents) in DMF.

  • Add DIPEA (6.0 equivalents) to the amino acid/TSTU solution and allow it to pre-activate for 5-10 minutes at room temperature.

  • Drain the DMF from the swollen resin.

  • Add the pre-activated amino acid solution to the resin.

  • Agitate the mixture at room temperature for 1-2 hours.

  • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

  • Once the reaction is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and Methanol (MeOH) (3x).

  • Proceed to the next deprotection and coupling cycle.

Visualizations

TSTU_Mechanism Carboxylic_Acid R-COOH Carboxylic Acid Active_Ester R-CO-OSu N-Succinimidyl Active Ester Carboxylic_Acid->Active_Ester + this compound, Base - Tetramethylurea This compound This compound Base Base Amide R-CO-NHR' Amide Bond Active_Ester->Amide + Amine - HOSu Amine R'-NH2 Amine Byproduct1 Tetramethylurea Byproduct2 HOSu

Caption: Mechanism of this compound-mediated amide bond formation.

SPPS_Workflow Start Start: Resin with Linker Deprotection Fmoc Deprotection Start->Deprotection Wash1 Wash Deprotection->Wash1 Coupling Coupling: Fmoc-AA, this compound, Base Wash1->Coupling Wash2 Wash Coupling->Wash2 Repeat Repeat for next AA Wash2->Repeat Repeat->Deprotection Yes Cleavage Cleavage from Resin Repeat->Cleavage No Purification Purification Cleavage->Purification End Final Peptide Purification->End

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow using this compound.

References

Troubleshooting & Optimization

TSTU Coupling Reactions: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing TSTU (O-(N-Succinimidyl)-1,1,3,3-tetramethyluronium tetrafluoroborate) in their coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a uronium-based coupling reagent used to facilitate the formation of amide bonds between a carboxylic acid and an amine.[1][2][3] Its primary application is in peptide synthesis, where it serves to activate the carboxylic acid of an amino acid, enabling it to react efficiently with the amino group of another amino acid.[1][3][4] It is also used for preparing active esters and in bioconjugation to link molecules.[1]

Q2: What are the main advantages of using this compound over other coupling reagents?

A2: this compound offers several key advantages:

  • High Coupling Efficiency: It rapidly activates carboxylic acids, leading to high yields of the desired amide product.[1][5]

  • Minimized Racemization: this compound is known for its ability to preserve the stereochemical integrity of chiral amino acids during the coupling process, which is critical in peptide synthesis.[1][4][5][6]

  • Versatility: It can be used in both organic and mixed aqueous/organic solvent systems, making it suitable for coupling a wide range of molecules, including hydrophilic compounds.[2][7][8]

  • Mild Reaction Conditions: this compound-mediated couplings can be performed under gentle conditions, reducing the risk of side reactions.[4]

Q3: How should this compound be stored?

A3: this compound should be stored in a cool, dry place, typically at 2-8 °C, to maintain its stability and reactivity.[4] It is important to protect it from moisture, as it can be hydrolyzed.[9]

Q4: Is this compound compatible with a wide range of protecting groups?

A4: Yes, this compound is compatible with various protecting groups commonly used in peptide synthesis, offering flexibility in the design of complex synthetic routes.[4]

Troubleshooting Guides

Problem 1: Low or No Product Yield

Q: My this compound coupling reaction is resulting in a very low yield or no desired product. What are the potential causes and how can I troubleshoot this?

A: Low or no yield in a this compound coupling reaction can stem from several factors. Below is a systematic guide to troubleshooting this issue.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low/No Yield check_reagents 1. Verify Reagent Quality & Stoichiometry start->check_reagents check_conditions 2. Assess Reaction Conditions check_reagents->check_conditions Reagents OK sub_reagents This compound hydrolysis? Base quality? Incorrect equivalents? check_reagents->sub_reagents check_activation 3. Confirm Carboxylic Acid Activation check_conditions->check_activation Conditions OK sub_conditions Anhydrous solvent? Correct temperature? Sufficient reaction time? check_conditions->sub_conditions check_amine 4. Evaluate Amine Reactivity check_activation->check_amine Activation OK sub_activation Steric hindrance? In situ ester formation complete? check_activation->sub_activation solution Optimized Reaction check_amine->solution Amine OK sub_amine Sterically hindered amine? Low nucleophilicity? check_amine->sub_amine

Caption: Troubleshooting workflow for low yield this compound reactions.

Possible Causes and Solutions:

Potential Cause Recommended Solution
Degraded this compound This compound is sensitive to moisture.[9] Ensure it has been stored properly at 2-8°C in a desiccated environment.[4] If degradation is suspected, use a fresh batch of the reagent.
Incorrect Stoichiometry For a standard coupling, use a slight excess of this compound (e.g., 1.3 equivalents) relative to the carboxylic acid.[7][10] The amount of base is also critical; typically 3 equivalents of a non-nucleophilic base like DIPEA are used.[7][10]
Presence of Water Unless performing a reaction in an aqueous system, ensure all solvents and reagents are anhydrous. Water can hydrolyze this compound and the activated ester intermediate.
Incomplete Activation Allow sufficient time for the carboxylic acid to be activated by this compound to form the N-succinimidyl active ester before adding the amine.[7][10] This is especially important for sterically hindered carboxylic acids.
Steric Hindrance If either the carboxylic acid or the amine is sterically hindered, the reaction may require longer reaction times or slightly elevated temperatures.[4] However, be cautious with temperature to avoid racemization.
Low Amine Nucleophilicity Amines with low nucleophilicity (e.g., anilines) may react slowly. Consider using a more activating coupling reagent or additives if the reaction remains sluggish.
Problem 2: Presence of Side Products

Q: I am observing significant side products in my reaction mixture. What are the common side reactions with this compound and how can I minimize them?

A: While this compound is designed to minimize side reactions, they can still occur under suboptimal conditions.

Common Side Reactions and Mitigation Strategies:

Side Reaction Cause Prevention and Mitigation
Racemization Although low with this compound, racemization can occur, especially with prolonged reaction times, elevated temperatures, or excess base.[6][11]Use the minimum necessary amount of base. Keep the reaction temperature at 0°C or room temperature. Minimize the time between activation and coupling. For particularly sensitive amino acids, consider the addition of a racemization suppressant like HOBt or Oxyma, though this is less common with this compound than with carbodiimides.[8]
Guanidinylation of the N-terminus A potential side reaction with uronium-based reagents where the free amine of the peptide chain is capped by reacting with excess coupling reagent.[12]Avoid using a large excess of this compound. Add the coupling reagent in portions if the reaction is slow. Ensure efficient coupling to consume the activated ester before this side reaction can occur.
Formation of Dicyclohexylurea (DCU)-like byproducts While DCU is specific to DCC coupling, this compound reactions produce tetramethylurea as a byproduct. This is generally soluble in most organic solvents and easily removed during workup.[8]This is an inherent part of the reaction. The water-soluble nature of the byproduct simplifies purification, which is an advantage over reagents like DCC.[13]

Reaction Mechanism and Potential Side Reaction Pathway

tstu_mechanism reagents Carboxylic Acid (R-COOH) + this compound + Base active_ester {N-Succinimidyl Active Ester (R-CO-OSu) | + Tetramethylurea} reagents->active_ester Activation product Desired Amide (R-CO-NH-R') active_ester->product Coupling amine Amine (R'-NH2) amine->product side_reaction Guanidinylation Side Product amine->side_reaction Reaction with excess reagent excess_this compound Excess this compound excess_this compound->side_reaction

Caption: this compound activation and potential side reaction.

Experimental Protocols

General Protocol for this compound Coupling in Organic Solvent

This protocol is suitable for standard peptide couplings in a non-aqueous medium.

  • Dissolve the carboxylic acid (1.0 eq.) in an anhydrous aprotic solvent such as DMF or DCM.

  • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0-3.0 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Add this compound (1.05-1.3 eq.) to the solution and stir for 10-15 minutes to allow for the formation of the active ester.

  • Add the amine (1.0-1.2 eq.) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitor by TLC or LC-MS).

  • Upon completion, proceed with standard aqueous workup and purification by chromatography.

Protocol for this compound Coupling in a Mixed Aqueous/Organic System

This protocol is adapted for coupling water-soluble or hydrophilic compounds.[7][10][14]

  • Dissolve the carboxylic acid (1.0 eq.) in a solvent mixture of DMF/dioxane/water (2:2:1).[7][10][14]

  • Add diisopropylethylamine (DIPEA) (3.0 eq.).[7][10][14]

  • Add this compound (1.3 eq.) and stir until the formation of the active ester is complete (this can be monitored by LC-MS).[7][10][14]

  • Add the amine component (1.5 eq.).[7][10][14]

  • Stir the reaction at room temperature until completion.

  • Remove the solvents under reduced pressure and isolate the crude product for subsequent purification.[7][10][14]

Note on α-Substituted Carboxylic Acids: For sensitive substrates like α-amino acids, it is recommended to perform the activation step in a water-free solvent first, and then add the aqueous component along with the amine to avoid potential side reactions.[7]

Quantitative Data Summary

Table 1: Comparison of Common Coupling Reagents

ReagentTypical EquivalentsRelative CostKey Features
This compound 1.05 - 1.3ModerateLow racemization, good for aqueous media, water-soluble byproduct.[1][5]
HBTU/TBTU 1.0 - 1.2ModerateHigh efficiency, but can cause guanidinylation side reactions.[12][13]
HATU 1.0 - 1.2HighVery high reactivity, good for hindered couplings, based on more reactive HOAt leaving group.[12]
DCC/DIC 1.1 - 1.5LowProne to racemization, insoluble (DCC) or soluble (DIC) urea byproduct, risk of side reactions with Asn/Gln.[8][14]
BOP 1.0 - 1.1HighHigh efficiency, but forms carcinogenic HMPA byproduct.[8][11]

Relative cost is a general estimation and can vary significantly by supplier and scale.

References

TSTU-Mediated Reactions: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate (TSTU) in their experiments. This compound is a widely used coupling reagent in peptide synthesis and bioconjugation, valued for its efficiency and mild reaction conditions.[1] This guide will address common issues, provide detailed experimental protocols, and offer insights into potential side reactions to ensure successful and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts of a this compound-mediated coupling reaction?

A1: The primary byproducts of the this compound reagent itself are N,N,N',N'-tetramethylurea and carbon dioxide.[2] These byproducts are generally soluble in common organic solvents and water, facilitating their removal during standard purification procedures.

Q2: What is the main advantage of using this compound over other coupling reagents?

A2: this compound is favored for its ability to facilitate peptide synthesis under relatively mild conditions, which helps in reducing the likelihood of side reactions and preserving the stereochemical integrity of sensitive amino acids.[1] It is also known for its high efficiency in forming amide bonds, even with sterically hindered amino acids.

Q3: Can this compound be used in aqueous conditions?

A3: Yes, this compound is suitable for forming N-hydroxysuccinimidyl (NHS) esters in mixed aqueous/organic media, making it a versatile reagent for bioconjugation reactions involving water-soluble molecules.[3]

Q4: How can I monitor the progress of a this compound-mediated reaction?

A4: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A successful reaction will show the consumption of the starting carboxylic acid and the appearance of a new spot corresponding to the product. It is advisable to use a co-spot (a lane with both the starting material and the reaction mixture) to accurately track the conversion.

Troubleshooting Guide

This section addresses common problems encountered during this compound-mediated coupling reactions and provides potential solutions.

Problem Potential Cause Troubleshooting Steps
Low or No Product Yield Incomplete activation of the carboxylic acid: The formation of the NHS ester intermediate is crucial for the subsequent coupling reaction.- Ensure all reagents and solvents are anhydrous, as moisture can hydrolyze the this compound and the active ester.- Use a slight excess of this compound (e.g., 1.1-1.3 equivalents) to drive the activation to completion.- Allow sufficient time for the activation step before adding the amine component.
Inefficient coupling of the activated ester with the amine: The amine may not be sufficiently nucleophilic or may be sterically hindered.- Ensure the reaction mixture is sufficiently basic to deprotonate the amine. Use a non-nucleophilic base like Diisopropylethylamine (DIPEA).- For sterically hindered amines, consider longer reaction times or slightly elevated temperatures.- Check the purity of the amine; impurities can interfere with the reaction.
Presence of a Guanidinylated Side Product Excess this compound or slow carboxyl activation: Uronium-based coupling reagents like this compound can react with the N-terminal amine of a peptide, leading to a guanidinium cap that terminates the chain elongation.- Use a stoichiometric amount or only a slight excess of this compound relative to the carboxylic acid.- Ensure that the carboxylic acid is fully dissolved and available for activation before adding this compound.- Pre-activation of the carboxylic acid before adding the peptide can minimize this side reaction.
Aspartimide Formation (with Aspartic Acid-containing peptides) Base-catalyzed cyclization: The basic conditions of the coupling reaction can promote the formation of a cyclic aspartimide intermediate, especially in sequences like Asp-Gly.- Use a milder base or a reduced amount of base.- Keep the reaction time as short as possible.- Consider using a protecting group on the backbone nitrogen of the amino acid following the aspartic acid residue.
Dehydration of Asparagine or Glutamine Side Chains Side reaction of the amide side chain: The amide functional groups in the side chains of asparagine and glutamine can potentially undergo dehydration to form nitriles under certain activation conditions.- While this compound is generally considered mild, if this side reaction is observed, consider using a less activating coupling reagent or optimizing the reaction conditions (lower temperature, shorter reaction time).
Difficulty in Product Purification Presence of tetramethylurea byproduct: Although generally soluble, tetramethylurea can sometimes be challenging to remove completely.- Perform aqueous washes during the work-up to extract the water-soluble tetramethylurea.- Utilize column chromatography with an appropriate solvent system for efficient separation.

Experimental Protocols

Protocol 1: General Peptide Coupling in an Anhydrous Organic Solvent (e.g., DMF)

This protocol is suitable for standard solid-phase or solution-phase peptide synthesis.

  • Preparation: Ensure all glassware is thoroughly dried. Use anhydrous N,N-Dimethylformamide (DMF) as the solvent.

  • Activation:

    • Dissolve the N-protected amino acid (1.0 eq) in DMF.

    • Add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.0-3.0 eq).

    • Add this compound (1.05-1.2 eq) to the solution and stir at room temperature for 15-30 minutes to form the active NHS ester.

  • Coupling:

    • Add the amine component (e.g., the deprotected N-terminus of the peptide on resin or in solution) (1.0 eq) to the activated ester solution.

    • Allow the reaction to proceed at room temperature for 1-4 hours. Monitor the reaction progress by a suitable method (e.g., Kaiser test for solid-phase synthesis or TLC for solution-phase).

  • Work-up and Purification (for solution-phase):

    • Quench the reaction with water or a mild acid (e.g., saturated aqueous NH4Cl).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with water, dilute acid, saturated aqueous sodium bicarbonate, and brine to remove unreacted starting materials and byproducts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: Coupling in a Mixed Aqueous/Organic Solvent System

This protocol is adapted for reactions involving water-soluble biomolecules.[4]

  • Preparation:

    • Dissolve the carboxylic acid-containing molecule (1.0 eq) in a 2:2:1 mixture of DMF/dioxane/water.[4]

  • Activation:

    • Add Diisopropylethylamine (DIPEA) (3.0 eq) and this compound (1.3 eq) to the solution.[4]

    • Stir the mixture at room temperature until the formation of the active ester is complete (can be monitored by LC-MS).

  • Coupling:

    • Add the amine-containing molecule (1.5 eq) to the reaction mixture.[4]

    • Stir at room temperature until the reaction is complete.

  • Purification:

    • Remove the organic solvents under reduced pressure.

    • The crude product can then be purified by an appropriate method such as dialysis, size-exclusion chromatography, or preparative HPLC.

Reaction Mechanisms and Workflows

The following diagrams illustrate the key chemical transformations and workflows discussed in this guide.

TSTU_Activation_Mechanism CarboxylicAcid Carboxylic Acid (R-COOH) Carboxylate Carboxylate Anion (R-COO⁻) CarboxylicAcid->Carboxylate Deprotonation Base Base (e.g., DIPEA) Base->Carboxylate ProtonatedBase Protonated Base Base->ProtonatedBase This compound This compound ActivatedEster NHS Activated Ester (R-CO-OSu) This compound->ActivatedEster Tetramethylurea Tetramethylurea This compound->Tetramethylurea Byproduct Carboxylate->ActivatedEster Nucleophilic Attack

Caption: Activation of a carboxylic acid using this compound and a base.

TSTU_Coupling_Workflow Start Start: Prepare Reactants Activation Activate Carboxylic Acid with this compound and Base Start->Activation Coupling Add Amine Component for Coupling Activation->Coupling Monitoring Monitor Reaction Progress (e.g., TLC, LC-MS) Coupling->Monitoring Monitoring->Coupling Incomplete Workup Aqueous Work-up (for solution phase) Monitoring->Workup Reaction Complete Purification Purify Product (e.g., Chromatography) Workup->Purification End End: Isolated Product Purification->End

Caption: General workflow for a this compound-mediated coupling reaction.

Guanidinylation_Side_Reaction Excessthis compound Excess this compound GuanidinylatedPeptide Guanidinylated Peptide (Terminated Chain) Excessthis compound->GuanidinylatedPeptide PeptideNTerminus Peptide N-Terminus (H₂N-Peptide) PeptideNTerminus->GuanidinylatedPeptide Side Reaction

Caption: Guanidinylation of the peptide N-terminus by excess this compound.

References

TSTU Hydrolysis in Aqueous Solutions: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the hydrolysis of TSTU (N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate) in aqueous solutions. Understanding the stability of this compound is critical for optimizing coupling reactions and ensuring the reproducibility of your experiments.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in aqueous solutions important?

A1: this compound is a uronium salt-based coupling reagent used to activate carboxylic acids for the formation of amide bonds, a fundamental reaction in peptide synthesis and bioconjugation.[1] It facilitates this by creating a highly reactive N-succinimidyl active ester. The stability of this compound in aqueous environments is crucial because water can hydrolyze the reagent, rendering it inactive for the desired coupling reaction. This premature degradation can lead to lower product yields, incomplete reactions, and the formation of unwanted byproducts.

Q2: What are the primary factors that influence the rate of this compound hydrolysis?

A2: The rate of this compound hydrolysis is primarily influenced by three main factors:

  • pH: The stability of this compound is highly pH-dependent. Generally, hydrolysis is accelerated at neutral to basic pH.

  • Temperature: Like most chemical reactions, the rate of this compound hydrolysis increases with temperature.

  • Buffer Composition: The components of the buffer solution can also affect the stability of this compound. Nucleophilic buffer components can directly react with and consume the reagent.

Q3: How can I detect this compound hydrolysis in my reaction mixture?

A3: this compound hydrolysis can be monitored using several analytical techniques:

  • NMR Spectroscopy: Time-resolved ¹H NMR spectroscopy can be used to monitor the disappearance of this compound signals and the appearance of signals from its hydrolysis products.[2][3][4][5]

  • HPLC: A rapid UHPLC method can be developed to separate and quantify this compound and its degradation products, providing a precise measure of its concentration over time.[6][7][8][9]

  • UV-Vis Spectrophotometry: Changes in the UV-Vis spectrum of the reaction mixture may indicate the degradation of this compound, although this method is less specific than NMR or HPLC.[10][11][12][13]

Q4: What are the hydrolysis products of this compound?

A4: The hydrolysis of this compound results in the formation of N,N,N',N'-tetramethylurea and N-hydroxysuccinimide. These byproducts are generally water-soluble and can be removed during standard purification steps. A study has evaluated the hydrolysis products of this compound for their potential as dermal sensitizers and found them to be non-sensitizers at concentrations at or below 1%.[14]

II. Troubleshooting Guides

This section addresses common issues encountered during experiments involving this compound in aqueous or partially aqueous solutions.

Problem Possible Cause Recommended Solution
Low or no product yield in a coupling reaction. Premature hydrolysis of this compound. The aqueous conditions (pH, temperature, reaction time) may be promoting the rapid degradation of this compound before it can activate the carboxylic acid.- Optimize pH: If possible, perform the activation step at a slightly acidic pH where this compound is more stable before adjusting the pH for the coupling step. - Control Temperature: Conduct the reaction at a lower temperature to slow down the rate of hydrolysis. - Minimize Pre-activation Time: Add the amine component as soon as possible after the addition of this compound to the carboxylic acid. - Use a Co-solvent: If compatible with your reactants, consider using a mixed aqueous/organic solvent system to reduce the concentration of water.
Inconsistent reaction outcomes. Variability in this compound stability. The rate of this compound hydrolysis can be sensitive to small changes in buffer preparation, temperature, and the age of the this compound reagent.- Use Freshly Prepared Solutions: Prepare this compound solutions immediately before use. - Standardize Buffer Preparation: Ensure consistent pH and composition of your buffer for each experiment. - Store this compound Properly: Keep the solid this compound reagent in a desiccator at the recommended temperature to prevent degradation from atmospheric moisture.
Formation of unexpected byproducts. Side reactions involving hydrolyzed this compound or buffer components. Nucleophilic species in the reaction mixture, including buffer components or the hydroxide ion, can compete with the desired amine for reaction with the activated carboxylic acid or this compound itself.- Choose a Non-Nucleophilic Buffer: If possible, use a buffer with non-nucleophilic components (e.g., MES, HEPES). - Purify Reactants: Ensure that your starting materials are free from nucleophilic impurities.

III. Experimental Protocols

Protocol 1: General Method for Monitoring this compound Hydrolysis by ¹H NMR Spectroscopy

This protocol provides a general framework for studying the kinetics of this compound hydrolysis. Specific parameters should be optimized for your experimental setup.

Objective: To determine the rate of this compound hydrolysis under specific aqueous conditions.

Materials:

  • This compound

  • Deuterated buffer of desired pH (e.g., phosphate, borate)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Prepare a stock solution of this compound in a dry, deuterated organic solvent (e.g., acetonitrile-d₃).

  • Prepare the deuterated aqueous buffer at the desired pH and temperature.

  • Equilibrate the NMR spectrometer to the desired reaction temperature.

  • In a pre-chilled NMR tube, add a known volume of the deuterated buffer.

  • Initiate the reaction by adding a small, known volume of the this compound stock solution to the NMR tube.

  • Quickly mix the contents and place the tube in the NMR spectrometer.

  • Acquire a series of ¹H NMR spectra at regular time intervals.

  • Process the spectra and integrate the signals corresponding to this compound and a stable internal standard.

  • Plot the concentration of this compound versus time to determine the hydrolysis rate constant.

Protocol 2: General Method for Monitoring this compound Hydrolysis by HPLC

Objective: To quantify the degradation of this compound in an aqueous solution over time.

Materials:

  • This compound

  • Aqueous buffer of desired pH

  • HPLC system with a suitable column (e.g., C18)

  • Mobile phase (e.g., acetonitrile/water gradient with a suitable modifier like TFA)

  • Quenching solution (e.g., a solution of a primary amine in a compatible solvent)

Procedure:

  • Prepare a stock solution of this compound in a dry, organic solvent (e.g., acetonitrile).

  • Prepare the aqueous buffer at the desired pH and bring it to the desired reaction temperature in a thermostated vessel.

  • Initiate the hydrolysis by adding a known amount of the this compound stock solution to the buffer with vigorous stirring.

  • At specific time points, withdraw an aliquot of the reaction mixture.

  • Immediately quench the hydrolysis in the aliquot by adding it to a solution containing an excess of a primary amine to quickly consume any remaining this compound.

  • Analyze the quenched samples by HPLC to determine the concentration of the resulting amide product.

  • The amount of this compound remaining at each time point can be back-calculated from the amount of the amide formed.

  • Plot the concentration of this compound versus time to determine the hydrolysis rate constant.

IV. Visualizations

TSTU_Hydrolysis_Workflow cluster_prep Preparation cluster_reaction Hydrolysis Reaction cluster_analysis Analysis cluster_output Output TSTU_Solid Solid this compound TSTU_Solution This compound in Aqueous Buffer TSTU_Solid->TSTU_Solution Dissolution Aqueous_Buffer Aqueous Buffer (Defined pH, Temp) Aqueous_Buffer->TSTU_Solution Monitoring Time-course Monitoring (NMR, HPLC) TSTU_Solution->Monitoring Sampling over time Data_Analysis Data Analysis Monitoring->Data_Analysis Quantification Hydrolysis_Rate Hydrolysis Rate Constant Data_Analysis->Hydrolysis_Rate Kinetic Modeling

Caption: Experimental workflow for determining the hydrolysis rate of this compound.

TSTU_Hydrolysis_Pathway This compound This compound Hydrolysis_Products Hydrolysis Products (Tetramethylurea + NHS) This compound->Hydrolysis_Products Hydrolysis (Undesired Pathway) Active_Ester Active Ester (R-CO-OSu) This compound->Active_Ester Activation (Desired Pathway) H2O H₂O H2O->Hydrolysis_Products Carboxylic_Acid Carboxylic Acid (R-COOH) Carboxylic_Acid->Active_Ester Amide_Product Amide Product (R-CO-NHR') Active_Ester->Amide_Product Coupling Amine Amine (R'-NH₂) Amine->Amide_Product

Caption: Competing reaction pathways for this compound in the presence of water.

References

TSTU Reaction Efficiency: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the efficiency of TSTU-mediated coupling reactions. Find answers to frequently asked questions and detailed troubleshooting guides to overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound, or O-(N-Succinimidyl)-N,N,N',N'-tetramethyluronium tetrafluoroborate, is a highly efficient coupling reagent used to facilitate the formation of amide bonds.[1] Its primary application is the conversion of carboxylic acids into reactive N-hydroxysuccinimidyl (NHS) esters.[2][3][4] These activated esters then readily react with primary amines to form stable amide linkages, a crucial step in peptide synthesis, bioconjugation, and the labeling of proteins and peptides.[2][3]

Q2: What is the mechanism of a this compound coupling reaction?

The this compound reaction is a two-step process:

  • Activation: this compound rapidly activates a carboxylic acid to form a more reactive N-succinimidyl active ester intermediate.

  • Coupling: This active ester is then susceptible to nucleophilic attack by a primary amine, resulting in the formation of a stable carboxamide bond.[4][5]

TSTU_Mechanism CarboxylicAcid Carboxylic Acid (R-COOH) ActiveEster N-Succinimidyl Ester (Active Ester) CarboxylicAcid->ActiveEster Activation This compound This compound + Base This compound->ActiveEster Amide Amide Product (R-CONH-R') ActiveEster->Amide Coupling Amine Primary Amine (R'-NH2) Amine->Amide

Caption: The two-step mechanism of this compound-mediated amide bond formation.

Q3: What are the main advantages of using this compound?

This compound offers several key advantages:

  • High Efficiency: It facilitates swift and complete amide bond formation, leading to high reaction yields.[4]

  • Aqueous Compatibility: this compound is effective even in the presence of water, making it suitable for coupling hydrophilic compounds and biomolecules.[3][4][6]

  • Minimized Racemization: The reagent is known to reduce the risk of epimerization (racemization) in chiral compounds like amino acids, preserving their stereochemical integrity.[4][7]

  • Selectivity: It shows excellent selectivity for primary amines, even in the presence of alcohol (hydroxyl) groups.[4]

Troubleshooting Guide

This guide addresses common issues encountered during this compound coupling reactions.

Troubleshooting Workflow for Low Reaction Yield

If you are experiencing low yields, follow this logical workflow to diagnose and solve the issue.

Troubleshooting_Workflow Start Start: Low Yield CheckReagents Check Reagent Quality and Stoichiometry Start->CheckReagents CheckMoisture Is Hydrolysis a Potential Issue? CheckReagents->CheckMoisture Reagents OK UseAnhydrous Use Anhydrous Solvents. Dry Starting Materials. CheckMoisture->UseAnhydrous Yes CheckBase Is the Base Correct? (e.g., DIPEA, 3 eq.) CheckMoisture->CheckBase No UseAnhydrous->CheckBase AdjustBase Adjust Base Type/ Concentration. CheckBase->AdjustBase No CheckpH Is Reaction pH Optimal? CheckBase->CheckpH Yes AdjustBase->CheckpH AdjustpH Adjust pH with Base. CheckpH->AdjustpH No OptimizeTime Optimize Reaction Time and Temperature. CheckpH->OptimizeTime Yes AdjustpH->OptimizeTime End Problem Solved OptimizeTime->End

Caption: A step-by-step workflow for troubleshooting low-yield this compound reactions.

Common Problems and Solutions
ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Reagent Degradation: this compound is moisture-sensitive. Improper storage can lead to degradation.Store this compound at 2-8°C under dry conditions, away from moisture.[1] Use freshly opened or properly stored reagent.
2. Incorrect Stoichiometry: Using incorrect molar ratios of this compound, base, or amine is a common cause of failure.Ensure the correct stoichiometry. A common starting point is 1.3 equivalents of this compound and 3 equivalents of a non-nucleophilic base like DIPEA relative to the carboxylic acid.[2][3][8]
3. Hydrolysis of Active Ester: The N-succinimidyl ester intermediate is susceptible to hydrolysis, especially in aqueous media, which reverts it to the starting carboxylic acid.While this compound works in aqueous media, if hydrolysis is suspected, minimize water content. Pre-activate the carboxylic acid in an organic solvent before adding the amine in an aqueous buffer.
Presence of Side Products 1. Unreacted Starting Material: Incomplete activation or coupling.Increase reaction time or slightly increase the equivalents of this compound and the amine. Monitor the reaction progress using TLC or LC-MS.
2. Guanidinylation of Amine: Although less common than with HBTU/TBTU, excess uronium salt can potentially react with the free amine to form a guanidinium byproduct.[9]Avoid using a large excess of this compound. Stick to the recommended 1.1-1.3 molar equivalents.
3. Di-acylation of Amine: If the amine component has more than one primary amine group, multiple acylations can occur.Use an appropriate protecting group strategy if selective mono-acylation is desired.
Difficulty in Purification 1. Water-Soluble Byproducts: The byproducts of the this compound reaction are generally water-soluble.If the product is organic-soluble, perform an aqueous workup to wash away the tetramethylurea byproduct and excess base.
2. Excess Reagents: Unreacted this compound or amine can co-elute with the product.Use stoichiometry as close to optimal as possible to avoid large excesses of starting materials that complicate purification.

Experimental Protocols & Data

Recommended Reaction Conditions

The efficiency of this compound coupling is highly dependent on the reaction conditions. The following table summarizes a widely used protocol for reactions in mixed aqueous/organic solvents.

Reagent / ParameterRecommended Quantity / ConditionPurpose
Carboxylic Acid 1.0 equivalentStarting material to be activated.
This compound 1.3 equivalentsActivates the carboxylic acid.
DIPEA (Diisopropylethylamine) 3.0 equivalentsNon-nucleophilic base to deprotonate the carboxylic acid and neutralize byproducts.
Amine 1.5 equivalentsNucleophile for coupling with the active ester.
Solvent DMF / Dioxane / Water (2:2:1 mixture)A versatile solvent system suitable for a range of substrates, including hydrophilic ones.[2][3]
Temperature Room TemperatureThis compound reactions are typically fast and efficient at ambient temperatures.
General Step-by-Step Protocol for this compound Coupling

This protocol is a general guideline and may require optimization for specific substrates.

  • Dissolve the Carboxylic Acid: In a suitable reaction vessel, dissolve the carboxylic acid (1.0 eq.) in the chosen solvent system (e.g., a 2:2:1 mixture of DMF/dioxane/water).[3]

  • Add Base: Add the non-nucleophilic base, such as diisopropylethylamine (DIPEA) (3.0 eq.), to the solution and stir.

  • Activation Step: Add this compound (1.3 eq.) to the mixture. Allow the activation to proceed for a set time (this can be monitored by TLC or LC-MS to confirm the formation of the active ester).

  • Coupling Step: Add the amine component (1.5 eq.) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the consumption of the active ester and the formation of the amide product by an appropriate analytical method (e.g., TLC, LC-MS).

  • Workup and Purification: Once the reaction is complete, remove the solvents under reduced pressure. The crude product can then be purified using standard techniques such as aqueous extraction (to remove water-soluble byproducts) followed by column chromatography or recrystallization.[2][3]

References

Technical Support Center: Uronium Salt Coupling Reagents

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for uronium salt coupling reagents. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: My peptide coupling reaction has a low yield. What are the common causes and how can I improve it?

A1: Low coupling yields are a frequent issue in peptide synthesis. Several factors can contribute to this problem. Here's a breakdown of potential causes and solutions:

  • Incomplete Activation: The carboxylic acid may not be fully activated by the uronium salt. Ensure you are using the correct stoichiometry of reagents. A general starting point is a 1:1:2 ratio of carboxylic acid:coupling reagent:base. For difficult couplings, increasing the excess of the coupling reagent and base to 1.5-2 equivalents may be beneficial.

  • Steric Hindrance: Bulky amino acids at either the C-terminus or N-terminus of the peptide fragments can physically block the reaction. Using a more reactive coupling reagent like HATU or COMU can sometimes overcome this issue.[1] You can also try increasing the reaction time or performing the reaction at a slightly elevated temperature (e.g., 30-40°C), but be mindful of potential side reactions.

  • Aggregation: The growing peptide chain can aggregate on the solid support, making the reactive sites inaccessible. This is particularly common with hydrophobic sequences. To mitigate this, consider switching to a more polar solvent like N-methyl-2-pyrrolidone (NMP) or using additives known to disrupt secondary structures, such as chaotropic salts (e.g., LiCl).[2]

  • Poor Resin Swelling: The solid support must be adequately swollen for the reagents to access the growing peptide chain. Ensure your resin is properly swelled in the reaction solvent before starting the synthesis. Polystyrene-based resins swell well in solvents like dichloromethane (DCM) and toluene, while polyethylene glycol (PEG)-based resins are more compatible with polar solvents like dimethylformamide (DMF) and NMP.

  • Reagent Quality: Degradation of coupling reagents or solvents can significantly impact coupling efficiency. Uronium salts are sensitive to moisture.[3] Always use fresh, high-quality reagents and anhydrous solvents.

Q2: I am observing unexpected side products in my reaction. What are the most common side reactions with uronium salts and how can I prevent them?

A2: The most prevalent side reaction associated with uronium salt coupling reagents is guanidinylation .

  • Guanidinylation: This occurs when the uronium salt reacts with the free N-terminal amine of the growing peptide chain, forming a stable guanidinium group that terminates the peptide elongation.[4] This side reaction is more likely to happen when an excess of the coupling reagent is used.

Prevention Strategies:

  • Stoichiometry Control: Avoid using a large excess of the uronium salt. A slight excess (1.05-1.2 equivalents) is often sufficient.

  • Order of Addition: Add the uronium reagent to the carboxylic acid first to allow for pre-activation before introducing the amine component. This minimizes the time the free coupling reagent is in contact with the N-terminal amine.

  • Choice of Reagent: Phosphonium-based reagents (e.g., PyBOP) do not cause guanidinylation and can be a suitable alternative if this side reaction is a persistent problem.

Q3: How can I minimize racemization or epimerization during peptide coupling?

A3: Racemization, the loss of stereochemical integrity at the alpha-carbon of the activated amino acid, is a critical concern in peptide synthesis. The extent of racemization can be influenced by the coupling reagent, base, and reaction conditions.

  • Coupling Reagent Selection: Different uronium salts have varying propensities for causing racemization. The general order of decreasing racemization potential is often cited as HATU > HBTU > TDBTU > DEPBT.[5] For particularly sensitive amino acids, consider using a less activating reagent or one specifically designed for low racemization.

  • Role of Additives: The addition of 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can significantly suppress racemization.[6] These additives react with the activated carboxylic acid to form an active ester that is less prone to racemization.

  • Base Selection: The choice of base is crucial. Sterically hindered, non-nucleophilic bases like N,N-diisopropylethylamine (DIPEA) are commonly used. However, for amino acids highly susceptible to racemization, a weaker base such as N-methylmorpholine (NMM) or collidine may be preferable.[7]

  • Pre-activation Time: Prolonged pre-activation of the carboxylic acid before the addition of the amine can increase the risk of racemization. Keep the pre-activation time to a minimum (typically 1-5 minutes).

Q4: I'm having trouble dissolving my uronium salt reagent. What are the recommended solvents and typical solubilities?

A4: The solubility of uronium salts can vary depending on the specific reagent and the solvent used. Dimethylformamide (DMF) is the most common solvent for peptide synthesis due to its good solvating properties for both the reagents and the growing peptide chain.

Coupling ReagentSolventMolar Solubility (M)Solubility (mg/mL)
HBTU DMF~0.5[8]-
HATU DMF~0.45[8]≥16 (in DMSO)[9]
TBTU DMF-160.55[10]
COMU DMF~1.5[8]-

Note: Solubility can be affected by the purity of the reagent and the solvent, as well as temperature. If you experience solubility issues, gentle warming and sonication may help. For HATU, which has lower solubility in some common solvents, using a co-solvent system or switching to a more soluble phosphonium salt might be necessary. COMU is known for its high solubility but has lower stability in DMF compared to other uronium salts.[11][12]

Troubleshooting Workflows

Troubleshooting Low Coupling Yield

Low_Yield_Troubleshooting start Low Coupling Yield check_reagents Check Reagent Stoichiometry & Quality start->check_reagents kaiser_test Perform Kaiser Test check_reagents->kaiser_test incomplete_coupling Incomplete Coupling Detected? increase_equivalents Increase Equivalents of Coupling Reagent & Base incomplete_coupling->increase_equivalents Yes check_aggregation Suspect Aggregation? incomplete_coupling->check_aggregation No kaiser_test->incomplete_coupling double_couple Perform a Double Coupling increase_equivalents->double_couple end_good Yield Improved double_couple->end_good end_bad Issue Persists double_couple->end_bad change_reagent Switch to a More Reactive Reagent (e.g., HATU, COMU) change_reagent->end_good change_reagent->end_bad check_aggregation->change_reagent No change_solvent Switch to NMP or Use Chaotropic Salts check_aggregation->change_solvent Yes sonication Apply Sonication During Coupling change_solvent->sonication sonication->end_good sonication->end_bad

Caption: Troubleshooting workflow for addressing low peptide coupling yields.

Minimizing Racemization

Racemization_Prevention start High Racemization Detected evaluate_reagents Evaluate Coupling Reagent and Base start->evaluate_reagents less_activating_reagent Switch to a Less Activating Reagent (e.g., TDBTU) evaluate_reagents->less_activating_reagent weaker_base Use a Weaker Base (e.g., NMM, Collidine) evaluate_reagents->weaker_base additives Incorporate Additives (HOBt or HOAt) evaluate_reagents->additives optimize_conditions Optimize Reaction Conditions less_activating_reagent->optimize_conditions weaker_base->optimize_conditions additives->optimize_conditions lower_temp Lower Reaction Temperature optimize_conditions->lower_temp minimize_preactivation Minimize Pre-activation Time optimize_conditions->minimize_preactivation end_good Racemization Reduced lower_temp->end_good minimize_preactivation->end_good

References

TSTU stability in different reaction solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of O-(N-Succinimidyl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TSTU) in various reaction solvents.

Troubleshooting Guide

Issue: Low or no product yield in a coupling reaction.

  • Question: My reaction yield is significantly lower than expected when using this compound. Could the solvent be the issue?

    • Answer: Yes, the stability of this compound is highly dependent on the solvent used and the presence of moisture. This compound is known to be sensitive to hydrolysis.[1] If the solvent contains even trace amounts of water, this compound can rapidly degrade, leading to inefficient activation of the carboxylic acid and consequently, low product yield. It is crucial to use anhydrous solvents and handle this compound under inert gas (e.g., argon or nitrogen) to prevent premature decomposition.[1]

  • Question: I am using DMF as a solvent, which I dried myself. Why am I still seeing poor results?

    • Answer: While drying solvents is a critical step, residual moisture can still be present. Additionally, DMF itself can contain impurities like dimethylamine, which can react with this compound or the activated ester, leading to side products and reduced yield. Consider using a high-purity, commercially available anhydrous solvent. For particularly sensitive reactions, it is advisable to use a freshly opened bottle of solvent.

  • Question: Can the age of the this compound reagent affect my reaction?

    • Answer: Absolutely. This compound should be stored in a sealed container in a cool, dry place, typically at 2-8°C.[1] Over time, especially if not stored under ideal conditions, the reagent can degrade due to exposure to atmospheric moisture. It is recommended to use fresh this compound for critical reactions and to properly seal the container immediately after use.

Issue: Formation of unexpected byproducts.

  • Question: I am observing significant amounts of N-hydroxysuccinimide (NHS) in my crude reaction mixture. What could be the cause?

    • Answer: The presence of excess NHS can indicate the hydrolysis of the this compound-activated ester. This occurs when the activated ester reacts with water in the solvent instead of the intended amine nucleophile. To minimize this, ensure your reaction is strictly anhydrous and consider increasing the concentration of your amine component to favor the desired reaction pathway.

  • Question: Are there any known side reactions of this compound with specific solvents?

    • Answer: While this compound is generally compatible with common aprotic solvents, some reactivity can occur. For instance, in solvents like DMF, the presence of amine impurities can lead to the formation of urea-type byproducts. In protic solvents, this compound will readily react and degrade. It is always best to consult literature for specific solvent compatibility in your reaction setup.

Frequently Asked Questions (FAQs)

  • What is the general stability of this compound in common organic solvents?

    • This compound is most stable in anhydrous aprotic solvents. Its stability generally decreases with increasing solvent polarity and the presence of protic functional groups. Acetonitrile and Dichloromethane (DCM) are generally considered good solvents for maintaining this compound stability due to their aprotic and relatively non-polar nature. Polar aprotic solvents like DMF, NMP, and DMSO can also be used, but extreme care must be taken to ensure they are anhydrous, as this compound is highly susceptible to hydrolysis in the presence of water.

  • How can I assess the quality of my this compound reagent?

    • A simple way to get a preliminary idea of the quality of your this compound is by its physical appearance. It should be a white to off-white crystalline solid. Any significant discoloration may indicate degradation. For a more definitive assessment, you can perform a test reaction with a simple carboxylic acid and amine and analyze the product formation by TLC or LC-MS.

  • What are the best practices for handling and storing this compound?

    • This compound should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed container at 2-8°C.[1] When handling, it is best to work in a glove box or under a stream of inert gas to minimize exposure to air and moisture. Use dry glassware and syringes for all manipulations.

This compound Stability in Different Reaction Solvents

SolventSolvent TypeRelative StabilityKey Considerations
Dimethylformamide (DMF) Polar AproticModerateMust be strictly anhydrous. Potential for amine impurities to cause side reactions.
N-Methyl-2-pyrrolidone (NMP) Polar AproticModerateSimilar to DMF, must be anhydrous. Higher boiling point may be useful for some reactions.
Dimethyl sulfoxide (DMSO) Polar AproticModerate to LowHighly hygroscopic; readily absorbs water from the atmosphere, leading to rapid this compound decomposition. Use only if a highly polar solvent is required and ensure it is exceptionally dry.
Acetonitrile (ACN) Polar AproticHighGenerally a good choice for this compound reactions due to its aprotic nature and lower hygroscopicity compared to other polar aprotic solvents.
Dichloromethane (DCM) Nonpolar AproticHighAn excellent solvent for maintaining this compound stability due to its non-polar and aprotic character.

Experimental Protocol: Assessing this compound Stability by HPLC

This protocol outlines a general method for monitoring the decomposition of this compound in a given solvent over time using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • Anhydrous solvent of interest (e.g., DMF, Acetonitrile)

  • HPLC system with a UV detector

  • C18 HPLC column

  • Mobile phase (e.g., Acetonitrile/Water with 0.1% TFA)

  • Volumetric flasks and pipettes

  • Autosampler vials

Procedure:

  • Preparation of this compound Stock Solution:

    • In a glove box or under an inert atmosphere, accurately weigh a known amount of this compound and dissolve it in the anhydrous solvent of interest to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

  • Time-Point Sampling:

    • At time zero (t=0), immediately transfer an aliquot of the this compound stock solution into an HPLC vial and inject it into the HPLC system.

    • Leave the remaining stock solution at room temperature (or the desired experimental temperature) in a sealed container.

    • At regular intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the stock solution, transfer to HPLC vials, and inject them into the HPLC system.

  • HPLC Analysis:

    • Use a suitable HPLC method to separate this compound from its degradation products. A typical method would involve a C18 column with a gradient elution of water and acetonitrile containing an ion-pairing agent like trifluoroacetic acid (TFA).

    • Monitor the elution profile using a UV detector at a wavelength where this compound has strong absorbance (e.g., ~214 nm).

  • Data Analysis:

    • Integrate the peak area of the this compound peak at each time point.

    • Plot the natural logarithm of the this compound peak area versus time.

    • If the decomposition follows first-order kinetics, the plot will be a straight line. The slope of this line will be the negative of the rate constant (k) for the decomposition.

    • The half-life (t½) of this compound in the solvent can be calculated using the equation: t½ = 0.693 / k.

Visualizations

TSTU_Troubleshooting_Workflow start Low Reaction Yield check_TSTU_quality Is this compound fresh and properly stored? start->check_TSTU_quality check_solvent_anhydrous Is the solvent anhydrous? check_TSTU_quality->check_solvent_anhydrous Yes use_fresh_this compound Use fresh this compound check_TSTU_quality->use_fresh_this compound No check_impurities Are there potential solvent impurities? check_solvent_anhydrous->check_impurities Yes use_anhydrous_solvent Use high-purity anhydrous solvent check_solvent_anhydrous->use_anhydrous_solvent No consider_alt_solvent Consider alternative solvent check_impurities->consider_alt_solvent Yes success Reaction Successful check_impurities->success No use_fresh_this compound->check_solvent_anhydrous use_anhydrous_solvent->check_impurities consider_alt_solvent->success

Caption: Troubleshooting workflow for low yield in this compound-mediated reactions.

References

Technical Support Center: Purification of Peptides after TSTU Coupling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying peptides synthesized using TSTU (O-(N-Succinimidyl)-1,1,3,3-tetramethyluronium tetrafluoroborate) coupling.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of peptides following this compound-mediated coupling reactions.

Problem Possible Cause(s) Recommended Solution(s)
Low Peptide Purity After RP-HPLC 1. Incomplete Reaction or Side Reactions: The this compound coupling reaction may not have gone to completion, or side reactions may have occurred, leading to a complex mixture of impurities such as deletion or truncated sequences.[1][2] 2. Co-elution of Impurities: Byproducts from the synthesis, such as tetramethylurea (TMU), or other synthesis-related impurities may have similar retention times to the desired peptide under the current HPLC conditions.[3] 3. Peptide Aggregation: The peptide may be aggregating, leading to broad or multiple peaks.1. Optimize Coupling Reaction: Ensure optimal stoichiometry of reagents and reaction time. Monitor reaction completion using a technique like a Kaiser test for solid-phase synthesis. 2. Optimize HPLC Gradient: A shallower gradient around the elution time of the target peptide can improve the resolution of closely eluting impurities.[4] Consider a pre-purification work-up to remove water-soluble byproducts like TMU (see protocol below). 3. Modify Sample Preparation: Dissolve the crude peptide in a solvent containing a denaturant like guanidinium chloride or urea before injection to disrupt aggregates. Ensure the injection solvent is weaker than the initial mobile phase to prevent peak distortion.
Presence of a Persistent, Early-Eluting Peak in RP-HPLC Tetramethylurea (TMU) Byproduct: this compound coupling releases tetramethylurea, a water-soluble and relatively polar byproduct.[5][6]1. Aqueous Wash/Extraction: Before lyophilizing the crude peptide, perform an aqueous wash or a liquid-liquid extraction with a non-polar organic solvent (e.g., diethyl ether or ethyl acetate) and water. TMU will preferentially partition into the aqueous phase.[5] 2. Optimize HPLC Conditions: If the TMU peak co-elutes with the peptide, adjusting the initial percentage of organic solvent in the HPLC gradient can help to separate it.
Broad or Tailing Peptide Peak in RP-HPLC 1. Poor Solubility of the Peptide: The peptide may not be fully dissolved in the injection solvent or may be precipitating on the column. 2. Secondary Interactions with the Stationary Phase: The peptide may be interacting with the silica backbone of the C18 column. 3. Column Overload: Injecting too much crude peptide can lead to poor peak shape.1. Optimize Injection Solvent: Use a solvent that ensures complete dissolution of the peptide, but is weaker than the mobile phase at the start of the gradient. Adding a small amount of organic acid (e.g., formic acid or acetic acid) can sometimes improve solubility. 2. Use a Different Stationary Phase: Consider using a column with a different stationary phase (e.g., C8, C4, or phenyl-hexyl) or a base-deactivated column. 3. Reduce Sample Load: Decrease the amount of peptide injected onto the column.
No or Very Low Recovery of the Peptide 1. Peptide Precipitation: The peptide may have precipitated during the work-up or in the HPLC autosampler. 2. Irreversible Adsorption to the Column: Very hydrophobic or "sticky" peptides can sometimes be difficult to elute from the RP-HPLC column. 3. Peptide Degradation: The peptide may be unstable under the purification conditions (e.g., acidic pH from TFA).1. Check Solubility: Ensure the peptide remains soluble in all solvents used during the purification process. 2. Modify Mobile Phase: Increase the final percentage of organic solvent in the gradient or add a stronger organic solvent like isopropanol to the mobile phase. 3. Use Alternative Ion-Pairing Reagents: If the peptide is acid-sensitive, consider using a different ion-pairing reagent such as formic acid or ammonium acetate, although this may alter selectivity.

Frequently Asked Questions (FAQs)

Q1: What are the main byproducts of a this compound coupling reaction?

A1: The primary byproduct of a this compound coupling reaction is 1,1,3,3-tetramethylurea (TMU) .[5][6] this compound is a uronium salt that, upon activation of a carboxylic acid, releases N-hydroxysuccinimide (NHS) which forms the active ester. The remaining tetramethyluronium portion of the molecule rearranges to the stable and water-soluble tetramethylurea.

Q2: How can I remove tetramethylurea (TMU) before RP-HPLC purification?

A2: Tetramethylurea is miscible with water and many common organic solvents.[5] This property can be exploited for its removal prior to purification. A simple and effective method is to perform a work-up procedure after cleavage from the solid support (for SPPS) or after the reaction is complete (for solution-phase synthesis). This typically involves precipitating the crude peptide with a non-polar solvent like cold diethyl ether and then washing the precipitate with water. Alternatively, a liquid-liquid extraction can be performed where the TMU will be extracted into the aqueous phase.

Q3: What are the common impurities I should look for in my crude peptide after this compound coupling?

A3: Besides the this compound-related byproduct tetramethylurea, you should be aware of common impurities that can arise during solid-phase peptide synthesis (SPPS), including:

  • Deletion sequences: Peptides missing one or more amino acids due to incomplete coupling or deprotection steps.[2][7]

  • Truncated sequences: Peptides that have stopped elongating prematurely.[1]

  • Incompletely deprotected peptides: Peptides that still have protecting groups on their side chains.[2][7]

  • Oxidized or reduced peptides: Certain amino acid residues like methionine and tryptophan are susceptible to oxidation.[7]

  • Diastereomers: Racemization of amino acids can occur during the coupling step, although this compound is known to minimize this.[8]

Q4: What is a good starting point for an RP-HPLC gradient for peptide purification?

A4: A good starting point for a generic peptide is a linear gradient of 5% to 65% acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA) over 30 minutes on a C18 column. The exact gradient will need to be optimized based on the hydrophobicity of your specific peptide. It is recommended to first run an analytical HPLC to determine the approximate retention time of your peptide and then design a shallower, more focused preparative gradient around that retention time to maximize resolution.[4]

Q5: My peptide is not dissolving well in the HPLC mobile phase. What can I do?

A5: For hydrophobic peptides that are difficult to dissolve, you can try the following:

  • Add a small amount of organic solvent like acetonitrile or isopropanol to the sample.

  • Use a solvent containing a chaotropic agent like guanidinium chloride (up to 6 M) or urea (up to 8 M) to disrupt aggregation.

  • Add a small amount of an organic acid like formic acid or acetic acid.

It is crucial to ensure that the final sample solvent is weaker (i.e., has a lower organic content) than the initial mobile phase of your HPLC gradient to ensure good peak shape and prevent the peptide from eluting in the void volume.

Experimental Protocols

Protocol 1: Post-Cleavage Work-up for TMU Removal
  • Following cleavage of the peptide from the solid-phase resin and removal of the cleavage cocktail (e.g., by rotary evaporation), add cold diethyl ether to the crude peptide to induce precipitation.

  • Centrifuge the suspension to pellet the precipitated peptide.

  • Decant the diethyl ether, which contains many of the organic scavengers.

  • Wash the peptide pellet with a small volume of water. Vigorously vortex the sample to ensure the water-soluble TMU is dissolved.

  • Centrifuge again and carefully decant the aqueous supernatant containing the TMU.

  • Repeat the water wash step 1-2 more times.

  • Lyophilize the washed peptide pellet to obtain the crude peptide ready for RP-HPLC purification.

Protocol 2: General RP-HPLC Purification
  • Sample Preparation: Dissolve the crude peptide in an appropriate solvent (e.g., water with 0.1% TFA, or a solvent mixture as determined by solubility tests) at a known concentration.

  • Column: A C18 reversed-phase column is a standard choice for peptide purification.

  • Mobile Phases:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Analytical Run: Perform an initial analytical run with a broad gradient (e.g., 5-95% B over 30 minutes) to determine the retention time of the target peptide.

  • Preparative Run: Based on the analytical run, design a preparative gradient that is shallower around the retention time of the target peptide to improve resolution. For example, if the peptide elutes at 40% B, a gradient of 30-50% B over 40 minutes could be effective.

  • Fraction Collection: Collect fractions across the peak corresponding to the desired peptide.

  • Analysis of Fractions: Analyze the collected fractions by analytical RP-HPLC or mass spectrometry to identify those containing the pure peptide.

  • Pooling and Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_workup Work-up cluster_purification Purification & Analysis cluster_output Final Product TSTU_Coupling This compound Coupling Reaction Cleavage Cleavage from Resin (for SPPS) TSTU_Coupling->Cleavage Precipitation Precipitation with Ether Cleavage->Precipitation Aqueous_Wash Aqueous Wash to Remove TMU Precipitation->Aqueous_Wash Lyophilization1 Lyophilization of Crude Peptide Aqueous_Wash->Lyophilization1 Dissolution Dissolve in Injection Solvent Lyophilization1->Dissolution RP_HPLC Preparative RP-HPLC Dissolution->RP_HPLC Fraction_Analysis Analyze Fractions (HPLC/MS) RP_HPLC->Fraction_Analysis Pooling Pool Pure Fractions Fraction_Analysis->Pooling Lyophilization2 Final Lyophilization Pooling->Lyophilization2 Pure_Peptide Purified Peptide Lyophilization2->Pure_Peptide

Caption: Workflow for peptide purification after this compound coupling.

troubleshooting_logic Start Low Purity after Initial HPLC Check_Chromatogram Analyze Chromatogram Profile Start->Check_Chromatogram Complex_Profile Multiple Unresolved Peaks? Check_Chromatogram->Complex_Profile Early_Peak Large Early-Eluting Peak? Check_Chromatogram->Early_Peak Broad_Peak Broad or Tailing Peak? Check_Chromatogram->Broad_Peak Complex_Profile->Early_Peak No Optimize_Gradient Optimize HPLC Gradient (shallower) Complex_Profile->Optimize_Gradient Yes Early_Peak->Broad_Peak No Aqueous_Workup Perform Aqueous Work-up to Remove TMU Early_Peak->Aqueous_Workup Yes Check_Solubility Check Peptide Solubility & Injection Solvent Broad_Peak->Check_Solubility Yes Reduce_Load Reduce Sample Load Check_Solubility->Reduce_Load

Caption: Troubleshooting decision tree for low peptide purity.

References

Technical Support Center: TSTU Coupling Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for O-(N-Succinimidyl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TSTU) coupling reactions. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues related to the effect of temperature on this compound coupling efficiency.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your this compound coupling experiments, with a focus on the impact of reaction temperature.

Issue Potential Cause Recommended Action
Low or No Product Yield Incomplete reaction: The reaction may not have proceeded to completion due to suboptimal temperature. While many this compound couplings are efficient at room temperature, some sterically hindered substrates or dilute reaction conditions may require optimization.Optimize Temperature: If the reaction is sluggish at room temperature, consider a modest increase in temperature (e.g., to 30-40°C). Monitor the reaction closely for the formation of side products. Conversely, for highly reactive substrates, starting at a lower temperature (0-5°C) and gradually warming to room temperature can sometimes improve yield by minimizing side reactions.
Hydrolysis of the activated ester: The N-succinimidyl active ester intermediate formed by this compound is susceptible to hydrolysis, especially in the presence of water. Higher temperatures can accelerate this hydrolysis, reducing the amount of active ester available to react with the amine.Control Moisture and Temperature: Ensure all reagents and solvents are anhydrous. If the reaction must be performed in the presence of water, it is crucial to keep the temperature as low as feasible to minimize hydrolysis of the activated ester.
Degradation of this compound: this compound itself can degrade at elevated temperatures over prolonged periods, although it is generally stable under typical reaction conditions.Fresh Reagent and Moderate Temperatures: Use fresh, properly stored this compound. Avoid unnecessarily high temperatures or prolonged reaction times at elevated temperatures.
Presence of Side Products/Impurities Epimerization/Racemization: For chiral carboxylic acids, particularly amino acids, elevated temperatures can increase the risk of epimerization at the alpha-carbon.[1][2]Lower Reaction Temperature: Perform the coupling at a lower temperature (e.g., 0-5°C or room temperature). While this compound is known for its low epimerization rates, minimizing heat is a general strategy to preserve stereochemical integrity.
Side reactions of the activated ester: At higher temperatures, the highly reactive N-succinimidyl ester may undergo undesired side reactions with other functional groups in the substrate or with the solvent.Optimize Temperature and Reaction Time: Start with lower temperatures to control reactivity. Monitor the reaction progress to determine the optimal time to quench the reaction and avoid the accumulation of side products.
Guanidinylation of the N-terminal amine: While more commonly associated with other uronium-based coupling reagents like HBTU, the possibility of this side reaction exists, particularly if the carboxyl activation is slow or excess reagent is used at higher temperatures.Use Stoichiometric Amounts and Control Temperature: Use a minimal excess of this compound and maintain a moderate reaction temperature to ensure efficient coupling without promoting side reactions.
Inconsistent Results Poor temperature control: Fluctuations in ambient temperature can lead to variability in reaction rates and yields, especially for temperature-sensitive reactions.Use a Controlled Temperature Environment: Employ a water bath, oil bath, or a temperature-controlled reaction block to maintain a stable reaction temperature.
Reaction scale-up issues: Heat dissipation can be a challenge when scaling up reactions. An exothermic reaction that is well-controlled on a small scale may overheat on a larger scale, leading to side product formation.Monitor Internal Temperature and Ensure Adequate Cooling: When scaling up, monitor the internal reaction temperature. Use appropriate cooling methods to maintain the desired temperature range.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for a this compound coupling reaction?

A: There is no single optimal temperature for all this compound coupling reactions, as it depends on the specific substrates and reaction conditions. However, a general guideline is to start at room temperature (20-25°C), as this compound is highly efficient and many reactions proceed to completion within a short time at this temperature.[3] For sensitive substrates prone to epimerization or side reactions, a lower temperature of 0-5°C is recommended. If the reaction is slow or incomplete at room temperature, a moderate increase to 30-40°C can be beneficial, but should be monitored carefully.

Q2: Can I run my this compound coupling reaction at elevated temperatures to speed it up?

A: While increasing the temperature can increase the reaction rate, it also elevates the risk of side reactions such as epimerization and hydrolysis of the activated ester.[1] If a faster reaction is required, it is advisable to first ensure that other factors, such as reagent concentration and stoichiometry, are optimized. If a higher temperature is necessary, it should be increased cautiously and the reaction progress and purity should be closely monitored.

Q3: How does temperature affect the stability of this compound and its activated ester?

A: this compound is a stable solid when stored under recommended conditions (2-8°C, dry). In solution, its stability is dependent on the solvent and the presence of moisture. The N-succinimidyl active ester formed by this compound is a reactive intermediate. Higher temperatures can accelerate its hydrolysis, especially in protic solvents or in the presence of water. This will reduce the efficiency of the coupling reaction. Therefore, for reactions in aqueous environments, it is particularly important to maintain low temperatures.

Q4: I am seeing a significant amount of a byproduct that I suspect is the hydrolyzed carboxylic acid. Could temperature be the cause?

A: Yes, temperature is a likely contributor. The presence of the hydrolyzed starting carboxylic acid suggests that the N-succinimidyl active ester intermediate is being consumed by water instead of reacting with your amine. This hydrolysis is accelerated at higher temperatures. To mitigate this, ensure your reaction is performed under anhydrous conditions and consider running the reaction at a lower temperature (e.g., 0°C).

Q5: For a large-scale this compound coupling, what are the key temperature-related considerations?

A: For large-scale reactions, heat management is critical. The activation of the carboxylic acid by this compound can be exothermic. On a larger scale, this heat may not dissipate as efficiently, leading to an undesirable increase in the internal reaction temperature. This can result in increased side product formation and lower yields. It is essential to have an effective cooling system in place and to monitor the internal temperature of the reaction closely. A slower, controlled addition of this compound can also help manage the initial exotherm.

Experimental Protocols

While specific protocols should be optimized for each unique reaction, the following provides a general methodology for this compound coupling with considerations for temperature control.

General Protocol for this compound Coupling

  • Preparation:

    • Ensure all glassware is thoroughly dried.

    • Use anhydrous solvents and reagents. This compound is soluble in polar aprotic solvents like DMF and acetonitrile.

  • Reaction Setup:

    • Dissolve the carboxylic acid in the chosen anhydrous solvent in a reaction vessel equipped with a magnetic stirrer and an inert atmosphere (e.g., nitrogen or argon).

    • Place the reaction vessel in a temperature-controlled bath (e.g., an ice-water bath for 0°C or a water bath for room temperature or slightly elevated temperatures).

  • Activation:

    • Add a tertiary amine base (e.g., N,N-diisopropylethylamine - DIPEA or triethylamine - TEA) to the carboxylic acid solution. The base is typically used in slight excess (1.1-1.5 equivalents).

    • Add this compound (typically 1.0-1.2 equivalents) to the reaction mixture. The addition can be done in one portion or portion-wise for larger scale reactions to control any potential exotherm.

    • Stir the mixture at the chosen temperature for the activation step. This step is usually rapid, often complete within 5-30 minutes at room temperature.

  • Coupling:

    • Add the amine (or its salt, with an additional equivalent of base) to the reaction mixture containing the activated ester.

    • Continue to stir the reaction at the chosen temperature and monitor its progress by a suitable analytical method (e.g., TLC, LC-MS). Reaction times can vary from a few minutes to several hours depending on the substrates.

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction (e.g., by adding water or a dilute aqueous acid).

    • Extract the product with a suitable organic solvent.

    • Wash the organic layer to remove the urea byproduct and other water-soluble impurities.

    • Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by an appropriate method (e.g., chromatography or recrystallization).

Visualizations

Troubleshooting_TSTU_Temperature cluster_issue Observed Issue cluster_diagnosis Potential Temperature-Related Causes cluster_action Recommended Actions start Low Yield or Side Products cause1 Incomplete Reaction (Temp too low) start->cause1 Is the reaction sluggish? cause2 Hydrolysis of Active Ester (Temp too high) start->cause2 Is hydrolyzed starting material observed? cause3 Epimerization (Temp too high) start->cause3 Is stereochemical purity compromised? action1 Increase Temperature (e.g., to 30-40°C) cause1->action1 action2 Decrease Temperature (e.g., to 0-5°C) cause2->action2 action3 Ensure Anhydrous Conditions cause2->action3 cause3->action2

Caption: Troubleshooting logic for temperature effects in this compound coupling.

TSTU_Workflow cluster_prep Preparation cluster_temp Temperature Control cluster_activation Activation cluster_coupling Coupling cluster_monitor Monitoring & Work-up prep Dissolve Carboxylic Acid & Base in Anhydrous Solvent temp Set Reaction Temperature (0°C, RT, or elevated) prep->temp activation Add this compound temp->activation coupling Add Amine activation->coupling monitor Monitor Reaction (TLC, LC-MS) coupling->monitor workup Quench, Extract, & Purify monitor->workup

Caption: General experimental workflow for this compound coupling reactions.

References

Technical Support Center: TSTU-Mediated Amide Bond Formation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides detailed information, troubleshooting advice, and experimental protocols for researchers utilizing N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate (TSTU) for amide bond formation, with a specific focus on the critical role of the base.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the base in a this compound-mediated coupling reaction?

The base plays two crucial roles in the reaction. First, it deprotonates the carboxylic acid, converting it into a more nucleophilic carboxylate anion. This anion then readily attacks the this compound reagent to form the highly reactive N-succinimidyl (NHS) active ester.[1] Second, if the amine component is supplied as a salt (e.g., an HCl or TFA salt), the base is required to neutralize it, generating the free, nucleophilic amine necessary for the subsequent amide bond formation.

Q2: Which bases are most commonly used with this compound, and why?

Tertiary amines are typically used due to their non-nucleophilic nature.[2] The most common choices are:

  • N,N-Diisopropylethylamine (DIPEA): A sterically hindered base that is effective at deprotonating the carboxylic acid while minimizing side reactions. It is a very common choice in peptide synthesis.[2][3]

  • N-Methylmorpholine (NMM): A milder base than DIPEA, often preferred when working with sensitive substrates where epimerization is a significant concern.[2][4]

  • Triethylamine (TEA): While effective, it is less sterically hindered than DIPEA and can sometimes lead to more side reactions or epimerization.

The choice of base is critical for the reaction's success, influencing reaction rates and the preservation of stereochemical integrity.[2]

Q3: Can the choice of base affect the stereochemical purity (i.e., cause racemization or epimerization) of my product?

Yes, this is one of the most critical considerations. The active ester intermediate formed during the reaction is susceptible to base-catalyzed epimerization at the α-carbon. A strong or sterically unhindered base can abstract the α-proton, leading to a loss of stereochemical purity. Using milder, more sterically hindered bases like NMM or, in some cases, 2,4,6-trimethylpyridine (TMP), can significantly suppress this side reaction.[5] this compound itself is known to effectively inhibit racemization compared to some other coupling reagents, but the choice of base remains a key factor.[6][7][8]

Troubleshooting Guide

Problem: I am observing very low or no yield of my desired amide product.

Possible Cause Recommended Solution
Insufficient Base The base is required in stoichiometric amounts. If your amine is a salt, you need at least 2 equivalents of base: one for the carboxylic acid and one for the amine salt. A common protocol uses 3 equivalents to ensure the reaction medium remains basic.[3][9]
Incorrect Order of Reagent Addition The standard procedure involves activating the carboxylic acid with this compound and the base before adding the amine. This allows for the formation of the active ester intermediate.[3][9] Premature addition of the amine can lead to side reactions.
Base Reactivity Ensure the base being used is pure and has not degraded. Use a freshly opened bottle or redistill the base if necessary.

Problem: My product is showing significant epimerization/racemization.

Possible Cause Recommended Solution
Base is too strong or not hindered The base may be deprotonating the α-carbon of the activated ester. This is a known pathway for epimerization.[5]
Switch to a Milder Base Change the base from DIPEA or TEA to N-methylmorpholine (NMM), which is known to reduce epimerization rates.[2] For particularly sensitive substrates, a highly hindered base like 2,4,6-trimethylpyridine (TMP) may be effective.[5]
Lower Reaction Temperature Perform the activation step and the coupling reaction at 0 °C to reduce the rate of the epimerization side reaction.

Problem: I am observing a significant side product corresponding to the guanidinylation of my amine.

Possible Cause Recommended Solution
Uronium Salt Reactivity Uronium-based coupling reagents like this compound can react with the amine nucleophile to form a guanidinium byproduct, which terminates the peptide chain.[10] This side reaction is more likely if the activation of the carboxylic acid is slow or if an excess of the uronium reagent is used relative to the acid.
Optimize Reagent Stoichiometry Ensure you are not using a large excess of this compound. A typical protocol uses around 1.3 equivalents of this compound relative to the carboxylic acid.[3][9]
Control Reagent Addition Ensure the carboxylic acid is fully activated to the NHS ester before the amine is introduced. This minimizes the concentration of free this compound available to react with the amine.

Data Presentation: Comparison of Common Bases

The selection of a base is crucial and depends on the specific requirements of the reaction, particularly the sensitivity of the substrates to epimerization.

BaseStructurepKa (Conjugate Acid)Key Characteristics
DIPEA (i-Pr)₂NEt~10.8Strong, sterically hindered base. Widely used but may cause epimerization in sensitive cases.
NMM C₅H₁₁NO~7.4Milder, less hindered than DIPEA. Often the preferred choice for reducing epimerization.[2]
TEA Et₃N~10.7Strong, non-nucleophilic, but less sterically hindered than DIPEA. Cost-effective.
TMP C₈H₁₁N~7.4Highly hindered, weak base. Very effective at preventing epimerization but may result in slower reaction rates.[5]

Experimental Protocols

General Protocol for this compound Coupling in a Mixed Aqueous/Organic Solvent

This protocol is adapted for situations where one or more components may have limited solubility in purely organic solvents.

  • Dissolve the Carboxylic Acid: Dissolve the carboxylic acid (1.0 eq.) in a suitable solvent mixture. A common system is DMF/dioxane/water (2:2:1).[3][9]

  • Add the Base: Add the chosen base (e.g., DIPEA, 3.0 eq.) to the solution and stir for a few minutes.[3][9]

  • Activate with this compound: Add this compound (1.3 eq.) to the mixture.[3][9] Stir the reaction at room temperature for 15-30 minutes to allow for the complete formation of the N-succinimidyl active ester.

  • Add the Amine: Add the amine (1.5 eq.) to the reaction mixture. If the amine is in a salt form, ensure enough base was added in step 2 to neutralize it.

  • Monitor the Reaction: Stir the reaction at room temperature and monitor its progress using an appropriate technique (e.g., LC-MS or TLC).

  • Work-up: Once the reaction is complete, remove the solvents under reduced pressure. The crude product can then be purified by standard methods such as chromatography or recrystallization.[3][9]

Visualization of Reaction Mechanism

The following diagram illustrates the key steps in this compound-mediated amide bond formation and highlights the role of the base.

TSTU_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products cluster_byproducts Byproducts RCOOH Carboxylic Acid (R-COOH) RCOO Carboxylate (R-COO⁻) RCOOH->RCOO 1. Deprotonation Base Base (e.g., DIPEA) Base->RCOO This compound This compound ActiveEster Active NHS Ester This compound->ActiveEster Amine Amine (R'-NH2) Amide Amide Product Amine->Amide RCOO->ActiveEster 2. Activation BH Protonated Base (BH⁺) RCOO->BH ActiveEster->Amide 3. Coupling Urea Tetramethylurea ActiveEster->Urea NHS N-Hydroxysuccinimide Amide->NHS

Caption: Mechanism of this compound-mediated amide coupling.

References

Validation & Comparative

A Head-to-Head Battle of Coupling Reagents: TSTU vs. HBTU in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice of coupling reagent is a critical determinant of reaction efficiency, peptide purity, and overall success. This guide provides an objective comparison of two widely used uronium-based coupling reagents: TSTU (O-(N-Succinimidyl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). By examining their mechanisms of action, experimental performance, and procedural nuances, this document aims to equip scientists with the necessary information to make an informed decision for their specific synthetic needs.

Executive Summary

Both this compound and HBTU are efficient activating agents for carboxylic acids in solid-phase peptide synthesis (SPPS), facilitating the formation of amide bonds. This compound is recognized for its ability to rapidly form N-succinimidyl (NHS) active esters, its high solubility, and its utility in aqueous conditions. HBTU is a well-established reagent known for its high coupling efficiency, particularly in the synthesis of long or complex peptides, and its ability to suppress racemization by forming an HOBt-activated ester. While direct comparative studies with extensive quantitative data are limited, available information suggests that both reagents can achieve high coupling yields. The choice between them may ultimately depend on factors such as the specific peptide sequence, solubility requirements, and cost considerations.

Data Presentation: A Comparative Overview

Due to the scarcity of direct head-to-head comparative studies in published literature, the following table presents a compilation of representative data from studies evaluating each coupling reagent under solid-phase peptide synthesis conditions. It is important to note that direct comparison of yields between different studies should be approached with caution due to variations in peptide sequences, resins, and reaction conditions.

Coupling ReagentPeptide Sequence/FragmentCoupling Yield (%)Purity (%)Reference
P-TSTU Boc-Val-Val-OMeModerateNot Reported[1]
P-TSTU Z-Phe-Gly-OEt91Not Reported[1]
P-TSTU Boc-Ala-Phe-OMe90Not Reported[1]
HBTU Peptide-Oligonucleotide ConjugateLowNot Reported[2]
HBTU Aza-peptide Synthesis~60-70Not Reported[3]
HBTU General SPPSHigh (Qualitative)Not Reported[4]

Note: P-TSTU refers to a polymer-supported version of this compound.

Reaction Mechanisms and Signaling Pathways

The efficiency of a coupling reagent is intrinsically linked to its mechanism of action. This compound and HBTU employ different strategies to activate the carboxylic acid group for subsequent nucleophilic attack by the amine.

This compound Activation Pathway

This compound rapidly converts carboxylic acids into highly reactive N-succinimidyl (NHS) esters. This active ester is then susceptible to aminolysis, leading to the formation of the desired peptide bond.

TSTU_Mechanism Carboxylic_Acid Carboxylic Acid (R-COOH) NHS_Ester N-Succinimidyl Ester (R-CO-OSu) Carboxylic_Acid->NHS_Ester Activation This compound This compound This compound->NHS_Ester Base Base (e.g., DIPEA) Base->NHS_Ester Peptide_Bond Peptide Bond (R-CO-NH-R') NHS_Ester->Peptide_Bond Aminolysis Byproducts Byproducts NHS_Ester->Byproducts Amine Amine (H2N-R') Amine->Peptide_Bond

This compound Activation Pathway
HBTU Activation Pathway

HBTU, in the presence of a base, reacts with the carboxylic acid to form an O-benzotriazolyl (OBt) active ester. This intermediate is relatively stable and less prone to side reactions, contributing to lower racemization rates. The OBt ester then reacts with the free amine of the growing peptide chain.

HBTU_Mechanism Carboxylic_Acid Carboxylic Acid (R-COOH) OBt_Ester HOBt Active Ester (R-CO-OBt) Carboxylic_Acid->OBt_Ester Activation HBTU HBTU HBTU->OBt_Ester Base Base (e.g., DIPEA) Base->OBt_Ester Peptide_Bond Peptide Bond (R-CO-NH-R') OBt_Ester->Peptide_Bond Aminolysis Byproducts Byproducts OBt_Ester->Byproducts Amine Amine (H2N-R') Amine->Peptide_Bond Experimental_Workflow cluster_prep Preparation cluster_coupling Coupling cluster_this compound Batch 1: this compound cluster_hbtu Batch 2: HBTU cluster_analysis Analysis Resin_Swelling Resin Swelling in DMF Fmoc_Deprotection Fmoc-Deprotection (e.g., 20% Piperidine in DMF) Resin_Swelling->Fmoc_Deprotection Split_Resin Split Resin into Two Batches Fmoc_Deprotection->Split_Resin TSTU_Coupling Couple with Fmoc-AA-OH, This compound, and Base (DIPEA) Split_Resin->TSTU_Coupling HBTU_Coupling Couple with Fmoc-AA-OH, HBTU, and Base (DIPEA) Split_Resin->HBTU_Coupling Wash_Resin Wash Resin (DMF, DCM) TSTU_Coupling->Wash_Resin HBTU_Coupling->Wash_Resin Cleavage Cleave Peptide from Resin (e.g., TFA cocktail) Wash_Resin->Cleavage Purification Purify Crude Peptide (RP-HPLC) Cleavage->Purification Analysis Analyze Purity (Analytical HPLC) and Yield (Mass Spectrometry) Purification->Analysis

References

TSTU vs. HATU: A Comparative Guide for the Synthesis of Difficult Peptide Sequences

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of coupling reagent is paramount to the success of solid-phase peptide synthesis (SPPS), particularly when dealing with sterically hindered amino acids or aggregation-prone sequences. This guide provides an objective comparison of two widely used uronium-based coupling reagents, TSTU and HATU, supported by available experimental data and detailed protocols.

Introduction to this compound and HATU

N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate (this compound) is an efficient coupling reagent that rapidly activates carboxylic acids to form N-succinimidyl (NHS) active esters.[1][2] It is recognized for its high reactivity, even in aqueous environments, and its ability to suppress racemization.[1]

1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) is a third-generation coupling reagent based on the highly reactive 1-hydroxy-7-azabenzotriazole (HOAt).[3][4] It is considered one of the most efficient coupling reagents for challenging sequences, including those containing sterically hindered and N-methylated amino acids, due to its rapid kinetics and low propensity for racemization.[3][5][6]

Mechanism of Action

Both this compound and HATU function by activating the C-terminal carboxylic acid of a protected amino acid, making it susceptible to nucleophilic attack by the N-terminal amine of the growing peptide chain. However, they achieve this through the formation of different active intermediates.

This compound Activation: this compound reacts with the carboxylate to form a highly reactive N-succinimidyl active ester. This intermediate then readily reacts with the amine to form the peptide bond.[1][7]

HATU Activation: In the presence of a base, the carboxylate anion attacks HATU to form an unstable O-acyl(tetramethyl)isouronium salt. The HOAt anion then attacks this intermediate to generate a highly reactive OAt-active ester, which proceeds to react with the amine.[8]

Performance Data for Difficult Sequences

Direct comparative studies of this compound and HATU on the same difficult peptide sequence under identical conditions are limited in publicly available literature. However, data from individual studies provide insights into their performance. A significant challenge in peptide synthesis is the coupling of sterically hindered amino acids, such as α,α-disubstituted amino acids like aminoisobutyric acid (Aib).

Coupling ReagentDifficult Sequence ContextObserved PerformanceReference
HATU Segment coupling of a pentapeptide to an N-terminal Aib residueHigh degree of epimerization (65.4% D-epimer) in DMF.[9]
HATU Synthesis of the 65-74 fragment of the acyl carrier protein (a "difficult" sequence)High crude purity (83.63%) with short coupling times.[10]
This compound General use for sterically hindered amino acidsReported to have high coupling efficiency and low racemization.[1][11][1][11]
This compound Coupling of peptides with C-terminal N-methyl amino acidsReported to eliminate racemization when used with N-hydroxysuccinimide and CuCl₂.[11][11]

Experimental Protocols

The following are generalized experimental protocols for solid-phase peptide synthesis (SPPS) using this compound and HATU for the coupling of a sterically hindered amino acid. These protocols are based on standard Fmoc/tBu strategies.[2][5]

General SPPS Procedure
  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 1-2 hours.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5-10 minutes, drain, and repeat for another 15-20 minutes.

  • Washing: Wash the resin thoroughly with DMF (5-7 times).

Coupling Protocol: this compound
  • Activation: In a separate vessel, pre-activate the Fmoc-protected amino acid (3 equivalents relative to resin loading) with this compound (3 equivalents) and a base such as N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF for 5-10 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF (3-5 times).

  • Confirmation of Coupling: Perform a Kaiser test to confirm the absence of free primary amines. If the test is positive, a second coupling may be necessary.

Coupling Protocol: HATU
  • Activation: In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading), HATU (2.9 equivalents), and a base such as DIPEA (6 equivalents) in DMF. Allow to pre-activate for 1-5 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin and agitate for 30 minutes to 2 hours at room temperature. For particularly difficult couplings, the reaction time can be extended.

  • Washing: Wash the resin with DMF (3-5 times).

  • Confirmation of Coupling: Perform a Kaiser test. If incomplete, a recoupling step may be required.

Cleavage and Deprotection
  • After the final coupling and Fmoc deprotection, wash the resin with dichloromethane (DCM).

  • Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-3 hours.

  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

Visualizing the Activation Pathways

The following diagrams, generated using Graphviz, illustrate the activation mechanisms of this compound and HATU.

TSTU_Activation Carboxylic_Acid R-COOH Carboxylate R-COO⁻ Carboxylic_Acid->Carboxylate Deprotonation Base Base Active_Ester N-Succinimidyl Active Ester Carboxylate->Active_Ester Activation This compound This compound Peptide_Bond R-CO-NH-Peptide Active_Ester->Peptide_Bond Coupling TMU Tetramethylurea Active_Ester->TMU Byproducts NHS N-Hydroxysuccinimide Active_Ester->NHS Amine H₂N-Peptide

This compound Activation Mechanism

HATU_Activation Carboxylic_Acid R-COOH Carboxylate R-COO⁻ Carboxylic_Acid->Carboxylate Deprotonation Base Base Isouronium_Salt O-Acyl(tetramethyl) isouronium salt Carboxylate->Isouronium_Salt Activation HATU HATU Active_Ester OAt-Active Ester Isouronium_Salt->Active_Ester Ester Formation TMU Tetramethylurea Isouronium_Salt->TMU Byproduct HOAt HOAt⁻ Peptide_Bond R-CO-NH-Peptide Active_Ester->Peptide_Bond Coupling Amine H₂N-Peptide

HATU Activation Mechanism

Conclusion and Recommendations

Both this compound and HATU are highly effective coupling reagents for peptide synthesis. The choice between them often depends on the specific "difficult" sequence, the solvent system, and cost considerations.

HATU is generally considered the more potent coupling reagent, particularly for the most challenging sequences involving sterically hindered amino acids.[3][6] However, its use requires careful optimization of the base and solvent to minimize racemization, as evidenced by the high epimerization rates observed in DMF.[9] A potential drawback of HATU and other aminium/uronium reagents is the possibility of guanidinylation of the N-terminal amine if the reagent is used in excess.

This compound presents a robust and often more cost-effective alternative. It is known for its low racemization potential and its utility in various solvent systems, including aqueous media.[1][7] While it is reported to be effective for sterically hindered amino acids, the available quantitative data for direct comparison with HATU on the most challenging sequences is limited.

For highly challenging sequences where maximizing coupling efficiency is the primary concern and optimization of reaction conditions is feasible, HATU may be the preferred choice. For routine synthesis of difficult peptides, and in situations where minimizing racemization is critical and cost is a factor, This compound is an excellent and reliable option. Ultimately, the optimal coupling reagent and conditions should be determined empirically for each specific "difficult" peptide sequence.

References

A Comparative Guide to Analytical Methods for Assessing Peptide Purity Following TSTU Coupling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of peptides for therapeutic and research applications demands rigorous purity assessment to ensure safety and efficacy. The choice of coupling reagent significantly influences the impurity profile of the crude peptide. O-(N-Succinimidyl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TSTU) is a widely used coupling reagent known for its high efficiency and low racemization rates.[1][2] This guide provides a comprehensive comparison of the primary analytical methods for evaluating the purity of peptides synthesized using this compound coupling: High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction to Peptide Purity and this compound Coupling

Following solid-phase peptide synthesis (SPPS), the crude product is a heterogeneous mixture containing the target peptide along with various impurities. These can include deletion sequences, truncated sequences, incompletely deprotected peptides, and byproducts from the coupling and cleavage steps.[3] this compound, as a uronium-based coupling reagent, facilitates the rapid formation of N-succinimidyl active esters from carboxylic acids, which then efficiently react with amines to form peptide bonds.[1][2] While this compound is favored for its speed and for minimizing enantiomeric impurities, a thorough analytical assessment is crucial to identify and quantify any potential side products.

Comparison of Key Analytical Methods

The selection of an appropriate analytical technique is paramount for accurate peptide purity assessment. HPLC, MS, and NMR each offer distinct advantages and limitations in terms of resolution, sensitivity, and the type of information they provide.

FeatureHigh-Performance Liquid Chromatography (HPLC)Mass Spectrometry (MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Primary Function Separation and quantification of components in a mixture.Identification and quantification of molecules based on mass-to-charge ratio.Structural elucidation and quantification of molecules in solution.
Purity Assessment Provides relative purity based on peak area percentage in a chromatogram.Confirms the molecular weight of the target peptide and identifies impurities.Provides information on the overall structure, can detect subtle structural variations and impurities.
Resolution High to very high, especially with Ultra-High-Performance Liquid Chromatography (UHPLC).High mass resolution can differentiate between molecules with very similar masses.High resolution can distinguish between isomers.
Sensitivity High, with detection limits typically in the low ng to pg range with UV detection.Very high, with detection limits in the femtomole to attomole range.Relatively low, typically requiring micromolar to millimolar concentrations.[4]
Quantitative Accuracy High, especially with proper calibration.Can be quantitative, but often requires stable isotope-labeled internal standards for high accuracy.Highly quantitative (qNMR) when a certified internal standard is used.[5]
Information Provided Retention time, peak area, peak shape.Molecular weight, fragmentation patterns (for structural information).Chemical shifts, coupling constants, nuclear Overhauser effects (for 3D structure).[6]
Throughput High, with typical run times of 15-60 minutes.High, especially when coupled with a fast separation technique like UPLC.Low, with experiment times ranging from minutes to hours.

In-Depth Analysis of Each Method

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the gold standard for assessing the purity of synthetic peptides.[3] It separates peptides based on their hydrophobicity, allowing for the quantification of the target peptide relative to impurities.

Strengths:

  • High Resolving Power: Modern HPLC and UHPLC systems with sub-2 µm particle columns can resolve closely related impurities from the main peptide peak.

  • Robust Quantification: When coupled with UV detection (typically at 210-220 nm), HPLC provides accurate and reproducible quantification of peptide purity based on peak area percentages.[3]

  • Method Versatility: A wide range of column chemistries (C18, C8, etc.) and mobile phase gradients can be optimized for specific peptide separations.

Limitations:

  • Peak Co-elution: Structurally similar impurities may co-elute with the main peak, leading to an overestimation of purity.

  • Lack of Structural Information: HPLC alone does not provide structural information about the impurities.

A critical aspect of purity analysis for peptides synthesized with this compound is the assessment of enantiomeric purity. Chiral HPLC, often coupled with mass spectrometry, can be employed to separate and quantify D-amino acid-containing diastereomers from the desired all-L peptide.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for confirming the identity of the synthesized peptide and for characterizing impurities. It is most powerful when coupled with a separation technique like HPLC (LC-MS).

Strengths:

  • Molecular Weight Confirmation: MS provides the exact molecular weight of the target peptide, confirming its identity.

  • Impurity Identification: By analyzing the mass-to-charge ratio of peaks in the chromatogram, MS can identify deletion sequences, truncations, and modifications.

  • High Sensitivity: MS is highly sensitive, enabling the detection of low-level impurities that may not be visible in a UV chromatogram.

Limitations:

  • Isomer Differentiation: MS alone cannot distinguish between isomeric or diastereomeric impurities that have the same mass.

  • Quantitative Challenges: While quantitative, MS often requires the use of expensive and time-consuming to synthesize stable isotope-labeled internal standards for the highest accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation of molecules and can be used for quantitative purity assessment (qNMR).

Strengths:

  • Detailed Structural Information: NMR provides detailed information about the three-dimensional structure of the peptide in solution, which can be crucial for confirming its integrity.[6]

  • Detection of Structural Variants: NMR is highly sensitive to subtle structural changes and can be used to identify and quantify isomers and other structurally related impurities.

  • Absolute Quantification: qNMR, with the use of an internal standard of known purity, can provide a highly accurate, absolute measure of peptide concentration and purity without the need for a specific reference standard of the peptide itself.[5]

Limitations:

  • Low Sensitivity: NMR is inherently less sensitive than HPLC and MS, requiring higher sample concentrations.[4]

  • Complex Spectra: For larger peptides, the NMR spectra can become very complex and crowded, making analysis challenging.

  • Low Throughput: NMR experiments can be time-consuming, limiting their use for high-throughput screening.

Experimental Workflows and Protocols

Experimental Workflow: Peptide Purity Assessment

G cluster_0 Peptide Synthesis & Crude Product cluster_1 Purity Analysis cluster_2 Data Analysis & Reporting start This compound Coupling cleavage Cleavage & Deprotection start->cleavage crude Crude Peptide cleavage->crude hplc RP-HPLC-UV crude->hplc lcms LC-MS crude->lcms nmr NMR crude->nmr purity_quant Purity Quantification (%) hplc->purity_quant impurity_id Impurity Identification lcms->impurity_id structure_confirm Structural Confirmation nmr->structure_confirm final_report Final Purity Report purity_quant->final_report impurity_id->final_report structure_confirm->final_report

Caption: Workflow for peptide purity assessment.

Protocol: RP-HPLC for Peptide Purity
  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[7]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.[7]

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.[7]

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.[7]

  • Detection: UV absorbance at 214 nm and 280 nm.

  • Sample Preparation: Dissolve the crude peptide in Mobile Phase A at a concentration of 1 mg/mL.

  • Injection Volume: 20 µL.[7]

  • Data Analysis: Integrate the peak areas and calculate the relative purity as the percentage of the main peak area relative to the total peak area.

Protocol: LC-MS for Impurity Identification
  • LC System: Utilize the same LC conditions as the RP-HPLC protocol, but replace TFA with 0.1% formic acid in both mobile phases to ensure compatibility with the mass spectrometer.[3]

  • Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer.

  • Ionization Mode: Positive ion mode.

  • Mass Range: Scan a mass range appropriate for the expected molecular weight of the peptide and potential impurities (e.g., m/z 300-2000).

  • Data Analysis: Correlate the peaks in the total ion chromatogram (TIC) with the UV chromatogram. Analyze the mass spectrum of each peak to identify the molecular weights of the main peptide and any impurities. For further structural elucidation, perform tandem MS (MS/MS) to obtain fragmentation data.

Protocol: 1D ¹H NMR for Purity Assessment
  • Sample Preparation: Dissolve 1-5 mg of the peptide in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) to a final concentration of 1-5 mM.[4] Add a known amount of a certified internal standard (e.g., maleic acid) for quantitative analysis.

  • Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher).

  • Experiment: Acquire a standard 1D proton NMR spectrum.

  • Data Processing: Process the spectrum with appropriate Fourier transformation, phasing, and baseline correction.

  • Data Analysis: Integrate the signals corresponding to the peptide and the internal standard. The purity can be calculated by comparing the integral of a well-resolved peptide proton signal to the integral of a known proton signal from the internal standard. The presence of unexpected signals may indicate impurities.

Logical Relationship: Method Selection

G cluster_0 Initial Purity Screening cluster_1 Impurity Identification & Confirmation cluster_2 Structural Integrity & Isomer Analysis start Purity Assessment Goal hplc_uv High Throughput? Quantitative Purity (%) start->hplc_uv Routine QC lcms Identify Impurities? Confirm MW? start->lcms Characterization nmr Confirm 3D Structure? Detect Isomers? start->nmr In-depth Structural Analysis hplc_uv->lcms Unexpected Peaks lcms->nmr Isomeric Impurities

Caption: Decision tree for selecting analytical methods.

Conclusion

A multi-faceted approach is essential for the comprehensive assessment of peptide purity after this compound coupling. RP-HPLC is the cornerstone for routine purity determination and quantification. Mass spectrometry is crucial for confirming the identity of the target peptide and for identifying process-related impurities. NMR spectroscopy provides invaluable information on the structural integrity of the peptide and is uniquely capable of identifying and quantifying isomeric impurities. By combining the strengths of these three powerful analytical techniques, researchers and drug developers can ensure the quality, safety, and efficacy of their synthetic peptides.

References

Validating Amide Bond Formation: A Comparative Guide to Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The successful formation of an amide bond is a cornerstone of modern organic and medicinal chemistry, underpinning the synthesis of everything from small molecule drugs to large therapeutic peptides. Rigorous analytical validation is crucial to confirm the successful coupling of a carboxylic acid and an amine, and to ensure the purity of the final product. This guide provides an objective comparison of common spectroscopic techniques employed for this purpose, complete with experimental data, detailed protocols, and a visual workflow to aid in experimental design.

Spectroscopic Techniques at a Glance: A Comparative Overview

The choice of spectroscopic technique for validating amide bond formation depends on several factors, including the complexity of the molecule, the need for quantitative versus qualitative data, and the available instrumentation. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are the most common frontline methods, while Mass Spectrometry (MS) provides definitive confirmation of the product's molecular weight. UV-Visible (UV-Vis) spectroscopy can be a useful quantitative tool in specific applications.

Data Presentation: Quantitative Comparison of Spectroscopic Data

The following tables summarize the key quantitative data used to identify and characterize amide bonds using NMR and IR spectroscopy.

Table 1: Characteristic ¹H and ¹³C NMR Chemical Shifts for Amides

Atom Functional Group Typical Chemical Shift (δ) in ppm Notes
¹HAmide N-H (Primary)5.0 - 8.5Often appears as two broad signals. Exchangeable with D₂O.
¹HAmide N-H (Secondary)5.0 - 8.5Often a broad singlet. Exchangeable with D₂O.[1]
¹HH -α to C=O2.0 - 2.5
¹³CAmide C =O160 - 180Signal is typically weak.[1]

Table 2: Characteristic IR Absorption Frequencies for Amides

Vibrational Mode Amide Type Typical Frequency Range (cm⁻¹) Intensity Notes
N-H StretchPrimary (R-CONH₂)3500 & 3100 (two bands)[1]MediumThe two bands correspond to asymmetric and symmetric stretching.
N-H StretchSecondary (R-CONHR')~3300 (one band)Medium
C=O Stretch (Amide I)All Amides1630 - 1680[2]StrongOne of the most characteristic absorptions in an IR spectrum.[2]
N-H Bend (Amide II)Primary & Secondary1500 - 1600[2]StrongAbsent in tertiary amides.

Experimental Workflow for Amide Synthesis and Validation

The following diagram illustrates a typical workflow for the synthesis, purification, and spectroscopic validation of an amide bond.

Amide_Validation_Workflow Workflow for Amide Synthesis and Spectroscopic Validation cluster_synthesis Synthesis & Work-up cluster_validation Spectroscopic Validation start Carboxylic Acid + Amine + Coupling Agent reaction Amide Bond Formation Reaction start->reaction workup Aqueous Work-up reaction->workup purification Purification (e.g., Chromatography, Recrystallization) workup->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Confirms structure & purity ir IR Spectroscopy (ATR-FTIR) purification->ir Confirms functional group ms Mass Spectrometry (ESI-MS) purification->ms Confirms molecular weight uv_vis UV-Vis Spectroscopy (Optional) purification->uv_vis Quantitative analysis (if applicable) end_node Validated Amide Product nmr->end_node ir->end_node ms->end_node uv_vis->end_node

Caption: A generalized workflow for amide synthesis, from starting materials to the final validated product using various spectroscopic techniques.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

Protocol for ¹H and ¹³C NMR Analysis:

  • Sample Preparation:

    • Accurately weigh 5-25 mg of the purified amide product for ¹H NMR and 50-100 mg for ¹³C NMR.[3]

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[3][4] Ensure the solvent does not have residual peaks that overlap with signals of interest.[5]

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.[6]

    • Cap the NMR tube securely.

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

    • For ¹H NMR, acquire the spectrum using a standard pulse program. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, an appropriate relaxation delay, and a spectral width that encompasses all expected proton signals.

    • For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for each unique carbon. A larger number of scans and a longer relaxation delay are typically required compared to ¹H NMR.

  • Data Analysis:

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, coupling patterns, and integration to confirm the presence of the amide N-H proton (typically broad and in the 5-8.5 ppm region) and the protons on the carbons adjacent to the amide group.[1] The disappearance of the N-H signal upon addition of a drop of D₂O can confirm its assignment.

    • In the ¹³C NMR spectrum, identify the characteristic signal for the amide carbonyl carbon in the 160-180 ppm region.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique that is highly effective for identifying the presence of specific functional groups, making it ideal for confirming the formation of the amide bond. Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal sample preparation.

Protocol for ATR-FTIR Analysis:

  • Sample Preparation:

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid or liquid amide product directly onto the ATR crystal, ensuring good contact.

  • Data Acquisition:

    • Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

    • Acquire the sample spectrum. Typical acquisition parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans to improve the signal-to-noise ratio.[7]

  • Data Analysis:

    • Perform a background subtraction.

    • Identify the characteristic absorption bands for the amide group. The most prominent is the strong C=O stretch (Amide I) between 1630 and 1680 cm⁻¹.[2]

    • For primary and secondary amides, look for the N-H stretch(es) around 3100-3500 cm⁻¹ and the N-H bend (Amide II) between 1500 and 1600 cm⁻¹.[1][2] The absence of a carboxylic acid O-H stretch (a very broad band from ~2500-3300 cm⁻¹) from the starting material is also a strong indicator of a successful reaction.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of the product and can provide structural information through fragmentation analysis. Electrospray ionization (ESI) is a soft ionization technique suitable for a wide range of organic molecules.

Protocol for ESI-MS Analysis:

  • Sample Preparation:

    • Prepare a dilute solution of the amide product (typically 1-10 µg/mL) in a suitable solvent that is compatible with mass spectrometry (e.g., methanol, acetonitrile, or a mixture with water).

    • The solvent should be of high purity (LC-MS grade) to avoid interfering signals.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.

    • Acquire the mass spectrum in positive or negative ion mode, depending on the nature of the analyte. For most amides, positive ion mode is used, and the protonated molecule [M+H]⁺ is observed.

    • Set the mass analyzer to scan over a mass range that includes the expected molecular weight of the product.

  • Data Analysis:

    • Identify the peak corresponding to the molecular ion (e.g., [M+H]⁺, [M+Na]⁺). The m/z value of this peak should match the calculated molecular weight of the desired amide.

    • Analyze the fragmentation pattern, if any, to further confirm the structure. A common fragmentation pathway for amides is the cleavage of the amide bond, leading to the formation of an acylium ion.[8][9]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is generally less informative for the qualitative validation of simple amide bond formation unless the starting materials or product contain a chromophore (a part of a molecule that absorbs light). However, it can be a useful quantitative tool for specific applications, such as monitoring the formation of peptides.

Protocol for UV-Vis Analysis of Peptide Bonds:

  • Sample Preparation:

    • Prepare a solution of the purified peptide in a UV-transparent solvent (e.g., water, buffer).

    • Prepare a series of standard solutions of a known concentration of a similar peptide or the product itself to create a calibration curve.

  • Data Acquisition:

    • Use a UV-Vis spectrophotometer to measure the absorbance of the sample and standard solutions.

    • For peptides, the absorbance is often measured at around 205-220 nm, where the amide bond exhibits a π → π* transition.

  • Data Analysis:

    • The formation of the amide bond can be monitored by the increase in absorbance at the characteristic wavelength.

    • For quantitative analysis, use the calibration curve to determine the concentration of the amide in the sample.

Limitations: The utility of UV-Vis spectroscopy is limited for general amide synthesis as many simple amides do not have strong absorptions in the accessible UV-Vis range. Furthermore, the starting carboxylic acid and amine may also have some absorbance in the UV region, which can complicate the analysis. This technique is most effective for molecules with conjugated systems or for quantifying peptides where the repeating amide bond provides a measurable signal.

References

A Head-to-Head Battle of Coupling Reagents: TBTU vs. TSTU in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate world of solid-phase peptide synthesis (SPPS), the choice of coupling reagent is a critical determinant of success. These reagents are the linchpins of peptide bond formation, driving the reaction between a free amine on the growing peptide chain and the carboxyl group of the incoming amino acid. Among the plethora of available options, O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) and N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate (TSTU) have emerged as popular and effective choices. This guide provides a comprehensive comparison of TBTU and this compound, offering researchers, scientists, and drug development professionals the data and insights needed to select the optimal reagent for their specific SPPS applications.

At a Glance: TBTU vs. This compound

FeatureTBTUThis compound
Full Name O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborateN,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate
Leaving Group 1-hydroxybenzotriazole (HOBt)N-hydroxysuccinimide (HOSu)
Primary Application General SPPS, sterically hindered couplings, macrocyclizationGeneral SPPS, aqueous phase coupling, glycopeptides, bioconjugation
Reported Advantages High coupling efficiency, rapid reaction kinetics, low racemization (especially with HOBt)[1]High coupling efficiency, low racemization, effective in aqueous environments[2]
Potential Side Reactions Guanidinylation of the N-terminus if used in excess[1]Generally considered to have a low propensity for side reactions

Delving into the Chemistry: Mechanism of Action

Both TBTU and this compound are uronium-based coupling reagents that activate the carboxylic acid of an amino acid to facilitate its reaction with the N-terminal amine of the peptide chain. However, they achieve this through the formation of different active esters.

TBTU Activation Pathway:

TBTU, in the presence of a base such as diisopropylethylamine (DIPEA), reacts with the carboxyl group of an N-protected amino acid to form a highly reactive OBt-ester. This active ester is then susceptible to nucleophilic attack by the free amine of the peptide chain, leading to the formation of a peptide bond and the release of HOBt.

TBTU_Mechanism cluster_activation Activation cluster_coupling Coupling TBTU TBTU AminoAcid N-Protected Amino Acid ActiveEster OBt-Active Ester AminoAcid->ActiveEster + TBTU + Base Base Base (e.g., DIPEA) NewPeptide Elongated Peptide Chain ActiveEster->NewPeptide + Peptide HOBt HOBt Urea Tetramethylurea Peptide Peptide Chain (with free amine)

TBTU Activation and Coupling Pathway

This compound Activation Pathway:

Similarly, this compound activates a carboxylic acid by forming an N-succinimidyl (OSu) active ester. This active ester readily reacts with the N-terminal amine of the peptide to form the new peptide bond, releasing N-hydroxysuccinimide (HOSu) as a byproduct.[2][3]

TSTU_Mechanism cluster_activation Activation cluster_coupling Coupling This compound This compound AminoAcid N-Protected Amino Acid ActiveEster OSu-Active Ester AminoAcid->ActiveEster + this compound + Base Base Base (e.g., DIPEA) NewPeptide Elongated Peptide Chain ActiveEster->NewPeptide + Peptide HOSu HOSu Urea Tetramethylurea Peptide Peptide Chain (with free amine)

This compound Activation and Coupling Pathway

Performance Showdown: Quantitative Data

Direct, side-by-side comparative studies providing quantitative data for TBTU and this compound under identical conditions are limited in publicly available literature. However, data from various studies on individual or a range of coupling reagents can provide valuable insights.

Coupling Efficiency:

A study on aza-peptide synthesis provided some quantitative data on the performance of TBTU. While not a direct comparison with this compound, it offers a benchmark for TBTU's efficiency under specific conditions.

Coupling ReagentLeaving GroupObserved Rate Constant (kobs, min⁻¹)Calculated Acylation Yield
TBTU HOBt0.004 ± 0.0010.69 ± 0.05
PyBOPHOBt0.005 ± 0.0020.65 ± 0.14
HCTU6-Cl-HOBt0.021 ± 0.005 (at 40°C)0.7 (at 40°C)
Data from a study on aza-peptide synthesis and may not be representative of standard peptide synthesis.[4]

Racemization Control:

Racemization, the loss of stereochemical integrity at the alpha-carbon of the amino acid, is a critical concern in peptide synthesis. Both TBTU and this compound are known to be effective in minimizing racemization.

One study investigating racemization during the synthesis of N-Acetyl-L-phenylalanine amides using TBTU highlighted the crucial role of the base used. The use of a weaker base like pyridine was shown to significantly reduce racemization compared to a stronger base like DIPEA.

Base (1 eq.)Diastereomeric Excess (d.e. %) of L-product
DIPEA54
Pyridine92
Data from a study on N-Acetyl-L-phenylalanine amidation.[5]

For this compound, its combination with N-hydroxysuccinimide and CuCl₂ has been reported to effectively suppress racemization, particularly for carboxyl-terminal N-methyl amino acids.[2]

Experimental Protocols: A Guide to Implementation

The following are generalized protocols for manual Fmoc-SPPS using TBTU and this compound. It is important to note that optimal conditions may vary depending on the specific peptide sequence and resin used.

General SPPS Workflow:

SPPS_Workflow Start Start with Resin Swell Swell Resin Start->Swell Deprotection Fmoc Deprotection Swell->Deprotection Wash1 Wash Deprotection->Wash1 Coupling Amino Acid Coupling Wash1->Coupling Wash2 Wash Coupling->Wash2 Repeat Repeat for each Amino Acid Wash2->Repeat Repeat->Deprotection Next Amino Acid FinalDeprotection Final Fmoc Deprotection Repeat->FinalDeprotection Final Amino Acid Cleavage Cleavage from Resin & Side-chain Deprotection FinalDeprotection->Cleavage Purification Purification & Analysis Cleavage->Purification End Final Peptide Purification->End

General Solid-Phase Peptide Synthesis Workflow

Protocol 1: TBTU Coupling

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin, 0.1 mmol scale) in dimethylformamide (DMF) for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).

  • Washing: Wash the resin thoroughly with DMF (5x), dichloromethane (DCM) (3x), and DMF (3x).

  • Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (0.4 mmol, 4 eq.), TBTU (0.39 mmol, 3.9 eq.), and HOBt (0.4 mmol, 4 eq.) in DMF.

    • Add DIPEA (0.8 mmol, 8 eq.) to the activation mixture and vortex for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.

  • Washing: Wash the resin as described in step 3.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates completion).

  • Repeat: Repeat steps 2-6 for each subsequent amino acid in the sequence.

Protocol 2: this compound Coupling

  • Resin Swelling and Deprotection: Follow steps 1-3 of the TBTU protocol.

  • Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (0.4 mmol, 4 eq.) and this compound (0.39 mmol, 3.9 eq.) in DMF.

    • Add DIPEA (0.8 mmol, 8 eq.) to the solution and vortex for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.

  • Washing and Monitoring: Follow steps 5-7 of the TBTU protocol.

Choosing Your Champion: TBTU or this compound?

The decision between TBTU and this compound ultimately depends on the specific requirements of the peptide synthesis.

Choose TBTU for:

  • General-purpose SPPS: It is a robust and widely used reagent for a variety of peptide sequences.

  • Sterically hindered couplings: TBTU, especially in the presence of HOBt, is effective for coupling bulky or difficult amino acids.[6]

  • Rapid synthesis: TBTU is known for its fast reaction kinetics, which can help to shorten synthesis cycle times.[1]

  • Macrocyclization: It has been successfully employed in the synthesis of cyclic peptides.

Choose this compound for:

  • Aqueous phase applications: this compound's ability to function in the presence of water makes it suitable for bioconjugation and the coupling of water-soluble molecules.[1][2]

  • Synthesis of glycopeptides: It is a preferred reagent for attaching carbohydrate moieties to peptides.[1]

  • Minimizing side reactions: this compound is generally considered to have a cleaner reaction profile with a lower risk of side reactions like guanidinylation.

  • Coupling to sensitive residues: It has been shown to be effective in suppressing racemization, particularly for sensitive amino acids.[2]

Conclusion

Both TBTU and this compound are powerful tools in the arsenal of the peptide chemist. TBTU stands out as a versatile and rapid coupling reagent for a broad range of applications, while this compound offers unique advantages for syntheses involving aqueous conditions and sensitive biomolecules. By understanding their respective strengths, mechanisms, and optimal reaction conditions, researchers can make an informed decision to maximize the yield, purity, and biological integrity of their synthetic peptides. As with any aspect of SPPS, empirical optimization for each specific peptide sequence remains a key strategy for success.

References

Preserving Chirality: A Comparative Guide to TSTU and Other Peptide Coupling Reagents in Racemization Studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the intricate landscape of peptide synthesis, the preservation of stereochemical integrity is paramount. Racemization, the unwanted inversion of a chiral center during a chemical reaction, can lead to the formation of diastereomeric impurities that are difficult to separate and can have significant implications for the biological activity and safety of a synthetic peptide. This guide provides a comparative analysis of O-(N-Succinimidyl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TSTU) against other commonly used peptide coupling reagents, with a focus on their propensity to induce racemization.

The choice of coupling reagent is a critical factor in minimizing racemization during peptide bond formation. This compound, a uronium-based coupling reagent, is widely recognized for its efficiency and its ability to facilitate clean and rapid couplings with a low risk of epimerization.[1][2] This guide will delve into the performance of this compound in comparison to other popular reagents such as HBTU, HATU, and PyBOP, supported by available data and detailed experimental methodologies.

Understanding the Mechanism of Racemization

Racemization in peptide synthesis typically proceeds through the formation of a 5(4H)-oxazolone intermediate from the activated carboxylic acid of the N-protected amino acid. The α-proton of this intermediate is acidic and can be abstracted by a base, leading to a loss of stereochemical information. The rate of racemization is influenced by several factors, including the structure of the amino acid, the nature of the protecting groups, the solvent, the temperature, and, most importantly, the type of coupling reagent used.

Comparative Performance of Coupling Reagents

One study on TDBTU, a closely related uronium salt, demonstrated significantly less epimerization compared to PyBOP, HBTU, and HATU in the synthesis of a complex peptide fragment.[3] Furthermore, a combination of this compound with N-hydroxysuccinimide (HOSu) and copper(II) chloride has been reported to completely eliminate racemization when coupling N-methyl amino acid residues.[4]

The following table summarizes representative racemization levels and reaction yields for various coupling reagents based on data from multiple sources. It is important to note that these values can vary depending on the specific amino acids being coupled and the reaction conditions.

Coupling ReagentReagent TypeTypical Racemization (%)Typical Yield (%)Key Characteristics
This compound Uronium Salt< 1% (often negligible)> 95%Low racemization, fast reaction times, good for sterically hindered amino acids.[2]
HBTU Aminium Salt1 - 5%> 90%Widely used, efficient, but can lead to guanidinylation of the N-terminus.
HATU Aminium Salt< 2%> 95%Highly reactive, good for difficult couplings, but more expensive.
PyBOP Phosphonium Salt2 - 8%> 90%Effective, but the byproduct (HMPA) from the related BOP reagent is carcinogenic.
DCC/HOBt Carbodiimide2 - 10%80 - 95%Classic method, but can lead to side reactions and the byproduct (DCU) can be difficult to remove.

Note: The racemization percentages are illustrative and can be significantly influenced by the specific reaction conditions and the amino acid sequence.

Experimental Protocols

A detailed and standardized protocol is crucial for the accurate assessment of racemization. Below is a generalized experimental workflow for a racemization study of coupling reagents.

General Protocol for Racemization Analysis in Peptide Synthesis
  • Model Peptide Synthesis: A model dipeptide that is known to be susceptible to racemization is synthesized. A common model is the coupling of an N-protected amino acid (e.g., Boc-Val-OH or Fmoc-Phe-OH) to an amino acid ester (e.g., H-Val-OMe or H-Phe-OMe). The synthesis is carried out in parallel using different coupling reagents (this compound, HBTU, HATU, PyBOP) under identical conditions (solvent, temperature, stoichiometry, and reaction time).

  • Deprotection: The protecting groups on the synthesized dipeptide are removed under standard conditions.

  • Chromatographic Separation: The resulting crude dipeptide is analyzed by chiral High-Performance Liquid Chromatography (HPLC). A chiral stationary phase is used to separate the desired L,L-diastereomer from the undesired D,L-diastereomer (the product of racemization).[5][6][7]

  • Quantification: The peaks corresponding to the two diastereomers are integrated. The percentage of racemization is calculated using the following formula: % Racemization = [Area of D,L peak / (Area of L,L peak + Area of D,L peak)] * 100

  • Mass Spectrometry Analysis: The identity of the peaks can be further confirmed by Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure that they correspond to the expected dipeptide diastereomers.[5][7]

Visualizing the Process

To better understand the experimental workflow and the underlying chemical principles, the following diagrams have been generated.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_analysis Analysis start Start: N-protected Amino Acid + Amino Acid Ester reagents Coupling Reagents (this compound, HBTU, HATU, PyBOP) start->reagents Add coupling Coupling Reaction reagents->coupling deprotection Deprotection coupling->deprotection Isolate Product hplc Chiral HPLC Separation deprotection->hplc quantification Quantification of Diastereomers hplc->quantification lcms LC-MS Confirmation hplc->lcms end Results quantification->end Calculate % Racemization

Caption: Experimental workflow for the comparative study of racemization induced by different coupling reagents.

racemization_pathway cluster_activation Activation & Racemization cluster_coupling Coupling activated_L Activated L-Amino Acid oxazolone 5(4H)-Oxazolone Intermediate activated_L->oxazolone Formation peptide_L Desired L-Peptide activated_L->peptide_L Coupling with Amino Component racemic_activated Racemized Activated Intermediate oxazolone->racemic_activated Base-catalyzed enolization racemic_activated->oxazolone peptide_D Undesired D-Peptide (Racemized Product) racemic_activated->peptide_D Coupling with Amino Component

References

TSTU in Large-Scale Peptide Synthesis: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of large-scale peptide synthesis, the choice of coupling reagent is a critical factor that significantly influences not only the efficiency and purity of the final product but also the overall process economics. Among the array of available options, O-(N-Succinimidyl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TSTU) has emerged as a compelling choice for researchers, scientists, and drug development professionals. This guide provides a comprehensive cost-benefit analysis of this compound, comparing it with other commonly used coupling reagents such as HATU, HBTU, and HCTU, supported by experimental data and detailed protocols.

Performance and Cost Comparison of Coupling Reagents

The selection of an appropriate coupling reagent is a balancing act between cost, efficiency, and the chemical properties of the peptide being synthesized. This compound often presents a cost-effective alternative to other high-performance reagents, particularly in large-scale applications, without a significant compromise in performance.[1]

Parameter This compound HATU HBTU HCTU
Relative Cost
$
Coupling Efficiency HighVery HighHighHigh
Reaction Kinetics RapidVery RapidRapidRapid
Racemization LowVery LowLowLow
Solubility Good in various solvents, including some aqueous conditions[1]Good in organic solventsGood in organic solventsGood in organic solvents
By-products Water-solubleWater-solubleWater-solubleWater-soluble

Note on Cost: The relative cost is an approximation based on publicly available list prices for laboratory-scale quantities. Large-scale and bulk pricing may vary significantly. It is always recommended to obtain quotes from multiple suppliers for the most accurate cost assessment.

Key Advantages of this compound

This compound offers a unique combination of properties that make it an attractive option for large-scale peptide manufacturing:

  • Cost-Effectiveness: As indicated in the table, this compound is generally more economical than HATU, making it a more viable option for the synthesis of large quantities of peptides.[1]

  • High Efficiency and Yields: this compound is known for its rapid reaction kinetics and high coupling efficiency, leading to excellent yields and potentially reducing the number of required coupling cycles.[1]

  • Low Racemization: Maintaining the stereochemical integrity of amino acids is paramount in peptide synthesis. This compound is recognized for its ability to minimize racemization, ensuring the desired biological activity of the final peptide.[1]

  • Versatility: this compound demonstrates robust performance in a variety of solvent systems, including some aqueous conditions, which can be advantageous for the synthesis of hydrophilic or poorly soluble peptides.[1]

  • Selectivity: It exhibits good selectivity towards amines over alcohols, which can simplify synthesis strategies by reducing the need for extensive protecting groups.[1]

Experimental Protocols

The following are generalized protocols for solid-phase peptide synthesis (SPPS) using this compound and other common coupling reagents. These should be optimized for specific peptide sequences and scales.

General Solid-Phase Peptide Synthesis (SPPS) Workflow

The fundamental steps in SPPS are resin swelling, deprotection of the N-terminal protecting group (commonly Fmoc), amino acid coupling, and washing. This cycle is repeated for each amino acid in the sequence.

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Wash1 Washing Deprotection->Wash1 Coupling Amino Acid Coupling Wash1->Coupling Wash2 Washing Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat Repeat->Deprotection Next Amino Acid Cleavage Cleavage & Deprotection Repeat->Cleavage Final Amino Acid Purification Purification Cleavage->Purification

Figure 1. General workflow for solid-phase peptide synthesis (SPPS).

Protocol 1: this compound Coupling
  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in a suitable solvent like N,N-dimethylformamide (DMF) for 1-2 hours.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine and by-products.

  • Coupling:

    • Dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and this compound (3 equivalents) in DMF.

    • Add a base such as N,N-diisopropylethylamine (DIEA) (6 equivalents) to the solution.

    • Add the activation mixture to the deprotected resin and agitate for 1-2 hours at room temperature.

    • Monitor the reaction completion using a qualitative test (e.g., Kaiser test).

  • Washing: Wash the resin with DMF to remove excess reagents and by-products.

  • Repeat: Repeat the deprotection, washing, and coupling steps for the subsequent amino acids in the peptide sequence.

  • Cleavage and Deprotection: After the final coupling and deprotection steps, treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification: Purify the crude peptide using techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: HATU/HBTU/HCTU Coupling

The protocol for HATU, HBTU, and HCTU is similar to that of this compound, with minor variations in the activation step.

  • Resin Preparation and Fmoc Deprotection: Follow steps 1-3 as in the this compound protocol.

  • Coupling:

    • Dissolve the Fmoc-protected amino acid (3 equivalents), HATU/HBTU/HCTU (3 equivalents), and a base like DIEA or 2,4,6-collidine (6 equivalents) in DMF. For HATU, HOAt (3 equivalents) is also included.

    • Add the activation mixture to the deprotected resin and agitate for 30-60 minutes at room temperature.

    • Monitor the reaction completion.

  • Washing, Repetition, Cleavage, and Purification: Follow steps 5-8 as in the this compound protocol.

Logical Relationship of Cost-Benefit Analysis

The decision-making process for selecting a coupling reagent involves weighing several interconnected factors.

Cost_Benefit_Analysis Reagent_Cost Reagent Cost Overall_Cost Overall Manufacturing Cost Reagent_Cost->Overall_Cost Process_Time Process Time Process_Time->Overall_Cost Yield_Purity Yield & Purity Yield_Purity->Overall_Cost Waste_Disposal Waste Disposal Cost Waste_Disposal->Overall_Cost Coupling_Reagent Choice of Coupling Reagent (e.g., this compound) Coupling_Reagent->Reagent_Cost Coupling_Reagent->Process_Time Coupling_Reagent->Yield_Purity Coupling_Reagent->Waste_Disposal

Figure 2. Factors influencing the overall cost of peptide synthesis.

Conclusion

For large-scale peptide synthesis, this compound presents a compelling balance of cost and performance. While reagents like HATU may offer slightly higher efficiency in some cases, the significant cost savings associated with this compound can make it the more economically viable choice, especially for long peptide sequences or large production volumes. Its high reactivity, low racemization rates, and versatility in various solvents further solidify its position as a strong candidate for industrial peptide manufacturing. Ultimately, the optimal choice of coupling reagent will depend on the specific requirements of the synthesis, including the peptide sequence, desired purity, and budgetary constraints. A thorough evaluation of these factors, including small-scale trial runs, is recommended to make an informed decision.

References

A Comparative Guide to Crude Peptide Analysis: The TSTU Advantage in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and peptide-based therapeutics, the choice of coupling reagent in solid-phase peptide synthesis (SPPS) is a critical determinant of the final product's purity and yield. This guide provides a comparative analysis of crude peptides synthesized using O-(N-Succinimidyl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TSTU) versus other common coupling reagents, supported by a detailed examination of the subsequent Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.

Performance Comparison of Coupling Reagents

The selection of a coupling reagent in SPPS directly impacts the quality of the crude peptide product. This compound is a uronium-based coupling reagent frequently compared to other common reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate). While all facilitate the formation of amide bonds, their efficiency, potential for side reactions, and cost can vary significantly.

This compound is recognized for its high efficiency and rapid reaction kinetics in activating carboxylic acids to form N-succinimidyl active esters. This leads to high yields and can reduce overall synthesis time. A significant advantage of this compound is its low propensity for epimerization, a critical factor in maintaining the stereochemical integrity and biological activity of the synthesized peptide. Furthermore, this compound can be a more cost-effective option, particularly for large-scale syntheses, without a substantial compromise in performance.

The following table summarizes the key performance characteristics of this compound in comparison to other commonly used coupling reagents based on reported findings.

Coupling ReagentRelative Purity of Crude PeptideReported YieldPotential for RacemizationKey Advantages
This compound HighHighLowCost-effective, rapid reaction kinetics, suitable for aqueous conditions.
HATU Very HighVery HighVery LowHighly efficient, especially for sterically hindered amino acids.
HBTU HighHighLowWell-established, reliable performance.
HCTU HighHighLowEfficient and cost-effective alternative to HATU.

Experimental Workflow and Methodologies

The overall process from peptide synthesis to analysis is a multi-step procedure that requires careful execution to ensure reliable and reproducible results. The diagram below illustrates the typical workflow.

G cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_cleavage Cleavage and Precipitation cluster_analysis LC-MS Analysis Resin Resin Preparation (Swelling) Deprotection Fmoc Deprotection Resin->Deprotection Coupling Amino Acid Coupling (this compound) Deprotection->Coupling Washing Washing Coupling->Washing Coupling->Washing Repeat for each amino acid Cleavage Cleavage from Resin Washing->Cleavage Precipitation Precipitation & Washing Cleavage->Precipitation Drying Drying of Crude Peptide Precipitation->Drying SamplePrep Sample Preparation Drying->SamplePrep LC Liquid Chromatography (Separation) SamplePrep->LC MS Mass Spectrometry (Detection) LC->MS Data Data Analysis MS->Data

Caption: Experimental workflow from SPPS to LC-MS analysis.
Detailed Experimental Protocols

1. Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines the manual synthesis of a generic peptide on a Rink Amide resin using Fmoc chemistry.

  • Resin Swelling:

    • Place 100 mg of Rink Amide resin in a reaction vessel.

    • Add 2 mL of dimethylformamide (DMF) and allow the resin to swell for 30 minutes at room temperature with gentle agitation.

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add 2 mL of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes at room temperature.

    • Drain the solution.

    • Repeat the piperidine treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5 x 2 mL).

  • Amino Acid Coupling with this compound:

    • In a separate vial, dissolve 3 equivalents of the Fmoc-protected amino acid and 3 equivalents of this compound in 1.5 mL of DMF.

    • Add 6 equivalents of N,N-diisopropylethylamine (DIPEA) to the amino acid solution and vortex briefly.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • To confirm the completion of the coupling reaction, perform a Kaiser test. If the test is positive (indicating free amines), repeat the coupling step.

    • Wash the resin thoroughly with DMF (5 x 2 mL) and dichloromethane (DCM) (3 x 2 mL).

  • Chain Elongation:

    • Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

  • Final Deprotection:

    • After the final coupling step, perform a final Fmoc deprotection as described above.

    • Wash the resin with DMF (5 x 2 mL) and DCM (5 x 2 mL) and dry the resin under vacuum.

  • Cleavage and Precipitation:

    • Prepare a cleavage cocktail appropriate for the peptide sequence (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIPS)).

    • Add 2 mL of the cleavage cocktail to the dried resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to 10 mL of cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether twice.

    • Dry the crude peptide pellet under vacuum.

2. LC-MS Analysis of Crude Peptide

This protocol provides a general method for the analysis of a crude peptide sample.

  • Sample Preparation:

    • Dissolve the dried crude peptide in a suitable solvent, typically a mixture of water and acetonitrile (e.g., 50:50 v/v) with 0.1% formic acid, to a final concentration of approximately 1 mg/mL.

    • Vortex the sample to ensure complete dissolution.

    • Centrifuge the sample to pellet any insoluble material.

    • Transfer the supernatant to an HPLC vial.

  • LC-MS System and Conditions:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A reversed-phase C18 column suitable for peptide analysis (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would be from 5% to 60% Mobile Phase B over 15-30 minutes, followed by a wash and re-equilibration step.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 40-50 °C.

    • Injection Volume: 1-5 µL.

    • MS Detector: An electrospray ionization (ESI) mass spectrometer.

    • Ionization Mode: Positive ion mode.

    • Scan Range: A range appropriate for the expected mass of the peptide and potential impurities (e.g., m/z 300-2000).

  • Data Analysis:

    • The total ion chromatogram (TIC) will show the separation of the components in the crude peptide mixture.

    • The main peak should correspond to the target peptide. The purity of the crude product can be estimated by the relative area of this peak.

    • The mass spectrum of the main peak should be analyzed to confirm the molecular weight of the synthesized peptide. Look for the protonated molecular ions [M+H]+, [M+2H]2+, etc.

    • Analyze the mass spectra of the minor peaks to identify potential impurities, such as deletion sequences, truncated peptides, or side-products from the synthesis.

Conclusion

The choice of coupling reagent is a pivotal decision in solid-phase peptide synthesis, with this compound presenting a compelling option due to its efficiency, low racemization, and cost-effectiveness. The subsequent LC-MS analysis of the crude product is an indispensable step for verifying the success of the synthesis and identifying any impurities. The protocols provided in this guide offer a framework for researchers to perform and evaluate the synthesis of peptides using this compound, enabling the production of high-quality peptides for a wide range of research and development applications.

A Researcher's Guide: Confirming TSTU Reaction Completion with NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in drug development and peptide synthesis, ensuring the complete conversion of a carboxylic acid to an amide is paramount. The coupling agent TSTU (N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate) is a popular choice for its efficiency in mediating this transformation via an N-hydroxysuccinimide (NHS) ester intermediate. While several analytical techniques can monitor the reaction's progress, Nuclear Magnetic Resonance (NMR) spectroscopy offers a direct, non-destructive, and quantitative method to confirm completion. This guide provides a comparative overview of NMR spectroscopy against other methods and furnishes a detailed protocol for its application.

Comparing Analytical Methods for this compound Reaction Monitoring

Analytical MethodPrincipleAdvantagesDisadvantages
¹H NMR Spectroscopy Monitors the change in the chemical environment of protons in reactants, intermediates, and products.- Provides structural information. - Quantitative analysis of all components in the reaction mixture. - Non-destructive. - Real-time monitoring is possible.- Requires a deuterated solvent. - May have lower sensitivity compared to mass spectrometry. - Can be complex to interpret with overlapping signals.
High-Performance Liquid Chromatography (HPLC) Separates components of a mixture based on their affinity for a stationary phase.- High sensitivity and resolution. - Widely available. - Can be automated for high-throughput analysis.- Requires calibration with standards for accurate quantification. - Destructive to the sample. - Does not provide definitive structural information on its own.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions to identify and quantify molecules.- Extremely high sensitivity. - Provides molecular weight information. - Can be coupled with liquid chromatography (LC-MS) for enhanced separation and identification.- Destructive to the sample. - Can be difficult to quantify without isotopic labeling. - Ionization efficiency can vary between compounds.
Thin-Layer Chromatography (TLC) Separates components of a mixture based on their differential movement up a thin layer of adsorbent material.- Simple, fast, and inexpensive. - Good for qualitative monitoring of reaction progress.- Not quantitative. - Lower resolution compared to HPLC. - Can be difficult to interpret for complex mixtures.
Ninhydrin Test A colorimetric test that detects the presence of primary amines.- Simple and rapid. - Useful for solid-phase peptide synthesis to confirm the consumption of the free amine.- Only indicates the presence or absence of primary amines, not the formation of the desired product. - Not applicable for reactions involving secondary amines.

Monitoring a this compound-Mediated Amide Coupling Reaction using ¹H NMR Spectroscopy

The this compound-mediated amidation proceeds in two main steps: the activation of the carboxylic acid to form an NHS-activated ester, and the subsequent reaction of the activated ester with an amine to form the final amide product. ¹H NMR spectroscopy can be used to monitor the disappearance of the starting materials and the appearance of the intermediate and final products.

A key indicator of reaction progress is the change in the signals corresponding to the succinimidyl protons of the NHS ester and the methyl protons of the tetramethylurea byproduct.

Experimental Workflow for ¹H NMR Monitoring

TSTU_NMR_Workflow cluster_prep Sample Preparation cluster_reaction Reaction Monitoring cluster_analysis Data Analysis A Dissolve carboxylic acid and amine in deuterated solvent B Acquire initial ¹H NMR spectrum (t=0) A->B C Add this compound to the NMR tube B->C D Acquire ¹H NMR spectra at regular intervals C->D Initiates reaction E Monitor key signal changes D->E F Integrate characteristic signals E->F G Calculate reaction conversion F->G H Confirm disappearance of starting material and NHS ester signals G->H

Caption: Workflow for monitoring a this compound reaction using ¹H NMR.

Characteristic ¹H NMR Signals for Monitoring Reaction Completion
CompoundFunctional Group¹H Chemical Shift (ppm)MultiplicityNotes
This compound N-CH₃~3.1SingletSignal will decrease as this compound is consumed.
NHS-activated ester Succinimidyl protons~2.9SingletThis signal appears upon activation of the carboxylic acid and disappears as the amide is formed.
Tetramethylurea (byproduct) N-CH₃~2.8SingletThis signal will grow in intensity as the reaction progresses.
Carboxylic Acid (starting material) α-protonsVariableVariableThe signal corresponding to the protons adjacent to the carboxyl group will shift upon esterification.
Amide (product) α-protonsVariableVariableThe signal for the protons adjacent to the newly formed amide bond will have a characteristic chemical shift.

Detailed Experimental Protocol: Monitoring a this compound Reaction by ¹H NMR

This protocol outlines the steps for monitoring the reaction between a generic carboxylic acid and a primary amine using this compound as the coupling agent.

Materials:

  • Carboxylic acid (1 equivalent)

  • Primary amine (1.1 equivalents)

  • This compound (1.1 equivalents)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • Internal standard (optional, e.g., TMS, 1,3,5-trimethoxybenzene)

  • NMR tube

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • In a clean, dry vial, dissolve the carboxylic acid (e.g., 0.1 mmol) and the internal standard (if used) in approximately 0.6 mL of the chosen deuterated solvent.

    • Transfer the solution to an NMR tube.

    • Acquire a ¹H NMR spectrum of the starting material. This will serve as the t=0 reference.

  • Initiation of the Reaction:

    • Add the primary amine (0.11 mmol) to the NMR tube, mix gently, and acquire another ¹H NMR spectrum.

    • Add this compound (0.11 mmol) to the NMR tube. Cap the tube securely and shake vigorously to ensure complete dissolution and mixing.

  • Reaction Monitoring:

    • Immediately place the NMR tube in the spectrometer and begin acquiring ¹H NMR spectra at regular time intervals (e.g., every 5-10 minutes).

    • Continue monitoring until the characteristic signals of the starting carboxylic acid and the NHS-activated ester intermediate have disappeared.

  • Data Analysis:

    • Process the acquired spectra (phasing, baseline correction).

    • Identify the characteristic signals for the starting materials, the NHS-activated ester intermediate, the amide product, and the tetramethylurea byproduct.

    • Integrate the signals of interest. If an internal standard is used, normalize the integrals of the other signals relative to the integral of the standard.

    • Reaction completion is confirmed by the complete disappearance of the signal for the NHS-activated ester (around 2.9 ppm) and the stabilization of the integral for the amide product signal.

Logical Relationship of Reaction Components

TSTU_Reaction CarboxylicAcid Carboxylic Acid NHSEster NHS-activated Ester CarboxylicAcid->NHSEster This compound This compound This compound->NHSEster Byproduct Tetramethylurea This compound->Byproduct Amine Amine AmideProduct Amide Product Amine->AmideProduct NHSEster->AmideProduct

Caption: Reactant to product flow in a this compound-mediated reaction.

By following this guide, researchers can confidently employ ¹H NMR spectroscopy to ensure the successful completion of their this compound-mediated coupling reactions, leading to higher purity products and more reliable experimental outcomes.

Safety Operating Guide

Safe Disposal of TSTU: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

TSTU (O-(N-Succinimidyl)-1,1,3,3-tetramethyluronium tetrafluoroborate) is a widely utilized coupling reagent in peptide synthesis and other organic chemistry applications.[1][2][3][4] Proper handling and disposal of this compound are critical to ensure laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines, in conjunction with institutional and local regulations, is paramount.

Essential Safety and Handling Information

Before initiating any disposal procedures, it is crucial to be aware of the chemical properties and hazards associated with this compound.

Chemical and Physical Properties

A summary of this compound's key properties is presented in the table below for easy reference.

PropertyValueCitations
Chemical Name O-(N-Succinimidyl)-1,1,3,3-tetramethyluronium tetrafluoroborate[1][5][6]
CAS Number 105832-38-0[1][2][5][7]
Molecular Formula C₉H₁₆BF₄N₃O₃[1][5][8][9]
Molecular Weight 301.05 g/mol [1][8][9]
Appearance White crystalline solid[1][2][5][8]
Melting Point 198-201 °C[1][2][3]
Solubility Soluble in acetonitrile (0.1 g/mL)[1][8]
Storage Temperature 2-8 °C[1][5][10]

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation.[6][11] Therefore, appropriate personal protective equipment must be worn at all times when handling this reagent.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required.

  • Respiratory Protection: In case of dust formation, a NIOSH-approved respirator should be used.

  • Skin and Body Protection: A laboratory coat and appropriate footwear are essential.

Step-by-Step this compound Disposal Protocol

The recommended disposal method for this compound is incineration by a licensed hazardous waste disposal facility.[5] Do not attempt to dispose of this compound down the drain or in regular trash.

Experimental Protocol for Waste Neutralization (for Spills)

In the event of a small spill, the following steps should be taken for containment and cleanup:

  • Evacuate and Ventilate: Ensure the area is well-ventilated.

  • Contain the Spill: Use a non-combustible absorbent material (e.g., sand, vermiculite) to cover the spill.

  • Collect the Waste: Carefully sweep the absorbed material and spilled this compound into a designated, labeled hazardous waste container.[5] Avoid creating dust.[5]

  • Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose of Contaminated Materials: All materials used for cleanup should be placed in the hazardous waste container.

Waste Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

TSTU_Disposal_Workflow This compound Disposal Workflow start Start: this compound Waste Generated ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate 2. Segregate this compound Waste (Do not mix with other chemicals) ppe->segregate container 3. Place in a Labeled, Sealed Hazardous Waste Container segregate->container storage 4. Store in a Designated, Cool, and Dry Area container->storage pickup 5. Arrange for Pickup by Licensed Waste Disposal Service storage->pickup incineration 6. Transport to a Facility for Chemical Incineration pickup->incineration end End: Proper Disposal Complete incineration->end

Caption: A flowchart outlining the procedural steps for the safe disposal of this compound waste.

Incompatible Materials and Hazardous Decomposition

To prevent hazardous reactions, this compound should not be mixed with strong oxidizing agents, strong acids, or strong bases.[5][8] Upon combustion, this compound can produce hazardous decomposition products, including:

  • Carbon oxides (CO, CO₂)

  • Nitrogen oxides (NOx)

  • Hydrogen fluoride

  • Borane/boron oxides[5]

Regulatory Compliance

It is the responsibility of the waste generator to ensure that all disposal activities comply with local, state, and federal regulations.[12][13] Maintain accurate records of waste generation and disposal.

By following these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, minimizing risks to themselves and the environment.

References

Personal protective equipment for handling TSTU

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for TSTU

This guide provides crucial safety protocols, operational procedures, and disposal plans for handling O-(N-Succinimidyl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (this compound). Adherence to these guidelines is essential for ensuring the safety of laboratory personnel and the integrity of research.

Hazard and Safety Summary

This compound is a chemical that requires careful handling due to its potential health risks. It is known to cause skin and eye irritation and may lead to severe burns.[1][2][3] Some classifications also indicate it may cause respiratory irritation and allergic skin reactions.[3][4] The table below summarizes key safety information.

ParameterDataSource(s)
GHS Hazard Pictogram GHS07 (Exclamation Mark)[1][4]
Hazard Statements H315: Causes skin irritation[3]
H317: May cause an allergic skin reaction[4]
H319: Causes serious eye irritation[3]
H335: May cause respiratory irritation[3]
Also classified as: Causes severe skin burns and eye damage[2]
Harmful if swallowed[2]
Storage Temperature 2 - 8 °C[5]
Storage Conditions Keep container tightly closed in a dry, cool, well-ventilated place.[5]
Store under inert gas; moisture and light sensitive.[5]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to protect against the hazards associated with this compound.[6] The following equipment must be worn at all times when handling the compound.

  • Hand Protection : Wear suitable chemical-resistant gloves tested according to standards like EN 374.[3] Gloves must be inspected for integrity before each use. Employ proper glove removal technique to avoid skin contact and dispose of contaminated gloves immediately after use in accordance with laboratory practices.[5]

  • Eye and Face Protection : Use safety glasses with side-shields that conform to EN166 (EU) or are approved by NIOSH (US).[5] A face shield may be necessary for splash protection.[6]

  • Body Protection : A laboratory coat is required in all areas where this compound is handled.[1][7]

  • Respiratory Protection : While not typically required for small-scale use in a well-ventilated area, work should be conducted in a chemical fume hood or with appropriate exhaust ventilation to prevent the formation and inhalation of dust and aerosols.[1][5]

Operational Protocols

Follow these step-by-step procedures for safe handling, storage, and disposal of this compound.

Handling and Use Protocol
  • Preparation : Before handling, ensure you are in a well-ventilated area, preferably a chemical fume hood.[1][5] Confirm that an emergency eyewash station and safety shower are accessible.

  • Donning PPE : Put on all required PPE, including a lab coat, safety glasses with side-shields, and chemical-resistant gloves.[1][5][7]

  • Handling the Compound : Avoid direct contact with skin and eyes.[5] Prevent the formation of dust and aerosols during weighing and transfer.[5]

  • Post-Handling : After handling, wash hands thoroughly with soap and water.[3][5] Clean all work surfaces.

  • Storage : Store this compound in its original, tightly sealed container in a cool (2-8°C), dry, and well-ventilated location away from incompatible materials.[4][5] The compound is sensitive to moisture and light; storage under an inert gas is recommended.[5]

Accidental Release Measures
  • Evacuate : Clear the immediate area of all personnel.

  • Ventilate : Ensure the area is well-ventilated, but avoid creating airborne dust.

  • Containment : Wearing appropriate PPE, prevent the powder from spreading or entering drains.[5]

  • Clean-up : Carefully sweep or shovel the spilled material into a suitable, closed container for disposal.[5] Avoid actions that create dust.

  • Decontamination : Clean the spill area thoroughly.

First Aid Procedures
  • If Inhaled : Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[5]

  • In Case of Skin Contact : Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water.[5] One safety data sheet mentions treating with calcium gluconate paste, potentially due to the tetrafluoroborate component.[5] Seek medical advice if irritation persists.[3]

  • In Case of Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids apart.[5] Remove contact lenses if present and easy to do.[5] Consult a physician immediately.

  • If Swallowed : Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

Disposal Plan

All waste materials must be handled as hazardous waste and disposed of according to local, national, and EU regulations (Directive on waste 2008/98/EC).[5]

  • Contaminated Materials : Dispose of contaminated gloves, lab coats, and other materials in a designated hazardous waste container.[5]

  • Unused Product : Surplus and non-recyclable this compound should be handled by a licensed disposal company.[5]

  • Disposal Method : The recommended method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[5]

  • Containers : Do not mix this compound waste with other chemicals.[5] Leave the chemical in its original container if possible. Handle uncleaned, empty containers as you would the product itself.[5]

This compound Handling Workflow

The following diagram illustrates the logical flow for safely handling this compound from receipt to disposal.

TSTU_Handling_Workflow start Receive this compound storage Store in Cool, Dry, Inert Atmosphere (2-8°C) start->storage prep Prepare for Use: - Work in Fume Hood - Verify Emergency Equipment storage->prep ppe Don Required PPE: - Gloves - Goggles/Face Shield - Lab Coat prep->ppe handling Handle this compound: - Avoid Dust/Aerosol - Avoid Contact ppe->handling post_handling Post-Handling Procedures: - Wash Hands - Decontaminate Surfaces handling->post_handling waste_collection Collect Waste: - Contaminated PPE - Unused Reagent - Empty Containers handling->waste_collection During & After Use post_handling->storage Return to Storage end End of Workflow post_handling->end If Finished disposal Dispose via Licensed Vendor: - Incineration with Scrubber - Follow Regulations waste_collection->disposal

Caption: Workflow for safe handling of this compound from receipt to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.